molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Cat. No.: B1344616
CAS No.: 416852-69-2
M. Wt: 286.37 g/mol
InChI Key: VOUMNMSUVOACEZ-UHFFFAOYSA-N
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Description

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMNMSUVOACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Weinreb Amides in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a sophisticated building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications, particularly its role as a precursor to complex ketone derivatives in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates.

The piperidine moiety is a ubiquitous scaffold in a vast number of approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The strategic functionalization of this ring system is a cornerstone of drug design. Among the arsenal of synthetic tools available to medicinal chemists, the Weinreb amide stands out for its unique stability and controlled reactivity.

N-methoxy-N-methylamides, or Weinreb amides, are exceptional acylating agents.[2] First reported in 1981, their key advantage lies in their reaction with organometallic reagents (like Grignards or organolithiums) to produce ketones in high yields, arresting the reaction at the ketone stage without the common over-addition to form a tertiary alcohol.[2] This is due to the formation of a stable, five-membered cyclic tetrahedral intermediate which resists further nucleophilic attack until acidic workup.[2]

This guide focuses on a specific and highly valuable piperidine-containing Weinreb amide: This compound .

A Note on Nomenclature and Structure

It is crucial to distinguish the topic molecule from a close and more commonly documented analog. The title compound features a methylene (-CH2-) linker between the piperidine C4 position and the Weinreb amide functionality.

A related compound, tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate (CAS Number: 139290-70-3), lacks this methylene bridge, with the amide group directly attached to the piperidine ring.[3][4][5][6] While both are valuable, the presence of the methylene spacer in our target molecule provides greater conformational flexibility and extends the reach of the reactive handle, which can be critical for accessing specific binding pockets in drug targets. Due to the scarcity of direct experimental data for the title compound, data for its direct-attachment analog will be used for comparative purposes where appropriate and clearly noted.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with similar molecules.

PropertyValue (Predicted/Analog Data)Source
CAS Number 359780-92-0PubChem
Molecular Formula C₁₄H₂₆N₂O₄N/A
Molecular Weight 286.37 g/mol
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidN/A
Boiling Point >150 °C at reduced pressure (similar to analog)[4]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)[4]
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from moisture[3][6]

Synthesis: A Reliable Path via Weinreb Amidation

The most logical and efficient synthesis of this compound proceeds from the corresponding carboxylic acid, 1-Boc-piperidine-4-acetic acid . The core transformation is the formation of the Weinreb amide through coupling with N,O-dimethylhydroxylamine.

Synthesis Workflow

The overall synthetic pathway is a two-step process that begins with the commercially available 1-Boc-4-piperidone.

Synthesis_Workflow cluster_0 Step 1: Homologation cluster_1 Step 2: Weinreb Amidation A 1-Boc-4-piperidone B Intermediate Ester A->B e.g., Wittig or Arndt-Eistert C 1-Boc-piperidine-4-acetic acid B->C Hydrolysis D Activated Acyl Intermediate (e.g., Acyl Chloride, CDI-adduct) C->D Activation (e.g., SOCl₂, CDI) E Target Molecule: 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine D->E Coupling with N,O-dimethylhydroxylamine·HCl, Base

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol: Weinreb Amide Formation

This protocol is a robust, field-proven method for the conversion of a carboxylic acid to a Weinreb amide using 1,1'-carbonyldiimidazole (CDI) as the activating agent. This approach avoids the harsh conditions of forming an acid chloride and generally results in high yields with easy purification.

Materials:

  • 1-Boc-piperidine-4-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: To a stirred solution of 1-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar), add CDI (1.1 eq) portion-wise at room temperature.

    • Causality Insight: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, with the evolution of CO₂ gas. This in-situ activation is clean and efficient.

  • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step is often indicated by the cessation of CO₂ evolution and the formation of a clear solution.

  • Coupling: In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Add triethylamine (1.3 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Add the free N,O-dimethylhydroxylamine solution from step 3 to the activated acylimidazolide solution from step 2.

  • Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

    • Self-Validation Check: The acidic wash removes unreacted N,O-dimethylhydroxylamine and the imidazole byproduct. The organic layer should contain the desired product.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Development

The primary utility of this molecule is as a sophisticated intermediate for the synthesis of ketones, which are themselves versatile precursors to a wide array of more complex functional groups and scaffolds.

Synthesis of Ketones

The Weinreb amide smoothly reacts with one equivalent of an organometallic reagent to furnish a ketone.

Ketone_Synthesis A 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine B Stable Tetrahedral Intermediate A->B 1. R-MgBr or R-Li (Organometallic Reagent) C Target Ketone B->C 2. Aqueous Acidic Workup (e.g., NH₄Cl or dilute HCl)

Caption: General scheme for ketone synthesis.

This transformation is foundational in drug discovery. For instance, the resulting ketone can be elaborated into:

  • Chiral Alcohols: Through stereoselective reduction.

  • Alkenes: Via Wittig-type reactions.

  • Amines: Through reductive amination, a key reaction for introducing basic centers to modulate solubility and target engagement.[3]

  • Heterocycles: The ketone can serve as an electrophilic partner in cyclization reactions to build complex heterocyclic systems.

The piperidine core is a key feature in many CNS agents (antipsychotics, antidepressants) and kinase inhibitors.[1] This building block allows for the precise installation of a ketone functionality one carbon away from the piperidine ring, providing an ideal anchor point for constructing side chains that can probe protein active sites.

Conclusion

This compound is a highly valuable, albeit nuanced, synthetic intermediate. Its power lies in the reliable and high-yielding synthesis of ketones, enabled by the unique reactivity of the Weinreb amide. By providing a Boc-protected piperidine scaffold with a flexible, reactive handle, it offers medicinal chemists a robust tool for the efficient construction of complex molecules. Understanding its synthesis and strategic application is key to accelerating the discovery and development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." PubChem. Available from: [Link].

  • ChemBK. "N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE." Available from: [Link].

  • RHAWN. "RHAWN R004813-5g N-Boc-4-Methylenepiperidine 5g pk." Cashby. Available from: [Link].

  • National Center for Biotechnology Information. "1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine." PubChem. Available from: [Link].

  • Singh, J., et al. "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, vol. 35, no. 6, 2019. Available from: [Link].

  • ResearchGate. "A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF." Available from: [Link].

  • Singh, S., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, vol. 36, no. 2, 2020, pp. 193-207. Available from: [Link].

  • RHAWN. "1-Boc-4-(Mercaptomethyl)piperidine." Cashby. Available from: [Link].

  • Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." Arkivoc, vol. 2002, no. 11, 2002, pp. 39-44. Available from: [Link].

  • RTECS NUMBER-HZ1780000-Chemical Toxicity Database. Available from: [Link].

Sources

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Executive Summary

This technical guide provides a comprehensive overview of This compound , a versatile synthetic intermediate crucial in modern medicinal chemistry and drug development. This document details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its primary application as a stable precursor for the generation of ketones via reaction with organometallic reagents. By leveraging the unique stability of the N-methoxy-N-methylamide (Weinreb amide) moiety, this compound offers researchers a reliable tool for complex molecule construction, mitigating common challenges such as over-addition associated with more reactive acylating agents. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic strategies.

Introduction: The Strategic Value of Piperidine-Based Weinreb Amides

The piperidine scaffold is a privileged structure in pharmaceutical science, appearing in a vast number of approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. When combined with the N-methoxy-N-methylamide, or "Weinreb amide," functionality, the resulting molecule becomes a powerful and precise synthetic tool.

First reported by Nahm and Weinreb in 1981, the Weinreb amide has become an indispensable functional group in organic synthesis.[1][2] Its principal advantage lies in its reaction with potent nucleophiles, such as Grignard or organolithium reagents, which halts cleanly at the ketone stage. This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists the "over-addition" that typically plagues the synthesis of ketones from more reactive acylating agents like acid chlorides or esters.[1][3]

This compound combines the benefits of the piperidine core with the controlled reactivity of a Weinreb amide, linked by a methylene spacer. The tert-butoxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during synthesis and can be easily removed under acidic conditions for subsequent functionalization.[4] This makes the title compound an ideal intermediate for constructing complex molecules, particularly in the development of novel therapeutics where precise carbon-carbon bond formation is paramount.[5]

Physicochemical and Structural Properties

The structural integrity and key properties of this compound are fundamental to its application. The molecule features a Boc-protected piperidine ring with a Weinreb amide-containing side chain at the 4-position.

Table 1: Core Physicochemical Data

PropertyValueSource
IUPAC Name tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate-
Synonyms 1-Boc-piperidine-4-acet-N-methoxy-N-methylamide-
CAS Number Not assigned. Isomer of CAS 916791-34-9.[6]
Molecular Formula C₁₄H₂₆N₂O₄Calculated
Molecular Weight 286.37 g/mol [6]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral observation
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Methanol[7]
Storage Conditions Store at 2-8°C, sealed in a dry environmentGeneral laboratory practice

Synthesis and Mechanistic Insights

The synthesis of this compound is reliably achieved through the coupling of its corresponding carboxylic acid precursor with N,O-dimethylhydroxylamine. This transformation is a cornerstone of modern amide synthesis and can be accomplished using several well-established peptide coupling reagents.

Recommended Synthetic Workflow

The preferred route involves the activation of commercially available 1-(tert-butoxycarbonyl)piperidine-4-acetic acid followed by nucleophilic attack from N,O-dimethylhydroxylamine. The use of carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) is a field-proven method that minimizes side reactions and ensures high yields.[7]

G SM1 1-Boc-piperidine-4-acetic acid Intermediate Activated O-acylisourea Ester Intermediate SM1->Intermediate Activation SM2 N,O-Dimethylhydroxylamine HCl SM2->Intermediate Nucleophilic Attack Reagents EDCI, HOBt, Base (TEA or DIPEA) Solvent (DMF or DCM) Reagents->Intermediate Product 1-Boc-4-[(N-methoxy-N-methyl- carbamoyl)methyl]piperidine Intermediate->Product Amide Formation Workup Aqueous Workup & Extraction Product->Workup Purification Silica Gel Chromatography Workup->Purification G Start Weinreb Amide (Pip-CH₂-CON(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Reagent Organometallic Reagent (e.g., R-MgBr or R-Li) Reagent->Intermediate Product Ketone (Pip-CH₂-CO-R) Intermediate->Product Hydrolysis & Collapse Byproduct Me(MeO)NH·HCl Intermediate->Byproduct Protonation Workup Aqueous Acid Workup (e.g., H₃O⁺) Workup->Product

Sources

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine: A Core Intermediate in Modern Synthesis

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS 416852-69-2), a bifunctional synthetic building block of significant utility in pharmaceutical and chemical research. As a derivative of the piperidine scaffold, it imparts favorable pharmacokinetic properties, while the integrated Weinreb amide moiety offers a robust and selective method for the synthesis of ketones. This document details the compound's physicochemical properties, provides an authoritative synthesis protocol, explores its unique reactivity with mechanistic insights, and discusses its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: A Strategic Synthetic Building Block

This compound, also known as tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate[1], is a highly functionalized organic intermediate. Its structure is strategically designed for multi-step synthesis, combining two key features that are cornerstones of modern medicinal chemistry:

  • The N-Boc-Piperidine Scaffold: The piperidine ring is a prevalent structural motif in numerous approved pharmaceuticals, valued for its ability to confer desirable properties such as aqueous solubility, metabolic stability, and the ability to serve as a central scaffold for orienting functional groups in three-dimensional space. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, as it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for controlled, regioselective functionalization of other parts of the molecule.[2][3]

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a superior acylating agent. First reported in 1981, this functional group reacts cleanly with a wide range of organometallic reagents (such as Grignard and organolithium reagents) to produce ketones in high yields.[4][5] Its key advantage over more reactive species like acid chlorides or esters is its resistance to over-addition, a consequence of the stable tetrahedral intermediate formed during the reaction.[4][5]

The combination of these features in a single molecule makes this compound an invaluable tool for chemists to construct complex molecular architectures, particularly in the development of novel therapeutics.[2][6]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

PropertyValueSource(s)
CAS Number 416852-69-2[1]
Molecular Formula C₁₄H₂₆N₂O₄[1]
Molecular Weight 286.37 g/mol [1]
Synonyms tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate[1]
Appearance Typically a pale yellow oil or solid[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[7][8]
Storage Sealed in dry, Room Temperature or 0-8°C for long-term storage[2][7]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) is critical for structural verification post-synthesis. While specific spectra are proprietary to manufacturers, a typical ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the Boc group (~1.46 ppm), the piperidine ring protons (multiplets between ~1.0-3.0 ppm and ~4.0 ppm), and the N-methoxy and N-methyl groups of the Weinreb amide (~3.7 and ~3.2 ppm respectively).

Synthesis and Purification

The most common and efficient synthesis of this compound involves the amide coupling of its corresponding carboxylic acid precursor with N,O-dimethylhydroxylamine.

Synthetic Workflow

The overall transformation is a standard peptide-type coupling reaction. The carboxylic acid is activated in situ and then reacted with the hydroxylamine hydrochloride salt in the presence of a base.

Synthesis_Workflow SM Starting Material: (1-Boc-piperidin-4-yl)acetic acid + N,O-Dimethylhydroxylamine HCl Reaction Reaction Mixture Stir at RT, Overnight SM->Reaction Coupling Amide Coupling Agents (e.g., EDCI, HOBt) Coupling->Reaction Base Tertiary Amine Base (e.g., Triethylamine, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup (Acid/Base Extraction) Reaction->Workup 1. Concentrate Purification Purification (Column Chromatography) Workup->Purification 2. Dry Organic Layer Product Final Product: 1-Boc-4-[(N-methoxy-N-methyl- carbamoyl)methyl]piperidine Purification->Product 3. Evaporate Solvent

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Weinreb amide formation.[9]

Materials:

  • (1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and anhydrous DMF.

  • Base Addition: Cool the stirred suspension in an ice bath (0°C) and add triethylamine (2.5 eq) dropwise. Stir for 10-15 minutes. Causality: The base neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Coupling Agent Addition: Sequentially add HOBt (1.2 eq) and EDCI (1.2 eq) to the reaction mixture. Causality: EDCI is the carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions (like N-acylurea formation) and minimizes racemization, leading to higher yields and purity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-18 hours).

  • Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the DMF. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine base. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Chemical Reactivity and Mechanistic Insights

The primary synthetic value of this compound lies in the predictable and high-yielding reactivity of its Weinreb amide group.

The Weinreb Ketone Synthesis

The Weinreb amide is an excellent electrophile for the synthesis of ketones from organometallic nucleophiles. The reaction proceeds via a stable intermediate that prevents the common problem of over-addition, which often plagues the synthesis of ketones from more reactive acylating agents like esters or acid chlorides.[4][5]

Mechanism:

  • Nucleophilic Attack: An organometallic reagent (R'-M, e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Intermediate: This addition forms a tetrahedral intermediate. Crucially, the metal cation (MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen. This five-membered chelate ring is highly stable and does not readily collapse.[4][5]

  • Aqueous Workup and Ketone Formation: The stable intermediate persists in the reaction mixture until an aqueous acid workup is performed. Protonation and subsequent collapse of the intermediate liberate the desired ketone and N,O-dimethylhydroxylamine.

Caption: Reaction mechanism of Weinreb amide with an organometallic reagent.

Role and Cleavage of the Boc Group

The Boc group is stable to the basic and nucleophilic conditions of Weinreb amide formation and its subsequent reaction with organometallics. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to reveal the piperidine nitrogen. This free secondary amine can then be functionalized further through reactions like N-alkylation, N-arylation, or amide coupling, providing a route to immense structural diversity.

Applications in Drug Discovery and Development

This specific building block is designed for the synthesis of molecules where a piperidine ring is connected to a ketone moiety via a methylene spacer. Such structures are key intermediates in the synthesis of a wide range of biologically active compounds.

  • CNS Agents: The piperidine scaffold is a well-known feature in many central nervous system drugs, including antipsychotics and antidepressants. This building block allows for the attachment of various aryl or alkyl groups (via the ketone) that can be tailored to interact with specific CNS receptors.

  • Kinase Inhibitors: In oncology and immunology, many small molecule kinase inhibitors use heterocyclic scaffolds like piperidine to correctly position pharmacophores within the ATP-binding pocket of a target kinase. The ketone functionality derived from this intermediate can be further elaborated into other functional groups or serve as an attachment point for other fragments.

  • Antagonists and Agonists: The synthesis of substituted piperidines is crucial for developing agents that target various receptors, such as CCR5 antagonists used in anti-HIV therapy.[10] This intermediate provides a reliable route to 4-substituted piperidines that are often required for potent receptor binding.

Safety and Handling

While a specific, comprehensive MSDS for this exact compound is not widely published, standard laboratory precautions for similar, non-volatile organic reagents should be followed.

  • Hazard Classification: Based on related structures, it may be classified as an irritant. GHS pictograms would likely include GHS07 (Exclamation Mark) for skin/eye irritation.[7][11][12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[2][7]

In case of exposure, follow standard first aid measures: flush eyes or skin with copious amounts of water and seek medical attention if irritation persists.[13]

Conclusion

This compound is a high-value synthetic intermediate that masterfully combines the stability of the Boc protecting group, the desirable pharmacokinetic profile of the piperidine core, and the selective reactivity of the Weinreb amide. Its ability to serve as a reliable precursor to complex ketones makes it an indispensable tool for medicinal chemists. The logical design of this molecule streamlines synthetic routes, enabling the efficient construction of diverse and complex drug candidates across multiple therapeutic areas.

References

  • N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE. ChemBK. [Link]

  • MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Capot Chemical. [Link]

  • 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572. PubChem - NIH. [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694. PubChem. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (1-(2-aminoethyl)piperidin-4-yl)(2,3-dimethoxyphenyl)methanone | 1253641-28-9. Moshang Chemical. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Mahidol University Journal of Pharmaceutical Sciences. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis of Piperidines | Request PDF. ResearchGate. [Link]

  • Cas 30937-72-5,zirconium formate. lookchem. [Link]

Sources

tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate

Introduction: A Versatile Intermediate in Modern Synthesis

tert-Butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. This molecule elegantly combines two key structural motifs: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a Weinreb amide (N-methoxy-N-methylamide) functionality.

The Boc-protected piperidine is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling subsequent derivatization of the piperidine nitrogen.[1] The true synthetic power of this molecule, however, lies in the Weinreb amide. Discovered in 1981, the Weinreb amide is a uniquely stable acylating agent.[2] Its reaction with potent nucleophiles, such as organolithium or Grignard reagents, reliably stops at the ketone stage, preventing the common over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[3][4] This controlled reactivity makes it an invaluable tool for the high-yield synthesis of complex ketones.

This guide provides a comprehensive overview of the properties, synthesis, characterization, and application of this key intermediate, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Structural Properties

The compound is a white to off-white solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its core structure features a piperidine-4-acetic acid backbone where the amine is protected by a Boc group and the carboxylic acid has been converted to a Weinreb amide.

Table 1: Core Properties and Identifiers

PropertyValueSource
IUPAC Name tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylateN/A
Molecular Formula C₁₄H₂₆N₂O₄Calculated
Molecular Weight 286.37 g/mol Calculated
CAS Number 188527-04-0
Canonical SMILES CN(C(=O)CC1CCN(CC1)C(=O)OC(C)(C)C)OCN/A
Monoisotopic Mass 286.189258 DaCalculated

Synthesis and Purification

The most direct and reliable synthesis of the title compound involves the coupling of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)piperidine-4-acetic acid, with N,O-dimethylhydroxylamine.

Synthetic Rationale and Mechanistic Insight

The formation of an amide bond requires the activation of the carboxylic acid. While conversion to an acid chloride is possible, this route often involves harsh reagents (e.g., thionyl chloride) that may not be compatible with other sensitive functional groups. A more robust and common approach is the use of peptide coupling reagents.[5] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or HATU generate a highly reactive activated ester in situ. This species is readily attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine hydrochloride (often used with a non-nucleophilic base like triethylamine or DIPEA to liberate the free amine) to form the stable amide bond. This method is favored for its mild conditions, high yields, and operational simplicity.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Coupling Reagents cluster_process Reaction & Workup cluster_end Purification & Analysis SM1 1-(Boc)piperidine-4-acetic acid Reaction Amide Coupling in DCM or DMF (Monitor by TLC/LC-MS) SM1->Reaction SM2 N,O-Dimethylhydroxylamine HCl SM2->Reaction Base DIPEA or TEA Base->Reaction CR1 EDCI / HOBt CR1->Reaction Workup Aqueous Workup (e.g., NaHCO₃, Brine) Reaction->Workup Extract Extraction with Organic Solvent (e.g., EtOAc) Workup->Extract Dry Drying (Na₂SO₄ or MgSO₄) & Solvent Evaporation Extract->Dry Purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Dry->Purify Product Final Product: tert-butyl 4-(2-(methoxy(methyl)amino)- 2-oxoethyl)piperidine-1-carboxylate Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the synthesis of the title Weinreb amide.

Detailed Experimental Protocol

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-acetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the mixture. Stir for 10 minutes.

  • Add EDCI (1.2 eq) portion-wise. A temporary dissolution followed by the formation of byproducts may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting acid.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate as a colorless oil or white solid.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. The following data are characteristic of the target structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ (ppm) ≈ 4.05 (br s, 2H, piperidine CH₂N), 3.68 (s, 3H, OCH₃), 3.17 (s, 3H, NCH₃), 2.65 (t, 2H, piperidine CH₂), 2.30 (d, 2H, CH₂CO), 1.95-1.80 (m, 1H, piperidine CH), 1.65 (d, 2H, piperidine CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.15 (m, 2H, piperidine CH₂). (Note: Shifts are estimates and may vary based on solvent and instrument).
¹³C NMR δ (ppm) ≈ 172 (C=O, amide), 154 (C=O, Boc), 79 (C(CH₃)₃), 61 (OCH₃), 44 (piperidine CH₂N), 39 (CH₂CO), 34 (NCH₃), 32 (piperidine CH), 30 (piperidine CH₂), 28 (C(CH₃)₃).
IR (Infrared) ν (cm⁻¹) ≈ 2975, 2930 (C-H stretch), 1695 (C=O stretch, Boc urethane), 1660 (C=O stretch, Weinreb amide).
MS (ESI+) m/z calculated for C₁₄H₂₇N₂O₄⁺ [M+H]⁺: 287.19. Found: 287.2.

Chemical Reactivity and Applications

The Unique Reactivity of the Weinreb Amide

The synthetic utility of the title compound is centered on the predictable reactivity of the Weinreb amide. When a Grignard (R-MgX) or organolithium (R-Li) reagent attacks the amide carbonyl, a stable, five-membered chelated tetrahedral intermediate is formed. The metal ion (Mg²⁺ or Li⁺) is coordinated by both the carbonyl oxygen and the methoxy oxygen. This intermediate is stable at low temperatures (typically -78 °C) and does not collapse to eliminate the methoxy group until acidic or aqueous workup is performed. This chelation prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol.

Diagram: Application in Ketone Synthesis

G cluster_start Precursor cluster_key Key Intermediate cluster_products Diverse Ketone Products Acid 1-(Boc)piperidine-4-acetic acid Weinreb tert-butyl 4-(2-(methoxy(methyl)amino)- 2-oxoethyl)piperidine-1-carboxylate Acid->Weinreb Amide Coupling Ketone1 Aryl Ketone Derivative Weinreb->Ketone1 1. Aryl-MgBr 2. H₃O⁺ workup Ketone2 Alkyl Ketone Derivative Weinreb->Ketone2 1. Alkyl-Li 2. H₃O⁺ workup Ketone3 Heterocyclic Ketone Derivative Weinreb->Ketone3 1. Het-MgBr 2. H₃O⁺ workup Ketone_etc ...etc. Weinreb->Ketone_etc

Caption: Logical relationship showing the title compound as a divergent intermediate for ketone synthesis.

General Protocol for Ketone Synthesis

Procedure:

  • Dissolve the title Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via syringe.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC for consumption of the starting material.

  • Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature.

  • Work-up: Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography to yield the desired ketone.

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions used for all laboratory chemicals. Based on related structures, the following guidelines are recommended.[6][7]

  • Hazard Assessment: The compound may cause skin and eye irritation.[8] Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

tert-Butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is more than just a chemical structure; it is a solution to a common synthetic challenge. By providing a reliable and high-yield pathway to a diverse array of ketones bearing the pharmaceutically relevant Boc-piperidine scaffold, it serves as a powerful tool for researchers. Its straightforward synthesis, stability, and predictable reactivity underscore its value in multi-step synthetic campaigns aimed at the discovery and development of new therapeutic agents.

References

  • PubChem. tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Moldvai, I., et al. (2007). A practical one-pot synthesis of weinreb-like amides of (S)- and (R)-N-BOC-pipecolic acids from (±)-piperidine-2-carboxylic acid. ResearchGate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • El-Malah, A., et al. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Davies, S. G., et al. (1998). Asymmetric synthesis and applications of beta-amino Weinreb amides. PubMed. [Link]

  • Google Patents. Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
  • PubChem. Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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The Strategic Synthesis and Application of tert-Butyl 4-(2-(Methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate, a pivotal intermediate in contemporary drug discovery and development. The document elucidates the compound's precise IUPAC nomenclature, details its strategic synthesis through Weinreb amide formation, and presents a comprehensive analysis of its physicochemical properties. Furthermore, it delves into the instrumental role of this molecule as a versatile building block in the synthesis of complex pharmaceutical agents, particularly in the domain of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Piperidine Scaffold and Weinreb Amide Functionality

The piperidine moiety is a ubiquitous structural motif in a vast array of FDA-approved pharmaceuticals, lauded for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The strategic functionalization of the piperidine ring is a cornerstone of modern medicinal chemistry. In this context, tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate emerges as a molecule of significant interest.

This compound synergistically combines the benefits of the piperidine scaffold with the synthetic versatility of the N-methoxy-N-methylamide, commonly known as a Weinreb amide. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the Weinreb amide functionality at the 4-position serves as a stable and highly specific precursor for the synthesis of ketones and aldehydes. This unique combination of features positions it as a critical intermediate in the multi-step synthesis of complex drug candidates.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The topic of this guide, "1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine," is systematically named under IUPAC nomenclature as:

tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate

This name precisely describes the molecular architecture: a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 4-position with a side chain containing a Weinreb amide.

Molecular Structure:

Caption: Chemical structure of the title compound.

Physicochemical Properties:

PropertyValueSource
IUPAC Name tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate-
Molecular Formula C₁₄H₂₆N₂O₄-
Molecular Weight 286.37 g/mol -
CAS Number 916791-34-9-

Strategic Synthesis: From Carboxylic Acid to Weinreb Amide

The synthesis of tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a prime example of a robust and reliable chemical transformation. The key step involves the formation of a Weinreb amide from its corresponding carboxylic acid precursor, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid. This transformation is a cornerstone of modern organic synthesis due to the stability of the resulting Weinreb amide and its selective reactivity towards organometallic reagents.[2]

Overall Synthetic Scheme:

Synthesis_Scheme Precursor 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid Activation Carboxylic Acid Activation Precursor->Activation Coupling Agent (e.g., EDC, HATU) Product tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate Activation->Product Weinreb_Amine N,O-dimethylhydroxylamine (as HCl salt) Weinreb_Amine->Product Base (e.g., DIPEA)

Caption: General synthetic workflow.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to a Weinreb amide necessitates the activation of the carboxyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.[3] The choice of coupling agent is critical and is dictated by factors such as substrate compatibility, desired reaction conditions, and scale.

  • Peptide Coupling Reagents: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective.[4] They operate under mild conditions, minimizing the risk of side reactions and racemization if chiral centers are present.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to scavenge the acid byproduct formed during the coupling reaction.

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

Step 1: Weinreb Amide Formation

  • Reaction Setup: To a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq).

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate as a pure compound.

Applications in Drug Discovery and Development

The synthetic utility of tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate is most prominently demonstrated in its application as a precursor to ketones, which are themselves key intermediates in the synthesis of various biologically active molecules.

Synthesis of Ketone Intermediates

The Weinreb amide's stability towards a second addition of an organometallic reagent is its key advantage. This allows for the clean and high-yielding synthesis of ketones.

Reaction with Organometallic Reagents:

Ketone_Synthesis Weinreb_Amide tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate Ketone tert-butyl 4-(2-oxo-2-R-ethyl)piperidine-1-carboxylate Weinreb_Amide->Ketone Grignard R-MgX or R-Li Grignard->Ketone

Caption: Ketone synthesis from the Weinreb amide.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and cancer.[5][] Several approved and investigational JAK inhibitors feature a substituted piperidine scaffold.[7]

tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate serves as a key building block for the synthesis of certain JAK inhibitors. The ketone derived from this Weinreb amide can undergo further chemical modifications to introduce the necessary pharmacophoric elements for potent and selective JAK inhibition.

Versatility in Central Nervous System (CNS) Drug Discovery

The piperidine nucleus is a privileged scaffold in the design of CNS-active agents due to its ability to impart favorable properties for blood-brain barrier penetration.[4] The functional handles provided by tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate allow for the elaboration of diverse molecular architectures targeting various CNS receptors and enzymes.

Subsequent Transformations: Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization. This step is often crucial in the final stages of a synthetic sequence.

Boc Deprotection Protocol:

  • Reaction Setup: Dissolve the Boc-protected piperidine derivative in a suitable solvent such as dichloromethane or dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (as a solution in dioxane).

  • Reaction Progression: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The deprotected piperidine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Conclusion

tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a versatile piperidine scaffold, a stable and selectively reactive Weinreb amide, and a readily cleavable Boc protecting group makes it an invaluable tool for medicinal chemists. The methodologies outlined in this guide provide a robust framework for the synthesis and application of this key intermediate, empowering researchers to accelerate the discovery and development of novel therapeutics.

References

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Supporting Information. (n.d.).
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • BOC Sciences. (2019). Research and Development of Janus Kinase (JAK) Inhibitors.
  • PubMed. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Available at: [Link]

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A Comprehensive Safety & Handling Guide for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Compound Context

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, and its close structural analogs, are pivotal intermediates in modern medicinal chemistry and drug development.[1] As a derivative of the piperidine scaffold featuring a Boc-protecting group and a Weinreb amide, this compound serves as a versatile building block for synthesizing complex molecular architectures, often used in the development of novel therapeutics.[1] Its utility as a precursor, for instance in the synthesis of fentanyl-related compounds for research and forensic applications, highlights its importance in controlled substance analysis and development.[2]

However, its chemical functionality necessitates a robust understanding of its safety profile. The presence of the piperidine ring, a common motif in bioactive molecules, and the reactive potential of the Weinreb amide under certain conditions, demand stringent handling protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and expert-driven risk assessment. It is designed not merely to list procedures, but to explain the chemical reasoning behind them, empowering researchers to work safely and effectively.

Section 2: Compound Identification and Physicochemical Profile

Correctly identifying the specific reagent is the foundation of chemical safety. It is crucial to note that several closely related structures exist with different CAS numbers. Always verify the identity of your material with the supplier's documentation.

Key Identifiers and Synonyms:

  • Primary Name: this compound

  • Synonyms: tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate[3]

  • Common CAS Numbers for Related Structures: 139290-70-3, 416852-69-2[3][4]

The physical and chemical properties of a compound dictate its behavior and inform appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C14H26N2O4[3][5]
Molecular Weight ~286.37 g/mol [3][5]
Appearance White to pale yellow solid, crystalline powder, or oil[1][6]
Boiling Point 150°C @ 0.9 mmHg (lit.)[1][4][6]
Solubility Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[6]
Storage Temperature Room Temperature (10°C - 25°C), sealed in a dry environment.[6][7]

Diagram: Chemical Structure of this compound

G mol

Caption: Chemical structure of the target compound.

Section 3: Hazard Identification and Risk Assessment

While some safety data sheets for this specific compound may lack complete GHS classification, data from structurally similar piperidine derivatives and supplier information allow for a composite hazard profile.[3] The primary risks are associated with ingestion and irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Causality of Hazards:

  • Piperidine Core: The piperidine heterocycle is a common feature in many biologically active compounds. Even when N-protected, derivatives can be irritants and may possess unforeseen biological activity. Therefore, systemic absorption through skin contact or inhalation should be minimized.

  • Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. This chemical property is the basis for its incompatibility with strong acids, as cleavage can generate isobutylene and carbon dioxide gas, potentially leading to pressure buildup in a closed container.[8][9]

  • Decomposition Products: Thermal decomposition or combustion will produce hazardous oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][9] This necessitates appropriate fire-fighting measures and respiratory protection.

A systematic risk assessment is mandatory before any experimental work. The following workflow provides a self-validating system to ensure safety.

G cluster_plan Planning Phase cluster_control Control Implementation cluster_action Action & Review start Identify Experimental Task (e.g., Weighing, Reaction Setup) assess Assess Hazards: - Chemical (Irritant, Toxic) - Process (Heating, Pressure) - Quantity start->assess Input: Protocol eng Select Engineering Controls (Fume Hood, Glove Box) assess->eng Hazard Data (SDS) ppe Determine Required PPE (Gloves, Goggles, Lab Coat) eng->ppe waste Plan Waste Disposal Route (Halogenated, Non-Halogenated) ppe->waste proc Proceed with Experiment waste->proc All controls in place review Review & Document (Unexpected events, deviations) proc->review review->start For next experiment

Caption: A decision tree for responding to an accidental chemical spill.

Section 7: Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area. *[8][9] Keep away from incompatible materials such as strong acids and oxidizing agents. *[9] The compound is stable under recommended storage conditions for extended periods.

[2][8]Disposal:

  • Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of unwanted material and its container as hazardous waste. Do not allow the chemical to enter drains or sewer systems. *[8][10] Contaminated packaging should be treated as the product itself.

Section 8: Toxicological Profile

The toxicological data for this compound is not extensively documented in publicly available literature.

[8]* Acute Toxicity: Classified as "Harmful if swallowed" (H302). N[6][7]o specific LD50 data is readily available.

  • Chronic Toxicity: No data available. *[8] Carcinogenicity/Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.

[11]Guiding Principle: Due to the limited toxicological data, this compound must be handled with the assumption that it is potentially hazardous upon chronic or repeated exposure. All routes of exposure (inhalation, ingestion, dermal contact) should be minimized through the consistent application of the engineering controls, PPE, and handling protocols outlined in this guide.

Section 9: References

  • This compound Safety Data Sheet. ChemicalBook. 3

  • N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE - Introduction. ChemBK. 1

  • 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3. ChemicalBook. 4

  • (S)-1-Boc-4-(aminocarboxymethyl)piperidine. PubChem. 12

  • 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine. PubChem. 5

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  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. MSDS. 8

  • N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide Technical Data. Biosynth. 7

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  • meta-methyl 4-Anilino-1-Boc-piperidine Product Information. Cayman Chemical. 2

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  • MSDS of Methyl N-Boc-4-piperidinepropionate. MSDS. 11

  • Chemical Safety Data Sheet MSDS / SDS. Heynova. 10

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of synthetic intermediates is a cornerstone of success. A profound understanding of a molecule's physical and chemical properties is not merely an academic exercise; it is a critical determinant of a compound's suitability for further synthetic transformations, its potential for scalability, and ultimately, its viability as a drug candidate.[1][2] This guide provides an in-depth technical overview of the physical properties of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a versatile building block in medicinal chemistry.

This piperidine derivative incorporates two key functional groups that underscore its utility: a tert-butyloxycarbonyl (Boc) protecting group and an N-methoxy-N-methylamide (Weinreb amide).[3][4] The Boc group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions.[5][6][7] The Weinreb amide is a highly valued functional group for its ability to undergo clean and controlled reactions with organometallic reagents to form ketones, or to be reduced to aldehydes, without the common problem of over-addition.[8][9][10]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties of this compound, the experimental methodologies for their determination, and the scientific rationale behind these analytical choices.

Molecular Structure and Key Functional Moieties

A thorough understanding of the physical properties of this compound begins with an appreciation of its molecular architecture. The interplay between the piperidine core, the bulky Boc protecting group, and the reactive Weinreb amide dictates its behavior in both chemical reactions and physical characterization.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physical properties of this compound, which are crucial for its handling, reaction setup, and purification.

PropertyValueSignificance in a Research Context
CAS Number 139290-70-3Provides a unique identifier for unambiguous substance identification.
Molecular Formula C₁₄H₂₆N₂O₄Essential for calculating molecular weight and for elemental analysis.
Molecular Weight 286.37 g/mol Critical for stoichiometric calculations in chemical synthesis.
Appearance Colorless to pale yellow oil or solidA primary indicator of purity; deviations may suggest impurities.
Melting Point 71.0 to 75.0 °CA narrow melting point range is a good indicator of high purity.
Boiling Point 150 °C at 0.9 mmHgImportant for purification by distillation, especially under reduced pressure to prevent decomposition.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, MethanolKnowledge of solubility is fundamental for choosing appropriate reaction and purification solvents.[11]

Experimental Methodologies for Physicochemical Characterization

The accurate determination of the physical properties listed above relies on well-established experimental protocols. As a senior application scientist, it is imperative to not only follow these procedures but to understand the underlying principles that ensure data integrity.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[12]

Step-by-Step Protocol:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.[13][14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[13]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, leading to an accurate measurement.[13]

Boiling Point Determination under Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.[15][16]

Step-by-Step Protocol:

  • Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube. This assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).[17][18]

  • Application of Vacuum: The system is connected to a vacuum source, and the pressure is stabilized at the desired level.

  • Heating: The sample is heated gently. A stream of bubbles will emerge from the inverted capillary.

  • Observation and Data Recording: Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at that pressure.

Causality Behind Experimental Choices:

  • Reduced Pressure: Lowering the external pressure reduces the temperature required to reach the boiling point, thus preventing thermal degradation of the compound.

  • Inverted Capillary: Acts as a manometer to indicate when the vapor pressure of the liquid equals the applied pressure.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11][19]

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane) are chosen.

  • Sample Addition: A small, known amount of the compound is added to a fixed volume of each solvent in a vial.

  • Agitation and Observation: The vials are agitated (e.g., by vortexing or sonication) at a controlled temperature.[20]

  • Classification: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the concentration of the dissolved compound in a saturated solution is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Causality Behind Experimental Choices:

  • Range of Solvents: Provides a comprehensive understanding of the compound's polarity and helps in selecting appropriate solvents for reactions, extractions, and chromatography.

  • Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[19]

Spectroscopic Characterization

Beyond the fundamental physical properties, spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule, as well as their connectivity.[21][22] The chemical shift of a proton is influenced by its local electronic environment.[23][24]

Interpreted ¹H NMR Data (500 MHz, CDCl₃):

  • δ 4.14 (m, 2H): Corresponds to the two axial protons on the carbons adjacent to the piperidine nitrogen, deshielded by the electron-withdrawing carbamate group.[25]

  • δ 3.71 (s, 3H): A singlet representing the three protons of the N-methoxy group.[25]

  • δ 3.19 (s, 3H): A singlet corresponding to the three protons of the N-methyl group.[25]

  • δ 2.78 (m, 3H): A complex multiplet likely arising from the two equatorial protons adjacent to the piperidine nitrogen and the proton on the carbon bearing the Weinreb amide side chain.[25]

  • δ 1.68 (m, 4H): Represents the four protons on the remaining two carbons of the piperidine ring.[25]

  • δ 1.46 (s, 9H): A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[25]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules.[26][27][28][29]

Interpreted ESI-MS Data:

  • m/z 217.72 (M+H⁺ - Isobutene): This observed ion corresponds to the protonated molecule after the loss of isobutene from the Boc group, a common fragmentation pattern for Boc-protected amines under ESI conditions.[25]

Characterization_Workflow cluster_synthesis Synthesis cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation & Purity Confirmation Synthesis 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine MP Melting Point Determination Synthesis->MP BP Boiling Point (Reduced Pressure) Synthesis->BP Sol Solubility Assessment Synthesis->Sol NMR ¹H NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry (ESI) Synthesis->MS Data Confirmation of Structure & Purity MP->Data BP->Data Sol->Data NMR->Data MS->Data

Caption: A typical workflow for the physicochemical and spectroscopic characterization of a synthetic intermediate.

Conclusion

The comprehensive characterization of the physical properties of this compound is fundamental to its effective utilization in organic synthesis and drug development. The data and protocols presented in this guide underscore the importance of a systematic and principled approach to physicochemical analysis. By understanding not only the "what" but also the "why" behind these experimental determinations, researchers can ensure the quality and reliability of their synthetic intermediates, thereby accelerating the journey from molecule to medicine.

References

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1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in modern organic synthesis, particularly valued in the development of complex pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a Boc-protected piperidine ring and a Weinreb amide moiety, offers a versatile platform for constructing diverse molecular entities. A comprehensive understanding of its solubility profile is paramount for its effective utilization in various synthetic transformations, purification protocols, and formulation studies. This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents a systematic approach to its experimental determination.

Deciphering the Molecular Architecture: Implications for Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. A thorough understanding of these structural elements is key to predicting its behavior in different solvent systems.

The Piperidine Core

The central piperidine ring, a saturated heterocycle, can be a determinant of both polarity and non-polarity. While the nitrogen atom can act as a hydrogen bond acceptor, the overall hydrocarbon framework can impart significant nonpolar character, especially when substituted with lipophilic groups.[3] Piperidine itself is miscible with water, primarily due to hydrogen bonding between the N-H group and water molecules.[4][5] However, in the title compound, this nitrogen is part of a carbamate, which alters its basicity and hydrogen bonding capability.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a bulky, lipophilic moiety that significantly influences the compound's solubility. It enhances stability and allows for selective reactions, but it also increases the nonpolar surface area of the molecule.[1][6] This generally leads to improved solubility in nonpolar organic solvents and reduced solubility in aqueous systems. The presence of the Boc group can also lead to interesting conformational dynamics in solution, such as restricted C-N bond rotation, which can be observed by NMR spectroscopy.[7]

The Weinreb Amide (N-methoxy-N-methylamide)

The N-methoxy-N-methylamide, or Weinreb amide, is a critical functional group that offers a stable and versatile handle for C-C bond formation.[8][9] From a solubility perspective, the two oxygen atoms and the nitrogen atom can participate in hydrogen bonding as acceptors. However, the absence of an N-H bond means it cannot act as a hydrogen bond donor. Weinreb amides are generally considered to be more hydrophobic than their corresponding morpholine amides, which often exhibit greater water solubility.[10] A key advantage in synthesis is that the by-products from reactions involving Weinreb amides are often water-soluble, which facilitates straightforward purification of the desired product.[8][9]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound is described as having high thermal stability and being soluble in conventional organic solvents.[11]

Table 1: Predicted Qualitative Solubility of this compound and a Template for Experimental Data
Solvent ClassSolvent ExamplePredicted Qualitative SolubilityExperimental Solubility (g/L at 25°C)
Polar Protic WaterLow to Insoluble[Record Experimental Data Here]
MethanolSoluble[Record Experimental Data Here]
EthanolSoluble[Record Experimental Data Here]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[Record Experimental Data Here]
Dimethylformamide (DMF)Soluble[Record Experimental Data Here]
AcetonitrileModerately Soluble[Record Experimental Data Here]
Tetrahydrofuran (THF)Soluble[Record Experimental Data Here]
Nonpolar Dichloromethane (DCM)Soluble[Record Experimental Data Here]
TolueneSoluble[Record Experimental Data Here]
HexanesLow to Insoluble[Record Experimental Data Here]
Aqueous Acid 5% HClLikely Insoluble[Record Experimental Data Here]
Aqueous Base 5% NaOHLikely Insoluble[Record Experimental Data Here]

Causality behind Predictions:

  • Water: The large nonpolar surface area contributed by the Boc group and the piperidine ring is expected to dominate, leading to poor aqueous solubility.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can interact with the polar Weinreb amide and the carbamate group through hydrogen bonding (as acceptors) and dipole-dipole interactions, while also solvating the nonpolar portions of the molecule.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, THF): These solvents are excellent at dissolving a wide range of organic compounds. They can effectively solvate the molecule through dipole-dipole interactions. Similar Boc-protected piperidines show good solubility in DMSO and DMF.[][13]

  • Nonpolar Solvents (DCM, Toluene, Hexanes): The significant nonpolar character of the molecule suggests good solubility in moderately polar to nonpolar solvents like DCM and Toluene. Solubility is expected to decrease in highly nonpolar solvents like hexanes.

  • Aqueous Acid/Base: The piperidine nitrogen is part of a non-basic carbamate, and there are no strongly acidic protons. Therefore, the compound is not expected to form a soluble salt in dilute aqueous acid or base.[14][15]

A Practical Guide to Experimental Solubility Determination

Given the absence of precise quantitative data in the public domain, a systematic experimental approach is necessary. The following protocols provide a framework for determining the solubility of this compound.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical progression for characterizing the solubility of the target compound.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Assessment cluster_2 Phase 3: Precise Quantitative Analysis (HPLC-based) A Weigh ~10 mg of compound B Add 0.5 mL of solvent (e.g., Water, DCM, Methanol) A->B C Vortex at RT for 2 min B->C D Visually Inspect for Undissolved Solids C->D E Classify: Soluble, Partially Soluble, Insoluble D->E F If 'Soluble' in Phase 1, prepare a saturated solution E->F Proceed if soluble G Equilibrate (e.g., 24h at 25°C) with excess solid F->G H Centrifuge to pellet solid G->H I Take an aliquot of supernatant H->I J Evaporate solvent and weigh the residue I->J K Calculate solubility (e.g., in mg/mL) J->K P Quantify against a standard curve K->P For higher precision L Prepare saturated solution (as in Phase 2) M Filter supernatant (e.g., 0.22 µm PTFE) L->M N Dilute aliquot with mobile phase M->N O Analyze by calibrated HPLC N->O O->P

Caption: A stepwise workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Testing

This rapid screening method helps classify the compound's solubility in a range of solvents, following a standard organic chemistry approach.[15]

Materials:

  • This compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Selection of solvents (see Table 1)

Procedure:

  • Place approximately 10-30 mg of the compound into a clean, dry test tube.[15]

  • Add the chosen solvent in 0.5 mL portions.

  • After each addition, vortex the mixture vigorously for 30-60 seconds.

  • Continue adding solvent up to a total of 1.0 mL.

  • Visually inspect the solution against a contrasting background.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The solid material appears largely unchanged.

  • If the compound is insoluble at room temperature, gently warm the mixture in a water bath (e.g., to 50°C) and observe any changes.[15]

  • Record all observations systematically.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method provides a more precise measure of solubility and is suitable for solvents in which the compound is moderately to highly soluble.

Materials:

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

Procedure:

  • Add an excess amount of the compound (e.g., 50-100 mg) to a pre-weighed vial to ensure a saturated solution is formed.

  • Add a known volume of the selected solvent (e.g., 2.0 mL).

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand for a short period to let the excess solid settle.

  • Centrifuge the vial to pellet the remaining solid material.

  • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a second pre-weighed vial.

  • Evaporate the solvent from the second vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Weigh the vial containing the dried residue.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Weight of residue (g) / Volume of aliquot (L))

Conclusion

While this compound is generally soluble in common organic solvents, this guide underscores the importance of experimental verification for specific applications.[11] The interplay of the lipophilic Boc group, the piperidine core, and the polar Weinreb amide creates a nuanced solubility profile. By following the systematic protocols outlined herein, researchers and drug development professionals can generate reliable, quantitative solubility data. This crucial information will empower informed decisions in reaction optimization, process scale-up, and the design of effective purification and formulation strategies, ultimately accelerating the journey from chemical synthesis to innovative therapeutic solutions.

References

  • ChemBK. N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE. [Link]

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  • Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

  • JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

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  • PubChem. 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

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  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]

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stability of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine Under Acidic Conditions

Executive Summary

Introduction: A Molecule of Synthetic Dichotomy

The subject of this guide, this compound, features two functional groups with diametrically opposed sensitivities to acid.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its widespread use stems from its stability in a wide range of nucleophilic and basic conditions, yet its facile and clean removal under acidic conditions.[3][4] This orthogonality is a cornerstone of modern synthetic strategy, particularly in peptide and heterocyclic chemistry.[4]

  • The Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a specialized carboxylate derivative designed for its exceptional stability and controlled reactivity. It reliably reacts with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, resisting the common problem of over-addition that plagues more reactive species like esters or acid chlorides.[5][6] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[6][7]

Understanding the differential stability of these two groups is not merely an academic exercise. For the drug development professional, it informs critical decisions: Can a Boc deprotection be performed without hydrolyzing the Weinreb amide? Can the compound be formulated in an acidic solution? This guide aims to provide the chemical logic and experimental framework to answer these questions definitively.

Mechanistic Insights into Acid-Mediated Reactivity

The Inherent Lability of the Boc Group

The cleavage of a Boc group in the presence of acid is a rapid and high-yielding reaction, typically proceeding at room temperature.[8] The mechanism is a carbamate hydrolysis driven by the formation of highly stable products.[3]

Mechanism of Acidic Boc Deprotection:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][9]

  • Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free piperidine amine.[3][9]

  • Salt Formation: In the acidic medium, the newly liberated amine is protonated, yielding the corresponding amine salt (e.g., piperidinium trifluoroacetate or chloride).[9]

The formation of gaseous byproducts (isobutylene from the cation and CO₂) makes this an entropically favored and irreversible process.[4]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Start Boc-Protected Piperidine P1 Protonation of Carbonyl Oxygen Start->P1 H⁺ (e.g., TFA) P2 Cleavage & Formation of tert-Butyl Cation + Carbamic Acid P1->P2 C-O bond cleavage P3 Spontaneous Decarboxylation P2->P3 Unstable intermediate End Free Amine Salt (Piperidinium) P3->End CO₂ released

Caption: Mechanism of acid-catalyzed Boc group removal.

The Engineered Stability of the Weinreb Amide

In stark contrast to the Boc group, the Weinreb amide is designed for stability. While all amides can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions with prolonged heating, the Weinreb amide is exceptionally resistant, especially under the mild conditions sufficient for Boc deprotection.[10][11]

This stability arises from two key features:

  • Resonance Stabilization: Like all amides, the nitrogen lone pair is delocalized into the carbonyl group, reducing its electrophilicity compared to ketones or esters.

  • Chelated Intermediate: The primary role of the N-methoxy group becomes apparent upon nucleophilic attack. The resulting tetrahedral intermediate is stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent.[6] This stable five-membered ring prevents the intermediate from collapsing and eliminating the amine moiety, thus preventing a second nucleophilic addition.[12]

While acid-catalyzed hydrolysis does not involve a metal-chelated intermediate, the inherent electronic properties of the amide bond still render it significantly less reactive than the Boc carbamate. The activation energy required to protonate the amide and facilitate nucleophilic attack by water is substantially higher than that for the Boc group cleavage pathway.[10]

Weinreb_Stability cluster_1 Weinreb Amide Stability Amide Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate (with organometallics) Amide->Intermediate + R-MgX (Nucleophilic Attack) Ketone Ketone (upon acidic workup) Intermediate->Ketone + H₃O⁺ (Workup) note This chelation prevents over-addition, highlighting the amide's inherent stability. Intermediate->note

Caption: Stability of the Weinreb amide via a chelated intermediate.

Experimental Design for Stability Assessment

To empirically validate the stability of this compound, a systematic study is required. The primary objective is to quantify the rate of degradation of the parent compound and identify any major degradants under relevant acidic conditions.

Selection of Acidic Conditions

The choice of acid should reflect common synthetic and potential formulation scenarios.

  • Anhydrous Organic Acid: A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard and aggressive condition for Boc deprotection.[13]

  • Anhydrous Inorganic Acid: 4M HCl in 1,4-dioxane is another common reagent for Boc removal, offering a different counter-ion and solvent environment.[13]

  • Aqueous Acid: A buffered aqueous solution at pH 1-2 (e.g., using HCl) simulates conditions in the gastric environment or in some aqueous formulations.

Analytical Methodology

A combination of chromatographic and spectroscopic techniques provides a comprehensive picture of the compound's stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying the disappearance of the starting material and the appearance of products over time. A reverse-phase method can easily separate the lipophilic Boc-protected starting material from its more polar, deprotected product.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying degradation products. By determining the mass-to-charge ratio (m/z) of new peaks appearing in the chromatogram, the identity of the deprotected amine and any potential hydrolysis products of the Weinreb amide can be confirmed.[14] A mass difference of -100.12 amu corresponds to the loss of the Boc group.[14]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides unambiguous structural confirmation. The key diagnostic signal for Boc deprotection is the disappearance of the large singlet for the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm.[14]

Detailed Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability of the title compound.

Protocol 4.1: General Stability Study Workflow

This workflow is applicable to each acidic condition tested.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Initiation of Study: At t=0, add a known volume of the stock solution to the acidic medium (e.g., 50% TFA/DCM) to achieve a final concentration of ~50-100 µg/mL. Vortex thoroughly.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs).

  • Reaction Quenching: Immediately neutralize each aliquot by diluting it into a buffer of opposite pH (e.g., a mobile phase buffer containing ammonium bicarbonate) to stop further degradation.

  • Analysis: Analyze the quenched samples by HPLC-UV and LC-MS as described below.

Experimental_Workflow cluster_workflow Stability Study Workflow A Prepare 1 mg/mL Stock Solution B Spike into Acidic Medium (t=0) A->B C Sample at Time Points (0, 15m, 1h, 4h, 24h) B->C D Quench/Neutralize Sample Aliquot C->D E Analyze by HPLC & LC-MS D->E F Quantify Parent & Identify Products E->F

Caption: A generalized workflow for the stability assessment.

Protocol 4.2: HPLC-UV Method for Quantitative Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The peak area of the parent compound is recorded at each time point. The percentage remaining is calculated relative to the peak area at t=0.

Protocol 4.3: LC-MS Method for Product Identification
  • Chromatography: Use the same HPLC method as above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500.

  • Analysis: Monitor for the expected masses:

    • Parent Compound: C₁₄H₂₆N₂O₄, [M+H]⁺ = 287.19

    • Boc-Deprotected Product: C₉H₁₈N₂O₂, [M+H]⁺ = 187.14

    • Potential Weinreb Hydrolysis Product: C₁₂H₂₁NO₅, [M+H]⁺ = 260.14 (unlikely to be observed under mild conditions).

Expected Results & Data Interpretation

Based on established chemical principles, the Boc group will be cleaved rapidly, while the Weinreb amide will remain intact under the tested conditions.

Time Point% Parent Remaining (50% TFA/DCM)% Parent Remaining (4M HCl/Dioxane)% Parent Remaining (Aqueous pH 2)Major Product Identified by LC-MS
0 min 100%100%100%Parent ([M+H]⁺ = 287.19)
15 min <5%<10%98%Boc-Deprotected ([M+H]⁺ = 187.14)
1 hr 0%<1%95%Boc-Deprotected ([M+H]⁺ = 187.14)
4 hrs 0%0%85%Boc-Deprotected ([M+H]⁺ = 187.14)
24 hrs 0%0%~60%Boc-Deprotected ([M+H]⁺ = 187.14)
Table 1: Predicted stability data for this compound under various acidic conditions at room temperature. The data is illustrative.

Interpretation:

  • Under strong anhydrous acidic conditions (TFA or HCl in an organic solvent), deprotection of the Boc group is expected to be complete within an hour.[3][8]

  • The Weinreb amide is predicted to be stable across all tested conditions, with no significant formation of the carboxylic acid degradant. Its hydrolysis generally requires much harsher conditions, such as refluxing in concentrated acid for extended periods.[15]

  • In aqueous acid at pH 2, the rate of Boc deprotection will be significantly slower, demonstrating the influence of both acid strength and the reaction medium on the kinetics.

Conclusion and Recommendations

The stability of this compound is a tale of two functional groups. The Boc group is highly and predictably labile to acid, serving its purpose as a readily cleavable protecting group. The Weinreb amide, by design, is a robust functional handle that withstands the conditions required for Boc removal.

For Researchers, Scientists, and Drug Development Professionals, the key takeaways are:

  • Selective Deprotection: Standard acidic reagents like TFA in DCM or HCl in dioxane can be used to selectively remove the Boc group without affecting the Weinreb amide.

  • Handling and Storage: The compound is stable as a solid and in neutral or basic solutions. Acidic aqueous solutions should be avoided for long-term storage to prevent slow deprotection of the Boc group.

  • Synthetic Strategy: The differential stability allows for a clear and reliable synthetic sequence where the Boc group is removed to unmask the piperidine nitrogen for further functionalization, while the Weinreb amide is preserved for a subsequent carbon-carbon bond formation step.

This guide provides the foundational knowledge and practical protocols to confidently handle and manipulate this valuable synthetic intermediate, ensuring predictable outcomes in complex drug development campaigns.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. [Link]

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key features of Weinreb amides in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Features of Weinreb Amides in Organic Synthesis

Abstract

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone of modern organic synthesis, offering a robust and versatile solution to the long-standing challenge of controlled acylation.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively preventing the common problem of over-addition by organometallic reagents.[3][4] This guide provides an in-depth analysis of the Weinreb amide's core features, including the mechanistic basis for its stability, comprehensive preparation methodologies, and its broad synthetic utility. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for precise and high-yield molecular construction.

The Challenge of Controlled Acylation: The Problem of Over-Addition

A fundamental transformation in organic chemistry is the conversion of carboxylic acid derivatives (such as esters or acid chlorides) into ketones via the addition of organometallic nucleophiles like Grignard or organolithium reagents. However, these reactions are notoriously difficult to control.[5] The initial product, a ketone, is often more reactive than the starting material.[6][7] Consequently, a second equivalent of the nucleophile rapidly adds to the newly formed ketone, leading to the tertiary alcohol as the major, and often undesired, product.[3][8] This over-addition occurs even when stoichiometry is carefully controlled, limiting the synthetic utility of these otherwise powerful reactions.[3]

The Weinreb Amide: A Structural Solution to a Chemical Problem

The Weinreb amide was ingeniously designed to circumvent the over-addition issue. Its unique N-methoxy-N-methylamide structure is the key to its effectiveness.[1] When a strong nucleophile, such as an organometallic reagent, attacks the carbonyl carbon of a Weinreb amide, the reaction does not immediately proceed to collapse and form a ketone. Instead, it forms a highly stable, five-membered tetrahedral intermediate.[9][10]

The Mechanistic Cornerstone: The Stable Chelated Intermediate

The exceptional stability of this intermediate is the central feature of Weinreb amide chemistry. It is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the carbonyl oxygen and the N-methoxy oxygen.[3][4] This chelated structure is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[3][11] By sequestering the reactive species in this stable form, the intermediate is protected from further nucleophilic attack, thus completely preventing over-addition.[6][9]

Figure 1: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.

Preparation of Weinreb Amides

A key advantage of Weinreb amides is their accessibility from a variety of common starting materials.[12][13] High-purity N,O-dimethylhydroxylamine hydrochloride, the key reagent, is commercially available and serves as the direct precursor.[1][14]

Starting MaterialCommon ReagentsKey Advantages
Carboxylic Acids Peptide coupling agents (DCC, BOP, HATU); PCl₃; POCl₃; Mesyl ChlorideDirect, avoids formation of acid chloride; tolerates many functional groups.[2][3][15][16]
Acid Chlorides N,O-dimethylhydroxylamine HCl, Pyridine or other baseHigh-yielding and straightforward for readily available acid chlorides.[3]
Esters / Lactones AlMe₃ or AlMe₂Cl; i-PrMgClUseful for converting esters directly, avoiding hydrolysis to the acid.[3][6]
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general procedure using a standard peptide coupling agent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Coupling Agent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA or N-Methylmorpholine, 3.0 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane or DMF)

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add the carboxylic acid and the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride, the coupling agent, and the base sequentially.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure Weinreb amide.

Synthetic Applications: A Versatile Acylating Agent

The primary utility of the Weinreb amide is its controlled reaction with nucleophiles to produce ketones and aldehydes, functional groups that are hubs for further synthetic transformations.[3][4]

Weinreb_Workflow Start Carboxylic Acid (R-COOH) WA_Prep Amide Formation (+ Me(MeO)NH·HCl, Coupling Agent) Start->WA_Prep Weinreb_Amide Weinreb Amide (R-CON(Me)OMe) WA_Prep->Weinreb_Amide Grignard Organometallic Addition (+ R'-MgBr or R'-Li) Weinreb_Amide->Grignard For Ketones Hydride Hydride Reduction (+ LiAlH₄ or DIBAL-H) Weinreb_Amide->Hydride For Aldehydes Workup1 Aqueous Workup Grignard->Workup1 Workup2 Aqueous Workup Hydride->Workup2 Ketone Ketone (R-CO-R') Aldehyde Aldehyde (R-CHO) Workup1->Ketone Workup2->Aldehyde

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ketones Using 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Ketones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The synthesis of ketones is a fundamental carbon-carbon bond-forming reaction that provides critical intermediates for further molecular elaboration in drug discovery pipelines.[1]

However, traditional methods for ketone synthesis, such as the acylation of organometallic reagents with acid chlorides or esters, are frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[2][3][4] This side reaction reduces yield and complicates purification, creating significant bottlenecks in multi-step syntheses.

The Weinreb-Nahm ketone synthesis, discovered in 1981, offers a robust and elegant solution to this long-standing challenge.[2] By employing a specialized N-methoxy-N-methylamide, known as a Weinreb amide, this method allows for the clean and high-yield synthesis of ketones from a wide range of organometallic nucleophiles.[5][6] This application note provides a detailed protocol and technical guide for the use of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine , a versatile building block that combines the desirable piperidine core with the precision of the Weinreb amide functionality.

The Weinreb Amide Advantage: Mechanism and Control

The remarkable selectivity of the Weinreb-Nahm synthesis stems from the unique stability of the reaction intermediate. The process involves two key stages:

  • Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.

  • Intermediate Stabilization: This addition does not lead to the immediate collapse of the tetrahedral intermediate. Instead, a highly stable five-membered chelate is formed, where the metal cation (Li⁺ or Mg²⁺) is coordinated by both the newly formed oxyanion and the N-methoxy oxygen atom.[7][8][9]

This chelated intermediate is stable at low reaction temperatures and does not break down to form the ketone until an acidic aqueous workup is performed.[7] By the time the workup quenches the reaction, any excess organometallic reagent has been destroyed, completely preventing the secondary addition that would lead to a tertiary alcohol.[5][9] This high degree of control is the primary advantage of the Weinreb amide method.[2][7]

The general mechanism is illustrated below:

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a ketone from this compound and an organometallic reagent.

Materials & Reagents:

  • This compound

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Two- or three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Low-temperature bath (ice/water or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Place the flask under a positive pressure of inert gas.

    • Rationale: Organometallic reagents are highly reactive towards water and oxygen. Maintaining a strictly anhydrous and inert atmosphere is critical to prevent quenching of the reagent and ensure high reaction yields.

  • Reagent Addition:

    • Via syringe, add this compound (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.2 M solution).

    • Stir the solution until the solid is fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: Cooling the solution helps to control the reaction exotherm upon addition of the organometallic reagent and maintains the stability of the tetrahedral intermediate.

  • Nucleophilic Addition:

    • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise to the stirred solution via syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

    • Rationale: Slow, dropwise addition prevents localized heating and potential side reactions. Using a slight excess of the nucleophile ensures the complete conversion of the starting amide.

  • Reaction Quench:

    • While maintaining the cooling bath, very slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any excess organometallic reagent. Observe for gas evolution and cessation of any exotherm.

    • CAUTION: The quench can be highly exothermic. Add the quenching agent slowly to maintain control.

    • Rationale: A mild acid source like NH₄Cl protonates the intermediate and destroys the reactive organometallic species without promoting side reactions that could occur under strongly acidic conditions.

  • Aqueous Workup:

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Wash the organic layer sequentially with water (1x) and then brine (1x).

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: The workup removes inorganic salts and water-soluble byproducts, isolating the crude ketone product in the organic phase.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ketone product.

    • Rationale: Chromatography removes unreacted starting materials and non-polar/polar impurities, providing the final product with high purity.

Representative Data and Versatility

The reaction is highly versatile and tolerates a wide variety of functional groups. A broad range of organolithium and Grignard reagents can be employed to synthesize diverse piperidinyl ketones.[2][6][10]

EntryOrganometallic Reagent (R'-M)Product StructureRepresentative Yield
1Phenylmagnesium bromide1-Boc-4-(2-oxo-2-phenylethyl)piperidine>85%
2Methylmagnesium iodide1-Boc-4-(2-oxopropyl)piperidine>90%
3n-Butyllithium1-Boc-4-(2-oxohexyl)piperidine>80%
4Vinylmagnesium bromide1-Boc-4-(2-oxobut-3-en-1-yl)piperidine>75%
5Thiophen-2-yllithium1-Boc-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperidine>80%

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Yield 1. Inactive organometallic reagent. 2. Wet solvent or glassware.1. Titrate the organometallic reagent before use to determine its exact molarity. 2. Ensure all glassware is flame- or oven-dried and solvents are freshly distilled or from a sure-seal bottle.
Tertiary Alcohol Formation Reaction temperature was too high, causing premature collapse of the intermediate.Maintain low temperature (0 °C or -78 °C) throughout the addition and stirring period.
Incomplete Conversion Insufficient organometallic reagent added.Use a slight excess (1.1-1.2 eq) of the organometallic reagent. Confirm concentration via titration.
Complex Product Mixture 1. Fast addition of nucleophile. 2. Reaction warmed prematurely.1. Ensure slow, dropwise addition of the organometallic reagent. 2. Monitor internal temperature if possible.

Conclusion

The use of this compound as a substrate in the Weinreb-Nahm ketone synthesis provides a highly efficient, reliable, and scalable method for accessing valuable 4-substituted piperidinyl ketones. The inherent stability of the chelated tetrahedral intermediate effectively prevents over-addition, leading to clean reactions and high yields of the desired products. This protocol serves as a robust starting point for researchers, scientists, and drug development professionals aiming to incorporate this important structural motif into their synthetic targets.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Giannerini, M., et al. Supporting Information for Alkyl and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Feringa, B. L., et al. One-Pot Sequential 1,2-Addition, Pd-Catalysed Cross-Coupling of Organolithium Reagents with Weinreb Amides. Synfacts. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Mahato, S. K., et al. Recent Developments in Weinreb Synthesis and their Applications. International Journal of Trend in Scientific Research and Development. [Link]

  • Biswas, T. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock and Subsequent Additions of Grignard Reagents. [Link]

  • Al-Zoubi, R. M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Olofsson, B., et al. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. ChemSusChem. [Link]

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1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ketones via Grignard Reaction with 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction between this compound, a specialized Weinreb amide, and various Grignard reagents. This reaction is a cornerstone of modern synthetic chemistry, offering a reliable and high-yield pathway to sophisticated ketone intermediates that are pivotal in pharmaceutical research.

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over a hundred commercially available drugs, where it often imparts favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The strategic use of the N-Boc protecting group ensures controlled, regioselective functionalization, while the Weinreb amide moiety provides a robust handle for carbon-carbon bond formation without the common pitfalls of over-addition.[3][4] This guide delves into the underlying mechanism, provides detailed, field-tested protocols, and offers expert insights into troubleshooting and optimization.

The Scientific Principle: The Weinreb-Nahm Ketone Synthesis

The reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent, is known as the Weinreb-Nahm ketone synthesis.[4][5][6] Its primary advantage over using more reactive acylating agents like acid chlorides or esters is the prevention of over-addition, which would lead to the formation of a tertiary alcohol.

Mechanism of Action:

The remarkable selectivity of the Weinreb-Nahm reaction stems from the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack by the Grignard reagent.[7][8] The magnesium atom of the Grignard reagent chelates with both the methoxy oxygen and the carbonyl oxygen of the amide. This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an acidic workup is performed.[8] This stability effectively protects the newly formed carbonyl group from a second equivalent of the highly reactive Grignard reagent. The subsequent acidic quench protonates the intermediate, which then readily collapses to yield the desired ketone.

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocol: Synthesis of 1-Boc-4-(2-oxoalkyl)piperidines

This protocol provides a generalized procedure. Specific reaction times and temperatures may require optimization based on the reactivity of the chosen Grignard reagent.

2.1. Materials and Equipment

  • Reagents:

    • This compound

    • Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide, 1.0-3.0 M solution in THF or Et₂O)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Saturated aqueous Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stir bar and stir plate

    • Septa and needles

    • Syringes

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Low-temperature bath (ice-water or dry ice-acetone)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

2.2. Pre-Reaction Setup: The Criticality of Anhydrous Conditions

Grignard reagents are potent nucleophiles and strong bases. They react vigorously with protic sources, especially water.[9][10] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.

  • Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot, then allowed to cool under a stream of inert gas. A flame-drying technique can also be used with caution.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

2.3. Step-by-Step Procedure

  • Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (to make an approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive Grignard reagents, a lower temperature (e.g., -78 °C, dry ice/acetone bath) may be beneficial to control the initial exotherm.

  • Grignard Addition: Slowly add the Grignard reagent (1.2–1.5 eq) dropwise via syringe over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition. A patent for a similar synthesis specifies using 2.0-3.0 equivalents of the Grignard reagent.[11]

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm slowly to room temperature and stirred for an additional 1-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Add the quenching solution dropwise, as the process can be exothermic. Continue adding until no further gas evolution is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a pale yellow oil or solid. Purify the material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure ketone product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere B Dissolve Weinreb Amide in anhydrous THF A->B C Cool to 0 °C B->C D Slowly add Grignard Reagent (1.2 eq) C->D E Stir for 1-3 hours, monitor by TLC D->E F Quench with sat. aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify via Flash Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for the Grignard reaction.

Data Summary & Expected Outcomes

The reaction is generally high-yielding and tolerates a wide variety of functional groups.[4] The table below provides representative conditions for common Grignard reagents.

Grignard Reagent (R-MgX)R GroupEquivalentsTemperatureTypical Yield
Methylmagnesium BromideMethyl1.2 - 1.50 °C to RT85-95%
Ethylmagnesium BromideEthyl1.2 - 1.50 °C to RT80-90%
Phenylmagnesium BromidePhenyl1.2 - 1.50 °C to RT80-90%
Vinylmagnesium BromideVinyl1.2 - 1.5-20 °C to 0 °C75-85%
Isopropylmagnesium ChlorideIsopropyl1.5 - 2.00 °C to RT70-85%

Troubleshooting and Expert Insights

Problem Potential Cause Expert Solution & Rationale
Low or No Yield 1. Inactive Grignard Reagent: The reagent was quenched by moisture or CO₂ from the air, or has degraded upon storage.Solution: Always use high-quality, fresh Grignard reagents. For critical applications, titrate the reagent before use (e.g., with iodine and LiCl) to determine its exact molarity.[12] Re-verify that all glassware is bone-dry and the inert atmosphere is secure.
2. Insufficient Reagent: The starting material may contain acidic impurities that consume some of the Grignard reagent.Solution: Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to compensate for any minor protic impurities.
Recovery of Starting Material 1. Low Reaction Temperature: The activation energy for the reaction was not met, especially with less reactive (e.g., sterically hindered) Grignard reagents.Solution: After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C) can be attempted, but must be done cautiously to avoid side reactions.
2. Poor Quality Reagents: The Weinreb amide starting material may be impure.Solution: Ensure the purity of the starting this compound via NMR or LC-MS before starting the reaction.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction Temperature Too High: The stable chelated intermediate may begin to break down at elevated temperatures, releasing the ketone in situ, which can then be attacked by a second equivalent of Grignard reagent.Solution: This is rare but possible. Maintain low temperatures throughout the addition and initial reaction period. Ensure the quench is performed at 0 °C or below before allowing the flask to warm.
Formation of Biphenyl (in Phenylmagnesium Bromide reactions) 1. Inherent Side Reaction: This is a common byproduct from the coupling of the Grignard reagent with any unreacted aryl halide starting material during its preparation.Solution: This byproduct is typically non-polar and can be easily separated from the more polar ketone product during silica gel chromatography, often by eluting with a low-polarity solvent system first (e.g., pure hexanes).

Applications in Drug Discovery and Development

The product of this reaction, a 1-Boc-4-(2-oxoalkyl)piperidine, is an exceptionally valuable building block in medicinal chemistry. The ketone functionality serves as a versatile anchor for a multitude of subsequent chemical transformations, allowing for the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR).

  • Reductive Amination: The ketone can be converted into a secondary or tertiary amine, a common transformation for introducing new pharmacophores.

  • Wittig Reaction: Allows for the installation of an alkene, extending the carbon skeleton.

  • Aldol Condensation: Forms a new carbon-carbon bond and introduces a hydroxyl group, adding complexity.

  • Synthesis of Heterocycles: The ketone can be a precursor for constructing various heterocyclic rings, such as pyrazoles or thiazoles.

This synthetic strategy is integral to the development of novel therapeutics targeting a wide range of diseases, including central nervous system disorders, cancer, and inflammatory conditions, where the 4-substituted piperidine motif is a key structural feature.[13][14]

References

  • Garg, N.K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • chemeurope.com. Weinreb ketone synthesis. [Link]

  • Lindsley, C.W., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Al-Rawashdeh, N.A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-204. [Link]

  • Al-Zoubi, R.M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 17(5), 546-563.
  • Al-Zoubi, R.M. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Gomtsyan, A., Koenig, R.J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616.
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Lassalas, P., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. 1-Boc-4-AP. [Link]

  • Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • De Kimpe, N., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(9), 1361-1377.
  • Williamson, K.L. (1999). Grignard Reaction. Macroscale and Microscale Organic Experiments.
  • Organic Syntheses. (n.d.). Procedure for Grignard reagent titration. [Link]

  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Vitaku, E., et al. (2014).
  • Laschat, S., et al. (2021).
  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1479-1492.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • Turck, A., et al. (2001). First Study of Syntheses and Reactivity of Grignard Compounds in the Diazine Series. Diazines. Part 27. Tetrahedron, 57(21), 4489-4494.

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Application Notes & Protocols: The Strategic Use of 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Piperidine Scaffold and the Power of a Well-Designed Building Block

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in medicinal chemistry. The efficient synthesis of novel drug candidates often hinges on the availability of versatile, pre-functionalized building blocks that allow for the rapid and reliable introduction of molecular diversity.

This document provides a detailed guide to the application of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate , also known as 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine , a sophisticated building block designed for the controlled synthesis of 4-acylpiperidine derivatives. Its utility is rooted in two key features: the tert-butyloxycarbonyl (Boc) protecting group, which masks the reactivity of the piperidine nitrogen, and the N-methoxy-N-methylamide (Weinreb amide) moiety, which serves as a highly reliable precursor to ketones.[3][4] We will explore the fundamental chemistry that makes this reagent a superior choice for ketone synthesis and provide detailed, field-tested protocols for its use.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is foundational to its successful application and safe handling.

PropertyValueReference(s)
CAS Number 139290-70-3[5][6][7][8]
Molecular Formula C₁₃H₂₄N₂O₄[3][5][7]
Molecular Weight 272.34 g/mol [3][5][8]
Appearance White to off-white powder; may also appear as a pale yellow oil.[5][7]
Melting Point 71.0 to 75.0 °C[5][6]
Boiling Point 150 °C @ 0.9 mmHg[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[5][9]
Storage Store in a cool, dry place. Keep container tightly sealed.[3][5][8]

Handling & Safety: 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine should be handled in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is classified as harmful if swallowed.[5][9] Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Weinreb Ketone Synthesis

The primary application of this building block is the synthesis of 4-acylpiperidines via the Weinreb-Nahm ketone synthesis, a reaction celebrated for its precision and reliability.[10]

The Causality Behind the Choice: Why the Weinreb Amide is Superior

Traditional methods for synthesizing ketones, such as the reaction of an ester or acid chloride with an organometallic reagent (e.g., Grignard or organolithium), are notoriously plagued by over-addition.[11][12] The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly circumvents this problem. The genius of this functional group lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[10][12][13] This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[10][12] This two-stage reactivity profile—addition followed by a separate, triggered elimination—is the key to preventing the over-addition that compromises simpler methods.

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Protocol: Synthesis of tert-Butyl 4-benzoylpiperidine-1-carboxylate

This protocol details the reaction of the title building block with phenylmagnesium bromide. It is a representative procedure that can be adapted for various Grignard or organolithium reagents.

Materials & Equipment:

  • 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine

  • Phenylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars, septa, needles/syringes

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice-water bath

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC) and Flash Column Chromatography

Procedure:

  • Preparation (Anhydrous Conditions are Critical):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • Causality: Organometallic reagents like Grignard reagents are highly reactive towards water and oxygen. Failure to maintain strictly anhydrous and inert conditions is the most common cause of low yields.

  • Reaction Setup:

    • To the flask, add 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine (1.0 eq).

    • Dissolve the solid in anhydrous THF (approx. 0.2 M concentration).

    • Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent:

    • Slowly add phenylmagnesium bromide (1.1 - 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: Slow addition maintains temperature control and prevents localized excesses of the highly reactive nucleophile, ensuring a clean reaction.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quench:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while stirring vigorously at 0 °C.

    • Causality: The acidic quench protonates the tetrahedral intermediate, initiating its collapse to the ketone and neutralizing any excess Grignard reagent. A mild acid like NH₄Cl is used to avoid premature cleavage of the acid-labile Boc group.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone product.

Synthesis_Workflow Start 1. Dissolve Weinreb Amide in Anhydrous THF Cool 2. Cool to 0 °C Start->Cool Add 3. Add R-MgX dropwise Cool->Add Stir 4. Stir 1-2h at 0 °C (Monitor by TLC) Add->Stir Quench 5. Quench with sat. aq. NH₄Cl Stir->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Purify via Column Chromatography Workup->Purify Product Pure Ketone Product Purify->Product

Caption: Experimental workflow for Weinreb ketone synthesis.

Synthesis of the Building Block

While commercially available, understanding the synthesis of 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine provides valuable insight into Weinreb amide formation. The standard procedure involves a peptide-style coupling reaction.[5][11][14]

Caption: Synthesis of the Weinreb amide building block.

Protocol: Preparation of 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure: [5]

  • To a stirred suspension of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DMF, add triethylamine (2.0 eq) at room temperature.

  • Stir for 10 minutes, then add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in 1N HCl and extract with ethyl acetate (3x).

  • Combine the organic phases and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to afford the title compound. The product can be used as is or purified further if necessary.

Strategic Value in Drug Discovery

The 4-acylpiperidine products synthesized using this building block are not merely final compounds; they are versatile intermediates for further elaboration.[3][4] The ketone functionality is a synthetic linchpin, enabling access to a vast chemical space through reactions such as:

  • Reductive Amination: To install diverse primary or secondary amines, crucial for modulating solubility, basicity, and receptor interactions.

  • Wittig Olefination: To form carbon-carbon double bonds, providing access to different molecular geometries and functional groups.

  • Grignard Addition: To generate tertiary alcohols, introducing new stereocenters and hydrogen-bond donors/acceptors.

This building block provides a robust and high-fidelity entry point into libraries of novel compounds for screening in various therapeutic programs, from CNS disorders to analgesics and beyond.[1][2][15][16] The piperidine core is a well-validated scaffold, and the ability to predictably install a ketone handle opens the door to countless derivatization strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

References

  • N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE. ChemBK. [Link]

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  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]

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  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • in the chemical literature: Weinreb amides. YouTube. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]

  • Note by the Secretariat on the scope of control of substances scheduled under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. United Nations Economic and Social Council. [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Center for Forensic Science Research & Education. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Pennsylvania State University. [Link]

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Application Note: A Comprehensive Protocol for the Acid-Mediated Deprotection of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This substrate is a valuable intermediate in pharmaceutical and medicinal chemistry, featuring a piperidine core and a Weinreb amide moiety, which serves as a precursor for ketones and aldehydes. The protocol focuses on the most common and reliable method: acidolysis using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss analytical monitoring, and outline robust work-up and purification strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this specific transformation.

Introduction: Strategic Importance and Rationale

The target substrate, this compound, combines two key structural features: a Boc-protected piperidine nitrogen and a Weinreb-Nahm amide side chain.

  • The Piperidine Scaffold: Piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to confer favorable physicochemical properties such as aqueous solubility and basicity.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its clean, efficient removal under acidic conditions.[1][2]

  • The Weinreb-Nahm Amide: This N-methoxy-N-methylamide is a superb acylating agent. Its reaction with organometallic reagents (like Grignard or organolithium reagents) halts at the ketone stage, preventing the common over-addition that produces tertiary alcohols.[3] This is due to the formation of a stable, chelated tetrahedral intermediate.[3][4]

The deprotection of the piperidine nitrogen is a critical step to either reveal the secondary amine for subsequent functionalization or to generate the final active pharmaceutical ingredient (API). The chosen deprotection method must be robust and, crucially, orthogonal to the Weinreb amide to preserve its integrity for future transformations. Acid-mediated cleavage using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the industry-standard method that fulfills these criteria.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a specific and well-understood E1-type elimination mechanism.[5][6]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[6]

  • Formation of a Carbocation: The protonated intermediate is unstable and collapses. The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[6]

  • Final State: Under the acidic reaction conditions, the newly liberated and basic piperidine nitrogen is protonated, yielding the corresponding ammonium salt (in this case, the trifluoroacetate salt).[5]

The tert-butyl cation generated is electrophilic and can potentially alkylate nucleophilic residues. However, in the context of this specific substrate, side reactions are minimal. The cation typically gets quenched by the TFA counterion, deprotonates to form isobutylene gas, or is scavenged by trace amounts of water.[5]

Experimental Protocol

This protocol details the deprotection on a typical laboratory scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousStarting material.
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent. Must be dry to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Standard SupplierDeprotecting agent. Corrosive and hygroscopic. Handle in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeStandard SupplierFor basic work-up to obtain the free amine.
Brine (Saturated NaCl Solution)ACS GradeStandard SupplierFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent.
Diethyl Ether or PentaneACS GradeStandard SupplierFor precipitation of the TFA salt, if desired.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice/water bath

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring and final analysis.

Step-by-Step Procedure

This procedure outlines the core deprotection reaction. Two distinct work-up procedures are provided depending on whether the final product is desired as the TFA salt or the free amine.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A 1. Dissolve Substrate Dissolve 1-Boc-piperidine derivative in anhydrous DCM (0.1-0.5 M). B 2. Cool Solution Cool the flask to 0 °C in an ice bath. A->B C 3. Add Acid Slowly add TFA (25-50% v/v) while stirring. B->C D 4. React & Monitor Warm to RT. Stir for 0.5-3h. Monitor by TLC/LC-MS. C->D E 5. Remove Volatiles Concentrate the reaction mixture in vacuo. D->E F Option A: Isolate TFA Salt Precipitate with cold ether. Filter and dry. E->F G Option B: Isolate Free Amine Redissolve in DCM/EtOAc. Wash with sat. NaHCO₃, then brine. E->G H Dry & Concentrate Dry organic layer (Na₂SO₄). Concentrate in vacuo. G->H I Final Product 4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine H->I

Figure 1: General experimental workflow for the TFA-mediated deprotection.
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 to 0.5 M.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This helps to control any potential exotherm upon acid addition.[7]

  • Acid Addition: While maintaining stirring at 0 °C, slowly add trifluoroacetic acid (TFA) dropwise. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v), though concentrations as low as 20-25% are often sufficient.[7][8]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to 3 hours.[7] Vigorous bubbling (CO₂ evolution) is often observed at the beginning of the reaction.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

    • TLC: Withdraw a small aliquot, quench it with a drop of saturated NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot on a silica gel plate. The product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. A stain like ninhydrin can be used to visualize the amine product.[9]

    • LC-MS: This is the preferred method. Dilute an aliquot in a suitable solvent (e.g., acetonitrile/water) and inject. The disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected product confirms completion.[9]

Work-up Procedure A: Isolation as the TFA Salt

This is the most direct method and is suitable if the subsequent reaction is compatible with the TFA salt.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).[7]

  • The resulting residue is the desired piperidinium trifluoroacetate salt, which can often be used directly in the next step without further purification. If a solid is desired, the residue can be triturated or precipitated from a minimal amount of DCM by adding cold diethyl ether.[10]

Work-up Procedure B: Isolation as the Free Amine

This procedure is necessary to obtain the neutral, deprotected piperidine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Dissolve the oily residue in a suitable organic solvent, such as ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the excess TFA and deprotonates the piperidinium salt. Check that the aqueous layer is basic (pH > 8).

  • Wash the organic layer sequentially with water and then brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected free amine, typically as an oil or low-melting solid.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining after 3-4 hours, consider increasing the concentration of TFA or the reaction time.[7] For very stubborn substrates, using neat TFA is an option, but should be done with caution.

  • Stability of the Weinreb Amide: The N-methoxy-N-methylamide moiety is generally stable to the acidic conditions of TFA-mediated Boc deprotection. However, prolonged exposure (e.g., >12 hours) or heating could potentially lead to hydrolysis. It is crucial to monitor the reaction and perform the work-up promptly upon completion.

  • Water-Soluble Product: If the final deprotected amine salt or free base exhibits high water solubility, extraction can be problematic. In such cases, after the initial evaporation of TFA/DCM, using a basic ion-exchange resin (e.g., Amberlyst A21) can be an effective work-up method to isolate the free amine without an aqueous wash.[10][11]

  • Handling TFA: TFA is a strong, corrosive acid. Always handle it in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The protocol described provides a reliable and scalable method for the deprotection of this compound. By leveraging the lability of the Boc group in strong acid, the secondary amine can be efficiently unmasked while preserving the valuable Weinreb amide functionality. Careful monitoring of the reaction and selection of the appropriate work-up procedure based on the desired final salt form are critical for achieving high purity and yield. This procedure serves as a foundational technique for the further elaboration of this versatile piperidine intermediate in complex synthesis campaigns.

References

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  • Master Organic Chemistry. Amine Protection and Deprotection. [Online] Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Online] Available at: [Link]

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  • Springer Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]

  • ChemBK. N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Online] Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Online] Available at: [Link]

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Application Notes & Protocols for the Comprehensive Characterization of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a key intermediate in pharmaceutical synthesis.[1] Ensuring the identity, purity, and stability of such intermediates is critical for the successful development of active pharmaceutical ingredients (APIs). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach encompassing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method is presented with the underlying scientific principles, detailed step-by-step protocols, and expected outcomes to ensure robust and reliable characterization.

Introduction: The Importance of Rigorous Characterization

This compound is a versatile building block in medicinal chemistry, featuring a Boc-protected piperidine ring and a Weinreb amide functional group.[1] The Boc group offers stability and allows for selective deprotection, while the Weinreb amide is a valuable precursor for the synthesis of ketones and aldehydes through controlled addition of organometallic reagents.[2][3] Given its role as a critical intermediate, a thorough analytical characterization is paramount to confirm its chemical structure and assess its purity, thereby ensuring the quality and integrity of the final pharmaceutical product.

This guide provides a suite of orthogonal analytical techniques to build a comprehensive profile of the compound. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, incorporating best practices for data integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like our target molecule.[4] A reversed-phase HPLC (RP-HPLC) method is recommended for its ability to separate the compound of interest from potential impurities based on differences in hydrophobicity.[5]

Scientific Rationale

The choice of a C18 column is based on its wide applicability and excellent resolving power for molecules with a mix of hydrophobic (Boc group) and polar (amide) functionalities. A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities, providing a comprehensive purity profile in a reasonable timeframe. UV detection at a low wavelength (e.g., 210 nm) is selected to ensure the detection of the amide chromophore and potential non-chromophoric impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Accurately weigh sample diss Dissolve in Diluent (e.g., 50:50 ACN:Water) sp->diss inj Inject Sample diss->inj mp_a Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) mp_a->inj mp_b Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) mp_b->inj col C18 Column Separation inj->col det UV Detection (210 nm) col->det chrom Obtain Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Purity (% Area) integ->calc

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of this compound using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecular framework.

Scientific Rationale

¹H NMR provides detailed information about the chemical environment of protons, their connectivity, and stereochemistry. The characteristic signals for the Boc group, the piperidine ring protons, the methylene bridge, and the N-methoxy and N-methyl groups of the Weinreb amide are expected. ¹³C NMR complements this by providing information on the carbon skeleton of the molecule.

Predicted ¹H and ¹³C NMR Data

Based on the structure and data from similar compounds[6][7][8], the following NMR signals are predicted (in CDCl₃ as solvent):

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (t-butyl)~1.46s9H
Piperidine ring CH₂~1.6-1.8m4H
Piperidine ring CH~2.7-2.8m1H
CH₂ adjacent to amide~2.2-2.4d2H
Piperidine ring CH₂ (axial)~2.6-2.8t2H
Piperidine ring CH₂ (equatorial)~4.1-4.2br d2H
N-CH₃~3.19s3H
O-CH₃~3.71s3H

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
Boc C(CH₃)₃~28.4
Piperidine ring CH₂~30-35
CH₂ adjacent to amide~35-40
Piperidine ring CH~40-45
Piperidine ring CH₂ (N-CH₂)~45-50
O-CH₃~61.7
N-CH₃~32.3
Boc C(CH₃)₃~79.5
Boc C=O~154.7
Amide C=O~172-175
NMR Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analysis: Assign the peaks in both spectra to the corresponding protons and carbons in the molecular structure. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Scientific Rationale

ESI-MS is ideal for polar and thermally labile molecules. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Fragmentation may occur, with a likely loss of the Boc group or parts of it, providing further structural confirmation.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₂₆N₂O₄

  • Molecular Weight: 286.37 g/mol

  • Predicted [M+H]⁺: m/z 287.19

  • Possible Fragments:

    • [M+H - C₄H₈]⁺ (loss of isobutylene from Boc): m/z 231.13

    • [M+H - C₅H₉O₂]⁺ (loss of Boc group): m/z 186.14

Logical Flow for MS Analysis

MS_Logic start Dissolve Sample in Suitable Solvent (e.g., Methanol) infusion Direct Infusion or LC-MS start->infusion ionization Electrospray Ionization (ESI+) Generates [M+H]⁺ infusion->ionization analysis Mass Analyzer (e.g., TOF, Quadrupole) ionization->analysis detection Detector analysis->detection spectrum Generate Mass Spectrum detection->spectrum verification Verify Molecular Ion [M+H]⁺ and Fragmentation Pattern spectrum->verification

Caption: Logical flow for mass spectrometry analysis.

Mass Spectrometry Protocol

Objective: To verify the molecular weight and obtain fragmentation data for structural confirmation.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., LC-TOF MS or direct infusion).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Analyze the fragmentation pattern and compare it with the predicted fragments. An exact mass measurement using a high-resolution mass spectrometer (e.g., TOF) can further confirm the elemental composition.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Scientific Rationale

The FTIR spectrum will provide evidence for the key functional groups: the N-H of the carbamate (part of the Boc group), the C=O of the carbamate and the Weinreb amide, and the C-N and C-O bonds.

Predicted FTIR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Description
C-H (alkane)2850-2960Stretching
C=O (carbamate)~1690Stretching[10]
C=O (amide)~1660Stretching
C-N1020-1250Stretching[11]
C-O1000-1300Stretching
FTIR Protocol

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary and Conclusion

The combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive analytical toolkit for the characterization of this compound. HPLC is the primary method for determining purity, while NMR provides definitive structural elucidation. Mass spectrometry confirms the molecular weight and elemental composition, and FTIR offers rapid confirmation of the key functional groups. By employing these orthogonal techniques, researchers and drug development professionals can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the quality and consistency of their downstream synthetic processes.

References

  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • ChemicalBook. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
  • ChemicalBook. (2025). 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine Synthesis.
  • BenchChem. (2025).
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • Chem-Impex. 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine.
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Weinreb amides. (n.d.).
  • Columbia University. IR Spectroscopy Tutorial: Amines.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

Sources

Application Notes and Protocols for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold and Controlled Acylation

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a valuable design element for engaging biological targets. A key challenge in the synthesis of complex piperidine-containing molecules is the precise and controlled formation of carbon-carbon bonds at specific positions. 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine emerges as a sophisticated building block designed to address this challenge, particularly in the context of peptide synthesis and the development of novel pharmaceutical agents.[3][4]

This versatile reagent incorporates a piperidine-4-acetic acid motif, where the carboxylic acid is masked as an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[3][4] This functionality provides a stable yet reactive handle for the introduction of a carbonyl group through reaction with organometallic reagents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and compatibility with a wide range of reaction conditions, preventing unwanted side reactions.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic underpinnings of its reactivity, offer a detailed protocol for a key transformation, and provide practical insights to ensure successful implementation in your synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name tert-butyl 4-((methoxy(methyl)carbamoyl)methyl)piperidine-1-carboxylate
Synonyms This compound
CAS Number 139290-70-3
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
Appearance White to off-white solid or oil
Storage Conditions Store at 0-8°C to ensure long-term stability.

The Weinreb Amide Advantage: Precision in Ketone Synthesis

The primary synthetic utility of this compound lies in its Weinreb amide functionality. Traditional methods for ketone synthesis involving the reaction of organometallic reagents with esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb amide elegantly circumvents this issue.

Upon nucleophilic attack by an organometallic reagent (e.g., a Grignard or organolithium reagent), the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate. This stability is attributed to the coordination of the metal cation by both the newly formed anionic oxygen and the methoxy group on the nitrogen. This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus ensuring the selective formation of the desired ketone.

Below is a diagram illustrating the mechanism that prevents over-addition.

Caption: Mechanism of Weinreb Amide vs. Ester Reactivity.

Experimental Protocol: Synthesis of 1-Boc-4-acetylpiperidine

This protocol details the synthesis of 1-Boc-4-acetylpiperidine, a valuable intermediate for further elaboration, via the Grignard reaction of this compound with methylmagnesium bromide. This transformation is a representative application of the Weinreb amide functionality.[5]

Materials and Equipment:
  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Protocol_Workflow reagents Dissolve Weinreb Amide in Anhydrous THF cool Cool to 0°C (Ice Bath) reagents->cool grignard Slowly Add MeMgBr (1.2 eq) cool->grignard stir Stir at 0°C for 1h, then RT for 2h grignard->stir quench Quench with sat. NH₄Cl solution stir->quench extract Extract with EtOAc (3x) quench->extract wash Wash organic layers with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product 1-Boc-4-acetylpiperidine purify->product

Caption: Workflow for the Synthesis of 1-Boc-4-acetylpiperidine.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

    • Rationale: Anhydrous conditions are crucial for the success of Grignard reactions, as the organometallic reagent is highly reactive towards water. Nitrogen flushing prevents quenching by atmospheric moisture and oxygen.

  • Grignard Addition:

    • Cool the reaction flask to 0°C using an ice bath.

    • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: Slow, controlled addition at low temperature prevents exothermic reactions and potential side reactions. A slight excess of the Grignard reagent ensures complete consumption of the starting material.

  • Reaction Progression:

    • Stir the reaction mixture at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Rationale: Allowing the reaction to proceed at room temperature ensures the reaction goes to completion.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Rationale: Quenching with a mild acid like NH₄Cl protonates the tetrahedral intermediate, leading to its collapse to the ketone, and also neutralizes any remaining Grignard reagent. The washes remove inorganic salts and impurities.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Rationale: Removing all traces of water is essential before solvent evaporation to prevent hydrolysis of the product or impurities.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Boc-4-acetylpiperidine.

    • Rationale: Chromatography removes unreacted starting materials, byproducts, and impurities, yielding the final product in high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Grignard reagent; Wet glassware or solvents; Low reaction temperature.Use freshly titrated or a new bottle of Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous. Allow the reaction to stir at room temperature for a longer duration.
Formation of Tertiary Alcohol (Over-addition) High reaction temperature; Rapid addition of Grignard reagent.Maintain a low temperature (0°C) during the addition of the Grignard reagent. Add the Grignard reagent slowly and dropwise.
Incomplete Reaction Insufficient Grignard reagent; Short reaction time.Use a slight excess (1.2-1.5 eq) of the Grignard reagent. Monitor the reaction by TLC and extend the reaction time if necessary.
Complex Mixture of Products Impurities in starting materials; Side reactions due to high temperature.Ensure the purity of the starting Weinreb amide. Maintain strict temperature control throughout the reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and peptide research. Its Weinreb amide functionality provides a robust and reliable method for the synthesis of ketones, effectively preventing the common problem of over-addition. The protocol provided herein for the synthesis of 1-Boc-4-acetylpiperidine serves as a practical example of its utility. By understanding the underlying principles of its reactivity and adhering to careful experimental technique, researchers can confidently employ this reagent to accelerate their synthetic endeavors and advance the frontiers of drug discovery.

References

  • Pérès, C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 25(15), 3453.
  • Google Patents. (n.d.). Novel piperidine derivatives, method for the preparation thereof and pharmaceutical compositions containing them.
  • YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • YouTube. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • DTIC. (1987). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.

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purification of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Purification of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. This molecule incorporates two critical functionalities: a Boc-protected piperidine ring and a Weinreb amide side chain. The inherent basicity of the piperidine nitrogen and the polarity of the Weinreb amide present unique challenges for chromatographic separation. This guide details a robust methodology using normal-phase silica gel chromatography, from initial Thin-Layer Chromatography (TLC) method development to a step-by-step flash chromatography protocol. We will delve into the rationale behind each experimental choice, offer troubleshooting solutions for common issues, and provide a self-validating framework to ensure the isolation of the target compound with high purity.

Introduction: The Synthetic & Chromatographic Challenge

This compound is a valuable building block in medicinal chemistry. The Weinreb amide moiety (N-methoxy-N-methylamide) is a particularly useful functional group because it allows for the controlled, high-yield synthesis of ketones or aldehydes from organometallic reagents without the common problem of over-addition that plagues reactions with esters or acid chlorides.[1] The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen, enabling selective functionalization at other sites of a larger molecule.[2][3]

The successful synthesis of this intermediate is contingent on a rigorous purification step. Common impurities can include unreacted starting materials, by-products from the amide coupling reaction, and potentially degraded material. The purification by silica gel chromatography is complicated by two primary factors:

  • Basicity of the Piperidine Nitrogen: The free lone pair on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[4]

  • Polarity and Stability: The Weinreb amide is a polar functional group, requiring a relatively polar mobile phase for elution. However, the Boc protecting group is susceptible to cleavage under strongly acidic conditions, which can sometimes be present on the silica surface.[5]

This guide provides a systematic approach to overcome these challenges, ensuring a reproducible and efficient purification.

Foundational Principles: TLC Method Development

Before committing the bulk of the crude material to a column, optimizing the separation conditions using Thin-Layer Chromatography (TLC) is essential. TLC serves as a small-scale, rapid proxy for the column, allowing for the determination of an optimal solvent system.

Objective: To find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.25 - 0.35 . This Rf value typically translates well to flash chromatography, ensuring the compound elutes in a reasonable number of column volumes without being too close to the solvent front or requiring excessively long elution times.

Step-by-Step Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Eluent Selection: Begin with a binary solvent system of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Starting Point: A 70:30 mixture of Hexanes:EtOAc is a common starting point for moderately polar compounds.

  • Development: Place the TLC plate in a chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a chemical stain such as potassium permanganate or iodine.

  • Optimization:

    • If Rf is too high (> 0.4): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move to 80:20 Hexanes:EtOAc).

    • If Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 60:40 or 50:50 Hexanes:EtOAc).

    • If severe tailing is observed: This is likely due to the basic piperidine nitrogen. Add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system (typically 0.5-1% v/v).[4] This will compete with the product for binding to the acidic sites on the silica, resulting in more symmetrical spots.

Core Protocol: Flash Column Chromatography

This protocol assumes the use of a standard flash chromatography system but can be adapted for traditional gravity-fed columns. The key is a well-packed column and careful application of the optimized mobile phase.

Materials & Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)[4]

  • Hexanes (or Heptane), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Triethylamine (TEA), Reagent Grade (if required)

  • Dichloromethane (DCM), HPLC Grade (for sample loading)

  • Glass column or pre-packed cartridge

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexanes:EtOAc). The consistency should be like a milkshake, easily pourable but not too dilute.

    • Pour the slurry into the column. Use a gentle stream of compressed air or nitrogen to help pack the bed evenly, tapping the side of the column to dislodge air bubbles.[6]

    • Once packed, do not let the solvent level drop below the top of the silica bed to prevent cracking. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

    • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, often leads to better separation and sharper bands compared to direct liquid injection.[4]

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently cover this layer with a small amount of sand to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin elution with the initial low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc) to wash off highly non-polar impurities.

    • Implement a gradient elution by gradually increasing the percentage of the more polar solvent (EtOAc). A typical gradient might be from 10% to 50% EtOAc over 10-15 column volumes. This provides a more efficient separation than an isocratic elution.

    • Collect the eluent in fractions of appropriate size (e.g., 10-20 mL for a medium-sized column).

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation & Visualization

Optimized Purification Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase flash chromatography, providing a good balance of resolution and flow rate.[4]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers excellent selectivity for many moderately polar compounds. A gradient improves resolution and speed.[7][8]
Gradient Profile 10% EtOAc -> 50% EtOAc over 15 CVStarts non-polar to remove fast-eluting impurities, then increases polarity to elute the target compound.
Mobile Phase Modifier 0.5% (v/v) TriethylamineMitigates peak tailing by neutralizing acidic silanol groups on the silica surface.[4]
Target Rf (TLC) 0.3 in 60:40 Hexanes:EtOAcIndicates that the compound will elute effectively from the column under these conditions.
Loading Method Dry Loading onto Silica GelPrevents band broadening and improves separation efficiency, especially for larger sample loads.[4]
Process Workflow Diagram

Purification_Workflow cluster_prep Preparation & Setup cluster_execution Execution cluster_final Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Pack Pack Column with Silica Gel Slurry Load Dry Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Pool Pool Pure Fractions TLC_Frac->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure Troubleshooting_Tree start Problem Observed? streaking Streaking / Tailing on TLC or Column start->streaking poor_sep Poor Separation (Overlapping Spots) start->poor_sep no_elution Product Does Not Elute start->no_elution cause_streaking Cause: Basic N interacting with acidic silica streaking->cause_streaking cause_sep Cause: Overloading or Suboptimal Eluent poor_sep->cause_sep cause_elution Cause: Eluent is not polar enough no_elution->cause_elution sol_streaking Solution: Add 0.5-1% TEA to mobile phase cause_streaking->sol_streaking sol_sep Solution: Reduce load or re-optimize TLC (ΔRf) cause_sep->sol_sep sol_elution Solution: Increase eluent polarity (e.g., more EtOAc) cause_elution->sol_elution

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • ChemSpider. (2012). Boc Protection of Aminoglycosides. ChemSpider Synthetic Pages. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
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  • National Center for Biotechnology Information. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PubMed Central. Retrieved from [Link]

  • ARKAT USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • SynOpen. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Thieme. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • Wiley Online Library. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Wiley. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Retrieved from [Link]

Sources

Mastering Ketone Synthesis: A Guide to Coupling Reactions with 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Weinreb Amide in Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the construction of complex molecular architectures with precision and control is paramount. Among the myriad of synthetic tools available, the Weinreb-Nahm ketone synthesis stands out as a robust and highly selective method for the formation of carbon-carbon bonds.[1][2] This guide focuses on the practical application of this powerful reaction using a specific and valuable building block: 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine . This reagent, a Weinreb amide derivative of 1-Boc-piperidine-4-acetic acid, offers a reliable pathway to a diverse range of 4-substituted piperidine ketones, which are key structural motifs in many biologically active compounds.

The primary advantage of employing a Weinreb amide, such as this compound, lies in its ability to react with potent organometallic reagents, like Grignard and organolithium compounds, in a controlled manner to produce ketones.[3][4] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate upon nucleophilic attack. This stability, attributed to chelation by the methoxy group, effectively prevents the common problem of over-addition to form tertiary alcohols, thus ensuring high yields of the desired ketone product.[5]

This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and practical insights for successfully utilizing this compound in your synthetic endeavors.

The Heart of the Matter: The Weinreb Ketone Synthesis Mechanism

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the stability of the tetrahedral intermediate formed during the reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds as follows:

  • Nucleophilic Attack: An organometallic reagent (R-M, where M is typically MgX or Li) adds to the carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The key to the Weinreb reaction's success is the chelation of the metal cation (Mg²⁺ or Li⁺) between the oxygen of the original carbonyl group and the oxygen of the N-methoxy group. This forms a stable five-membered ring.

  • Stability at Low Temperatures: This chelated intermediate is stable at low temperatures, preventing the collapse of the intermediate and subsequent elimination of the N-methoxy-N-methylamine group to form the ketone in situ.[6] This stability is what prevents a second equivalent of the organometallic reagent from adding to the carbonyl, a common side reaction with other acylating agents.[4]

  • Hydrolytic Work-up: Upon acidic work-up, the stable intermediate is hydrolyzed to release the desired ketone.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Preparation of the Starting Material: this compound

A reliable synthesis of the Weinreb amide is the essential first step. This is typically achieved by coupling the corresponding carboxylic acid, 1-Boc-piperidine-4-acetic acid, with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis of 1-Boc-4-piperidineacetic acid

A common route to 1-Boc-4-piperidineacetic acid involves the hydrolysis of the corresponding ester, which can be prepared from 4-piperidineacetic acid.

Materials:

ReagentSupplierGrade
4-Piperidineacetic acid hydrochlorideMajor Chemical Supplier≥98%
Di-tert-butyl dicarbonate (Boc₂O)Major Chemical Supplier≥97%
Sodium hydroxide (NaOH)Major Chemical SupplierReagent Grade
Hydrochloric acid (HCl)Major Chemical SupplierConcentrated
Dichloromethane (DCM)Major Chemical SupplierAnhydrous
Water---Deionized

Procedure:

  • To a solution of 4-piperidineacetic acid hydrochloride (1 equivalent) in a 1:1 mixture of water and dioxane, add sodium hydroxide (2.5 equivalents) and stir until all solids dissolve.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-4-piperidineacetic acid as a white solid.

Protocol 2: Synthesis of this compound

With the carboxylic acid in hand, the Weinreb amide can be prepared using standard peptide coupling reagents.

Materials:

ReagentSupplierGrade
1-Boc-4-piperidineacetic acidPrepared as above---
N,O-Dimethylhydroxylamine hydrochlorideMajor Chemical Supplier≥98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Major Chemical Supplier≥98%
Hydroxybenzotriazole (HOBt)Major Chemical SupplierAnhydrous
N,N-Diisopropylethylamine (DIPEA)Major Chemical Supplier≥99%
N,N-Dimethylformamide (DMF)Major Chemical SupplierAnhydrous
Ethyl acetate (EtOAc)Major Chemical SupplierReagent Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)------
Brine------

Procedure:

  • To a solution of 1-Boc-4-piperidineacetic acid (1 equivalent) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil or a white solid.

Coupling Reactions: Protocols and Application Notes

The true utility of this compound is realized in its coupling reactions with organometallic reagents. The following protocols provide detailed procedures for reactions with representative Grignard and organolithium reagents.

General Considerations for Successful Coupling:
  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Temperature Control: Maintaining a low temperature during the addition of the organometallic reagent is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[6]

  • Stoichiometry: While the Weinreb amide is resistant to over-addition, using a large excess of the organometallic reagent can sometimes lead to side reactions. Typically, 1.1 to 1.5 equivalents of the organometallic reagent are sufficient.

  • Quenching: The reaction should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or a weak acid.

Protocol 3: Synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate via Grignard Reaction

This protocol details the synthesis of a simple alkyl ketone.

Materials:

ReagentSupplierGrade
This compoundPrepared as above---
Methylmagnesium bromide (MeMgBr)Major Chemical Supplier3.0 M in Diethyl Ether
Anhydrous Tetrahydrofuran (THF)Major Chemical SupplierAnhydrous
Saturated aqueous ammonium chloride (NH₄Cl)------
Ethyl acetate (EtOAc)Major Chemical SupplierReagent Grade
Brine------

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Caption: Workflow for Grignard reaction.

Protocol 4: Synthesis of tert-Butyl 4-(2-oxo-2-phenylethyl)piperidine-1-carboxylate via Organolithium Reaction

This protocol demonstrates the synthesis of an aryl ketone.

Materials:

ReagentSupplierGrade
This compoundPrepared as above---
Phenyllithium (PhLi)Major Chemical Supplier1.8 M in di-n-butyl ether
Anhydrous Tetrahydrofuran (THF)Major Chemical SupplierAnhydrous
Saturated aqueous ammonium chloride (NH₄Cl)------
Ethyl acetate (EtOAc)Major Chemical SupplierReagent Grade
Brine------

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenyllithium (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-oxo-2-phenylethyl)piperidine-1-carboxylate.

Comparative Data and Reaction Scope

The choice of organometallic reagent and reaction conditions can influence the yield and purity of the final product. The following table provides a general comparison based on typical outcomes.

Organometallic ReagentTypical TemperatureReaction TimeTypical YieldNotes
Methylmagnesium bromide0 °C1-2 hours85-95%Generally high yielding and clean reactions.
Phenyllithium-78 °C1-2 hours80-90%Requires lower temperatures due to higher reactivity.
n-Butyllithium-78 °C1-2 hours80-90%Similar to phenyllithium, requires careful temperature control.
Phenylmagnesium bromide0 °C to RT2-4 hours80-90%Less reactive than phenyllithium, can often be run at slightly higher temperatures.

Troubleshooting Common Issues

While the Weinreb ketone synthesis is generally reliable, some common issues may arise.

IssuePotential CauseSuggested Solution
Low or no product formation Inactive organometallic reagentTitrate the organometallic reagent before use. Ensure anhydrous conditions.
Weinreb amide is not purePurify the Weinreb amide by column chromatography before use.
Formation of tertiary alcohol (over-addition) Reaction temperature too highMaintain a low temperature throughout the addition and reaction. Quench the reaction at low temperature.
Excess organometallic reagentUse a slight excess (1.1-1.2 equivalents) of the organometallic reagent.
Complex mixture of byproducts Decomposition of starting material or productEnsure the reaction is performed under an inert atmosphere. Check for compatibility of functional groups on the organometallic reagent with the reaction conditions.
Water contaminationUse anhydrous solvents and oven-dried glassware.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide array of 4-substituted piperidine ketones. The Weinreb ketone synthesis provides a controlled and high-yielding method for this transformation, avoiding the common pitfalls of over-addition associated with other acylating agents. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies for the development of novel and complex molecules.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Mentzel, M. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • Wikipedia. (2023, July 20). Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Drag, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7484. [Link]

  • Seltzman, H. H., et al. (2016). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • . (2023, July 20). Weinreb ketone synthesis. [Link]

  • Singh, R., & Kumar, V. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(9), 13917-13925. [Link]

Sources

Application Notes and Protocols: 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Weinreb Amides in Drug Discovery

The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological receptors. When combined with the robust and highly controlled reactivity of a Weinreb amide, the resulting intermediate becomes a powerful tool for the synthesis of active pharmaceutical ingredients (APIs).

This guide focuses on tert-butyl 4-((N-methoxy-N-methylcarbamoyl)methyl)piperidine-1-carboxylate , a specialized piperidine derivative. The molecule incorporates three key features that make it exceptionally valuable for researchers and drug development professionals:

  • The Piperidine Core: A foundational heterocyclic motif for constructing molecules with desirable pharmacological and pharmacokinetic properties.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. This allows for selective reactions at other parts of the molecule and can be cleanly removed under acidic conditions, providing synthetic flexibility.[1]

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety is a superior acylating agent precursor.[2][3] Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), the Weinreb amide reacts with organometallic reagents (like Grignard or organolithium reagents) to cleanly yield ketones. This is due to the formation of a stable, chelated tetrahedral intermediate that prevents the common problem of over-addition to form a tertiary alcohol.[2][4]

This document provides detailed protocols for the synthesis of this key intermediate and demonstrates its application in the subsequent synthesis of a ketone, a critical step in the development of numerous APIs, particularly in areas like analgesics and anti-inflammatory drugs.[5]

Part 1: Synthesis of the Weinreb Amide Intermediate

The target intermediate, tert-butyl 4-((N-methoxy-N-methylcarbamoyl)methyl)piperidine-1-carboxylate , is synthesized from its corresponding carboxylic acid via a standard amide coupling reaction. The causality behind this choice of reaction is its high efficiency and the mild conditions required, which preserve the integrity of the Boc protecting group.

Experimental Protocol: Weinreb Amidation

This protocol details the coupling of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid with N,O-Dimethylhydroxylamine hydrochloride . The use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a well-established method for forming amide bonds by activating the carboxylic acid.[6]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen/Argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

  • N,O-Dimethylhydroxylamine hydrochloride[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq).

  • Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and HOBt (1.2 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).

  • Basification: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.0 eq) to the stirred suspension. The base is critical for neutralizing the hydrochloride salt of the hydroxylamine and facilitating the coupling reaction.

  • Activation: Add EDCI (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure complete conversion.

  • Work-up (Quench & Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes unreacted starting materials, coupling agents, and base.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final Weinreb amide as a pure compound.

Data Summary: Synthesis of the Intermediate
ParameterValue/DescriptionSource
Starting Material 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acidCommercially Available
Reagent N,O-Dimethylhydroxylamine hydrochloride[7]
Coupling Agents EDCI, HOBt[6]
Base Triethylamine (TEA)[6]
Solvent Anhydrous DMF[6]
Typical Yield >90%[8]
Appearance Colorless oil or pale yellow solid[6][9]
Molecular Formula C₁₅H₂₈N₂O₄-
Molecular Weight 300.40 g/mol -
Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Product & Workup SM1 1-Boc-piperidine-4-acetic acid P1 Amide Coupling Reaction SM1->P1 SM2 N,O-Dimethylhydroxylamine HCl SM2->P1 R1 EDCI / HOBt (Coupling) R1->P1 R2 TEA (Base) R2->P1 R3 Anhydrous DMF R3->P1 R4 0°C to RT, 12-16h R4->P1 W1 Aqueous Workup (Extraction & Washes) P1->W1 P2 Purification (Chromatography) W1->P2 Product Target Weinreb Amide P2->Product

Caption: Workflow for the synthesis of the Weinreb amide intermediate.

Part 2: Application in Ketone Synthesis

The primary application of the synthesized Weinreb amide is its clean conversion to a ketone. This protocol demonstrates the reaction with a Grignard reagent, a cornerstone of C-C bond formation in organic synthesis.

Experimental Protocol: Weinreb Ketone Synthesis

This protocol describes the reaction of tert-butyl 4-((N-methoxy-N-methylcarbamoyl)methyl)piperidine-1-carboxylate with an organomagnesium reagent (e.g., Phenylmagnesium bromide) to yield the corresponding ketone.

Critical Consideration: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including water. All glassware must be oven or flame-dried, and anhydrous solvents must be used to prevent quenching the reagent and ensure a high yield.

Materials and Equipment:

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and condenser

  • Nitrogen/Argon manifold

  • Syringes for transfer of anhydrous solvents and reagents

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., 1.0 M Phenylmagnesium bromide in THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a stirrer, dropping funnel, and condenser under a positive pressure of inert gas.

  • Solvation: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF and add it to the reaction flask.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction exotherm and maintaining the stability of the tetrahedral intermediate.

  • Grignard Addition: Add the Grignard reagent (1.1-1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the Weinreb amide over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up (Quench): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath. This protonates the intermediate and destroys any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel, add Ethyl Acetate (EtOAc), and separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by flash column chromatography.

Visualization: Reaction Mechanism

Sources

Application Notes and Protocols for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and application of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This versatile building block is a cornerstone in modern synthetic chemistry, particularly in the development of pharmaceutical agents.[1] Its unique structural features, combining a Boc-protected piperidine ring and a Weinreb amide moiety, offer a stable yet reactive handle for the synthesis of complex molecules.[1] These notes are intended for researchers, scientists, and drug development professionals to ensure both safety and experimental success.

Compound Profile and Significance

This compound, a derivative of piperidine, incorporates a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and modulates its reactivity in various chemical transformations.[1] The key functional group is the N-methoxy-N-methylamide, commonly known as a Weinreb amide. This moiety is renowned for its ability to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, both in a controlled manner that avoids over-addition—a common challenge with other carbonyl precursors.[2][3] This controlled reactivity makes it an invaluable intermediate in the synthesis of a wide array of bioactive compounds, including analgesics and anti-inflammatory drugs.[1]

Key Applications:
  • Pharmaceutical Development: Serves as a critical intermediate in the synthesis of diverse pharmaceutical agents.[1]

  • Peptide Synthesis: Utilized in peptide coupling reactions to introduce modified amino acid surrogates or to construct peptidomimetics, enhancing the efficiency and yield of peptide synthesis.[1][4]

  • Medicinal Chemistry: The piperidine scaffold is a common motif in many centrally active drugs, and this reagent provides a convenient entry point for its incorporation.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling and effective use.

PropertyValueReference
CAS Number 416852-69-2[5]
Molecular Formula C₁₄H₂₆N₂O₄
Molecular Weight 286.37 g/mol
Boiling Point 150°C / 0.9 mmHg (lit.)[6]
Storage Temperature 10°C - 25°C, Sealed in dry, Room Temperature[6][7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[8]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Environment Goggles Safety Goggles/Face Shield Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Coat Lab Coat FumeHood Chemical Fume Hood Ventilation Adequate Ventilation Researcher Researcher Researcher->Goggles Wear Researcher->Gloves Wear Researcher->Coat Wear Researcher->FumeHood Work within

Caption: Required PPE and handling environment for this compound.

  • Eye Protection: Always wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile or neoprene are suitable).[9] Change gloves immediately if they become contaminated.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][9]

Storage Conditions

Proper storage is essential to prevent degradation and maintain the compound's purity.

  • Container: Keep the container tightly closed and securely sealed when not in use.[9][10]

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[9][10] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential hydrolysis.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

  • Temperature: Store at room temperature (10°C - 25°C).

Spill and Waste Disposal

In the event of a spill, prompt and appropriate action is necessary.

  • Spill Cleanup: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][12] Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid generating dust.[5][11]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12][13] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12]

Experimental Protocols

The following protocols provide a framework for common applications of this compound.

General Workflow for Weinreb Amide Utilization

The primary utility of this reagent lies in its controlled reaction with organometallic reagents.

Weinreb_Reaction_Workflow Start 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Reaction1 Nucleophilic Addition Start->Reaction1 Reacts with Reaction2 Reduction Start->Reaction2 Reacts with Organometallic Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic->Reaction1 ReducingAgent Reducing Agent (e.g., DIBAL-H, LiAlH4) ReducingAgent->Reaction2 Intermediate Stable Tetrahedral Intermediate Reaction1->Intermediate Reaction2->Intermediate Workup Aqueous Workup Intermediate->Workup Hydrolysis Ketone Ketone Product Workup->Ketone from Organometallic Aldehyde Aldehyde Product Workup->Aldehyde from Reducing Agent

Caption: General reaction pathways for this compound.

Protocol: Synthesis of a Ketone via Grignard Reaction

This protocol details the reaction of this compound with a Grignard reagent to form a ketone. This is a representative example of the utility of the Weinreb amide functionality.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution via a syringe. The causality for the slow, cooled addition is to control the exothermicity of the reaction and prevent potential side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The stable tetrahedral intermediate formed from the Weinreb amide prevents the over-addition of the Grignard reagent.[2]

  • Reaction Quenching and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. This step hydrolyzes the intermediate and protonates any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ketone.

Protocol: Boc Deprotection for Further Functionalization

The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions, such as N-alkylation or acylation.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection:

    • Dissolve the Boc-protected piperidine derivative in DCM (approximately 0.1 M).

    • Add TFA (5-10 equivalents) to the solution at room temperature. The use of a strong acid like TFA efficiently cleaves the acid-labile Boc group.

    • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative, which can often be used in the next step without further purification.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If a reaction with an organometallic reagent does not go to completion, ensure that all reagents and solvents were anhydrous, as these reactions are highly sensitive to moisture. The quality of the organometallic reagent is also critical.

  • Side Products: The formation of the corresponding aldehyde during a Grignard reaction can indicate that the reaction was not fully anhydrous or that the Grignard reagent had partially decomposed.

  • Boc Deprotection: During acidic workups, care must be taken to avoid prolonged exposure to strong acids if other acid-sensitive functional groups are present in the molecule.

References

  • Piperidine - SAFETY DATA SHEET - pentachemicals. (2024, May 7). Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, May 28). Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry. Retrieved from [Link]

  • 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Amides from N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of amines to amides is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide bond is a prevalent structural motif.[1][2] Traditionally, this transformation requires a two-step sequence: deprotection of a protected amine followed by coupling with a carboxylic acid or its activated derivative.[3] This application note details robust, field-proven protocols for the one-pot synthesis of amides directly from N-Boc (tert-butoxycarbonyl) protected amines. By circumventing the need to isolate the intermediate free amine, these methods offer significant advantages in terms of efficiency, reduced cost, and decreased chemical waste.[1] We will explore two primary methodologies: an approach based on the in situ generation of isocyanate intermediates and a rhodium-catalyzed cross-coupling reaction, providing researchers with powerful tools to streamline complex synthetic workflows.

Introduction: The Strategic Advantage of One-Pot Amidation

The N-Boc protecting group is ubiquitous in modern synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic treatment.[4] In complex, multi-step syntheses, amines are routinely protected as N-Boc carbamates to prevent undesired side reactions.[1] The conventional path to an amide from an N-Boc amine involves:

  • Deprotection: Removal of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), to yield the free amine.

  • Coupling: Reaction of the isolated amine with a carboxylic acid, often activated by coupling reagents like DCC, EDC, or HATU.[5]

This two-step process, while reliable, introduces operational inefficiencies, including an additional work-up, purification, and the handling of potentially unstable free amines. The development of a direct, one-pot conversion of stable N-Boc amines into amides is therefore a significant advancement, reducing reaction times and simplifying synthetic routes.[1][3]

Mechanistic Foundations and Methodologies

Understanding the underlying mechanisms is critical for protocol optimization and troubleshooting. The following sections detail the causality behind two effective one-pot strategies.

Methodology A: Amidation via In Situ Isocyanate Formation

A highly effective one-pot method involves the conversion of an N-Boc amine into a reactive isocyanate intermediate, which is then immediately trapped by a nucleophile, such as a Grignard reagent, to furnish the desired amide.[1][2][6] This process is typically mediated by a combination of 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf₂O) under mild conditions.[1][3]

The Causality of Reagent Choice:

  • Trifluoromethanesulfonyl Anhydride (Tf₂O): This powerful electrophile activates the carbonyl oxygen of the Boc group.

  • 2-Chloropyridine: Acts as a base to facilitate the initial activation and subsequent elimination steps, leading to the formation of an imino triflate intermediate.

  • Isocyanate Formation: The imino triflate is unstable and undergoes a rearrangement and elimination of the tert-butyl cation and triflate anion to generate the key isocyanate intermediate.

  • Nucleophilic Attack: A potent nucleophile, such as a Grignard reagent (R-MgX), attacks the electrophilic carbon of the isocyanate, forming the amide bond after work-up.[2]

This sequence allows for the direct conversion of the carbamate into an amide without ever generating the free amine.

Isocyanate_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Nucleophilic Attack Boc_Amine R-NH-Boc Activated_Complex Activated Intermediate (Imino Triflate) Boc_Amine->Activated_Complex + Tf₂O + 2-Cl-Pyridine Isocyanate Isocyanate (R-N=C=O) Activated_Complex->Isocyanate Elimination Amide Final Amide Isocyanate->Amide + Grignard (R'-MgX) + H₂O work-up

Caption: Workflow for one-pot amidation via an in situ generated isocyanate.

Methodology B: Rhodium-Catalyzed Direct Coupling with Arylboroxines

An alternative strategy for aryl amides avoids the use of organometallic reagents like Grignards. This method employs a rhodium catalyst to directly couple N-Boc amines with arylboroxines, replacing the traditional two-step deprotection-condensation sequence.[7][8]

The Causality of Reagent Choice:

  • Arylboroxines: These are stable, readily available sources of aryl groups that are less reactive than Grignard reagents, allowing for broader functional group tolerance.

  • Rhodium(I) Catalyst: The transition metal catalyst is essential for facilitating the cross-coupling between the carbamate and the arylboroxine.

  • Potassium Fluoride (KF): The base is crucial for activating the boroxine, forming a more nucleophilic "ate" complex, which can then engage in the catalytic cycle.[7]

This approach is particularly valuable for synthesizing secondary benzamides and tolerates a range of acid-labile and reducible functional groups that might be incompatible with the Grignard-based method.[7][8]

Rhodium_Workflow Start Inputs Boc_Amine N-Boc Amine Boroxine Arylboroxine Catalyst Rh(I) Catalyst + KF Base Reaction One-Pot Reaction (Dioxane, Heat) Boc_Amine->Reaction Substrate 1 Boroxine->Reaction Substrate 2 Catalyst->Reaction Mediators Product Final Amide Product Reaction->Product Coupling

Caption: Key components for the Rh-catalyzed one-pot amidation workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Amidation of N-Boc Amines with Grignard Reagents

This protocol is adapted from a facile method for the synthesis of amides from N-Boc protected amines.[1][2][3]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)

  • 2-Chloropyridine (2.0 mmol, 2.0 equiv)

  • Trifluoromethanesulfonyl anhydride (Tf₂O) (1.3 mmol, 1.3 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF) (1.5 mmol, 1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Standard work-up and purification supplies (separatory funnel, Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected amine (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (4 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropyridine (2.0 mmol) to the solution, followed by the dropwise addition of trifluoromethanesulfonyl anhydride (1.3 mmol) over 5 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes. The formation of the isocyanate intermediate occurs during this step.

  • Slowly add the Grignard reagent (1.5 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amide product.

Representative Data:

N-Boc Amine SubstrateGrignard ReagentProduct Yield (%)
N-Boc-benzylaminePhenylmagnesium bromide85-90%
N-Boc-cyclohexylamineMethylmagnesium bromide~90%
N-Boc-anilineEthylmagnesium bromide~88%
(Yields are representative and based on published results.[1][2])
Protocol 2: Rhodium-Catalyzed Amidation with Arylboroxines

This protocol is based on the direct amidation method developed by Zhang et al.[7]

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Arylboroxine (e.g., Phenylboroxine) (1.0 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • Potassium Fluoride (KF) (4.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Standard work-up and purification supplies

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc protected amine, arylboroxine, [Rh(cod)Cl]₂, and potassium fluoride.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-100 °C).

  • Stir the reaction for the required time (typically 12-16 hours), monitoring for completion by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure amide.

Concluding Remarks

The one-pot synthesis of amides from N-Boc protected amines represents a significant process intensification in modern organic synthesis. The methodologies presented—via in situ isocyanate generation or rhodium-catalyzed coupling—provide versatile and efficient alternatives to traditional two-step procedures. The isocyanate-based method is rapid and high-yielding, particularly with strong nucleophiles like Grignard reagents. The rhodium-catalyzed approach offers excellent functional group tolerance, making it suitable for complex and late-stage diversification efforts. By understanding the mechanistic principles and applying these robust protocols, researchers in drug development and other scientific fields can accelerate their synthetic campaigns, leading to faster discovery and innovation.

References

  • Hong, W. P., Tran, V. H., & Kim, H. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15890-15895. [Link]

  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Dandia, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link]

  • National Institutes of Health. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Hong, W. P., Tran, V. H., & Kim, H. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054-6057. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 450-454. [Link]

  • Pace, V., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(69), 36691-36697. [Link]

  • Semantic Scholar. (2021). Amides in one pot from carboxylic acids and amines via sulfinylamides. [Link]

  • ResearchGate. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]

  • ResearchGate. (2014). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. [Link]

  • ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. [Link]

  • ACS Publications. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

  • National Institutes of Health. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. PMC. [Link]

  • Zambroń, B. K., et al. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550-2553. [Link]

  • Falciani, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. [Link]

  • ResearchGate. (2020). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. [Link]

  • MDPI. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this critical Weinreb amide formation, moving beyond a simple protocol to explain the "why" behind the "how." Our goal is to empower you to troubleshoot effectively, improve your reaction yields, and ensure the highest purity of your final product.

Introduction: The Chemistry at Hand

The target molecule, this compound, is a key intermediate in synthetic chemistry. Its value lies in the Weinreb amide functional group, which allows for the controlled and high-yield synthesis of ketones upon reaction with organometallic reagents, preventing the common issue of over-addition that plagues more reactive acylating agents.[1] The synthesis begins with 1-Boc-4-piperidineacetic acid and couples it with N,O-dimethylhydroxylamine, typically using a peptide coupling agent. While straightforward in principle, this reaction is prone to several pitfalls that can drastically reduce yield and purity.

This guide is structured to address problems sequentially, from starting material quality to final product purification.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered during the synthesis.

Q1: My overall yield is consistently low (<70%). What are the most likely areas to investigate first?

A1: Low yield is a multifaceted problem. Systematically investigate these three areas in order:

  • Starting Material Integrity: Confirm the purity of your 1-Boc-4-piperidineacetic acid. The presence of residual hydrolysis reagents or other impurities from its synthesis can interfere with the coupling reaction.

  • Coupling Efficiency: The core of the synthesis is the amide bond formation. Incomplete activation of the carboxylic acid or the prevalence of side reactions is the most common cause of low yield. Re-evaluate your choice of coupling reagent, stoichiometry, and reaction conditions (temperature, time).

  • Workup and Purification Losses: Significant product loss can occur during aqueous workup (e.g., due to emulsions or partial product solubility) and chromatography.

Q2: I'm using EDCI and HOBt, but my reaction seems messy on TLC with multiple side products. What's happening?

A2: This typically points to two issues:

  • N-Acylurea Formation: This is the most common side reaction with carbodiimide reagents like EDCI.[2][3] The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. The use of an additive like 1-hydroxybenzotriazole (HOBt) is crucial to minimize this, as it traps the O-acylisourea to form an active ester that is more selective towards the desired amine coupling.[4][5]

  • Degradation: If the reaction is run for too long or at elevated temperatures, product degradation can occur. Ensure you are monitoring the reaction to determine the optimal endpoint.

Q3: Is there a "best" coupling reagent for this specific transformation?

A3: While "best" is subjective and can depend on scale and cost, uronium/aminium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often provide higher yields and faster reaction times with fewer side products compared to standard carbodiimide methods for challenging couplings.[4][6] However, they are more expensive. For a robust, cost-effective method, a well-optimized EDCI/HOBt or EDCI/OxymaPure protocol is an excellent choice.[2] Alternative, non-traditional methods using reagents like POCl₃ or PPh₃/I₂ can also be highly effective and avoid carbodiimide-related byproducts entirely.[2][7][8]

Part 2: Troubleshooting Guide - From Reactants to Product

This section provides a detailed, issue-oriented approach to troubleshooting specific experimental observations.

Stage 1: Starting Materials & Reaction Setup

Problem: Inconsistent reaction initiation or stalling.

  • Possible Cause 1: Quality of 1-Boc-4-piperidineacetic acid.

    • Why it Matters: The starting carboxylic acid must be pure and dry. Impurities from its own synthesis (e.g., residual LiOH or HCl from ester saponification) can neutralize reagents.[9] Water is particularly detrimental as it can hydrolyze the activated acid intermediate and quench the coupling reagent.

    • Troubleshooting Steps:

      • Verify Purity: Analyze the starting acid by ¹H NMR and check its melting point (typically 96-98°C).[10]

      • Ensure Dryness: Dry the acid under high vacuum for several hours before use.

  • Possible Cause 2: Inactive N,O-Dimethylhydroxylamine HCl.

    • Why it Matters: This salt should be a free-flowing white solid. If it has become clumpy or discolored, it may have absorbed moisture, which will inhibit the reaction.

    • Troubleshooting Steps:

      • Use a freshly opened bottle or dry the existing stock in a vacuum oven.

      • Ensure you are using a sufficient excess of a non-nucleophilic base (like DIPEA or Triethylamine) to fully neutralize the HCl salt and liberate the free amine for the reaction. A minimum of 2 equivalents of base is required: one for the HCl salt and one for the carboxylic acid proton.

Stage 2: The Coupling Reaction - Monitoring & Side Reactions

The most common method involves a carbodiimide like EDCI. The general reaction and the primary side reaction are outlined below.

Reaction_and_Side_Reaction cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Acid 1-Boc-4-piperidine acetic acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDCI EDCI EDCI Active_Ester HOBt Active Ester O_Acyl->Active_Ester + HOBt - EDC-Urea O_Acyl_Side O-Acylisourea HOBt HOBt Product Target Weinreb Amide Active_Ester->Product + Amine - HOBt Amine Me(MeO)NH N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl_Side->N_Acyl Intramolecular Rearrangement

Main reaction pathway vs. N-acylurea side reaction.

Problem: Reaction stalls or shows incomplete conversion by TLC.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254

    • Mobile Phase: 30-50% Ethyl Acetate in Hexanes is a good starting point.

    • Visualization: UV light (if applicable), and stains like potassium permanganate or ceric ammonium molybdate.[11]

    • Expected Rfs: The product Weinreb amide will be less polar than the starting carboxylic acid. Expect: Acid (Rf ~0.1-0.2), Product (Rf ~0.4-0.6). The N-acylurea byproduct, if formed, is often of similar polarity to the product, complicating purification.[12][13]

  • Troubleshooting Workflow for Stalled Reactions:

Sources

Technical Support Center: Synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a key Weinreb amide intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a "coupling agent" in this synthesis, and why are additives like HOBt often necessary?

A1: The synthesis of a Weinreb amide from a carboxylic acid (1-Boc-piperidine-4-acetic acid) and an amine (N,O-dimethylhydroxylamine) requires the activation of the carboxylic acid's carboxyl group. A coupling agent, such as a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), performs this activation. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is readily attacked by the amine nucleophile to form the desired amide bond.

However, the O-acylisourea intermediate is unstable and can undergo a side reaction: an intramolecular rearrangement to a stable, unreactive N-acylurea.[2][3] This rearrangement terminates the reaction pathway, reducing the yield of the desired product. Additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are used to prevent this. They rapidly react with the O-acylisourea to form an active ester intermediate. This new intermediate is more stable than the O-acylisourea, minimizing the N-acylurea rearrangement, yet it remains sufficiently reactive to readily couple with the amine to form the target Weinreb amide.[1][2]

Q2: Why is synthesizing the Weinreb amide intermediate advantageous compared to directly using an ester or acid chloride for subsequent reactions?

A2: The primary advantage of the Weinreb-Nahm amide is its ability to prevent the common problem of over-addition from strong organometallic nucleophiles (e.g., Grignard or organolithium reagents).[4][5] When these reagents react with typical acyl compounds like esters or acid chlorides, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack that produces a tertiary alcohol.

The Weinreb amide, however, forms a stable, five-membered chelated tetrahedral intermediate with the metal ion of the organometallic reagent.[4][6][7] This intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed. This stability effectively protects the carbonyl group from a second addition, allowing for the clean and high-yield synthesis of ketones or aldehydes upon quenching.[5][8]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction. Use a solvent system that provides good separation between the starting carboxylic acid, the Weinreb amide product, and any major byproducts. A typical eluent system is a mixture of ethyl acetate and hexanes. The starting acid is relatively polar and should have a low Retention Factor (Rf), while the product amide is less polar and will have a higher Rf. The disappearance of the starting acid spot is the primary indicator of reaction completion. Staining with potassium permanganate (KMnO4) can help visualize all spots.

Q4: What are the expected NMR spectral signatures for the final product?

A4: For this compound, you should expect to see characteristic proton (1H NMR) signals for the N-methoxy and N-methyl groups of the Weinreb amide as two distinct singlets around 3.7 ppm and 3.2 ppm, respectively. The protons of the Boc protecting group will appear as a large singlet around 1.45 ppm. The piperidine and methylene bridge protons will appear as a series of multiplets in the aliphatic region. The disappearance of the carboxylic acid proton (a broad singlet, typically >10 ppm) from the starting material is a key indicator of successful conversion.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low, or I've recovered mostly unreacted starting material.

  • Probable Cause A: Ineffective Carboxylic Acid Activation. This can result from impure coupling reagents or the presence of moisture. Carbodiimides, in particular, can be deactivated by water.

    • Solution: Ensure all reagents are fresh and of high purity. Use anhydrous solvents (e.g., dry dichloromethane or DMF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Probable Cause B: Significant N-Acylurea Formation. If you are using a carbodiimide coupling agent without an additive, the formation of the unreactive N-acylurea byproduct is a likely cause of low yield.[2][9] This byproduct is often difficult to separate from the desired product.

    • Solution: Always include an additive like HOBt or Oxyma Pure in the reaction mixture when using a carbodiimide. Add the carboxylic acid, amine, and additive to the solvent before introducing the coupling agent. This ensures the reactive O-acylisourea intermediate is immediately trapped.

  • Probable Cause C: Incorrect Stoichiometry or Base. The reaction requires a base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine starting material. Insufficient base will leave the amine in its protonated, non-nucleophilic state.

    • Solution: Use at least one equivalent of base relative to the N,O-dimethylhydroxylamine hydrochloride. Using a slight excess (1.1-1.2 equivalents) is common practice to ensure complete neutralization.

Problem 2: A large amount of a white, insoluble solid crashed out of my reaction mixture, making it difficult to stir.

  • Probable Cause: Dicyclohexylurea (DCU) Precipitation. This is the characteristic byproduct when using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. DCU is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and tetrahydrofuran (THF).[2]

    • Solution: While problematic during the reaction, the low solubility of DCU is advantageous for purification. After the reaction is complete (as confirmed by TLC), simply filter the reaction mixture through a pad of celite to remove the precipitated DCU. If this is a persistent issue, switch to a water-soluble carbodiimide like EDC. The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is soluble in the reaction solvent and easily removed during an aqueous workup.[2]

Problem 3: TLC analysis shows a new spot very close to my product spot, and I'm struggling with purification.

  • Probable Cause: N-Acylurea Byproduct. The N-acylurea byproduct often has a polarity similar to the desired Weinreb amide, making separation by column chromatography challenging.[10]

    • Solution:

      • Prevention: The best solution is prevention by using an additive like HOBt, as described in Problem 1.

      • Purification: If the byproduct has already formed, careful column chromatography is required. Use a high-resolution silica gel and a shallow gradient of a solvent system like ethyl acetate in hexanes. Running multiple columns or using automated flash chromatography can improve separation.

      • Workup Optimization: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH4Cl) to remove any unreacted base and amine, followed by a mild base (e.g., saturated NaHCO3) to remove unreacted starting acid and HOBt.

Reaction Pathways and Workflows

Key Reaction Mechanisms

The following diagrams illustrate the desired synthetic pathway and the most common side reaction.

G cluster_main Desired Reaction Pathway cluster_side N-Acylurea Side Reaction RCOOH 1-Boc-Piperidine-4-acetic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl Active_Ester HOBt Active Ester O_acyl->Active_Ester + HOBt (Fast) O_acyl_side O-Acylisourea HOBt HOBt HOBt->Active_Ester Product Target Weinreb Amide Active_Ester->Product + MeO(Me)NH Amine MeO(Me)NH Amine->Product EDU EDU (Byproduct) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl_side->N_acyl Rearrangement (Slow, No HOBt)

Figure 1: Desired vs. side reaction pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G Start Start Synthesis TLC Monitor by TLC: Is Starting Acid Consumed? Start->TLC Workup Proceed to Aqueous Workup TLC->Workup Yes No_Reaction Check Reagents & Conditions: - Anhydrous Solvent? - Active Coupling Agent? - Sufficient Base? TLC->No_Reaction No Side_Reaction Identify Byproducts: - Insoluble Solid (DCU)? - Spot near Product (N-Acylurea)? Workup->Side_Reaction Purify Purify by Column Chromatography End Characterize Product Purify->End No_Reaction->Start Retry Side_Reaction->Purify No obvious issues Filter Filter to Remove DCU Side_Reaction->Filter DCU Present Optimize Re-run with HOBt/Oxyma Side_Reaction->Optimize N-Acylurea Suspected Filter->Purify Optimize->Start

Figure 2: A logical workflow for troubleshooting.

Protocols and Data

Table 1: Comparison of Common Coupling Conditions
Coupling SystemByproductByproduct SolubilityProsCons
DCC / HOBt Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive; byproduct easily removed by filtration.Can be difficult to handle (low melting solid); DCU may trap product.
EDC / HOBt 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Water-solubleByproduct removed by aqueous workup; easy to handle.More expensive than DCC.
HATU / DIPEA TetramethylureaWater-solubleVery fast and efficient, especially for hindered couplings.Expensive; potential for racemization if not handled correctly.
Experimental Protocol: Synthesis using EDC/HOBt

This protocol provides a reliable method for the synthesis of the target compound.

  • Reagent Preparation:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperidine-4-acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the acid).

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution. Stir for 10-15 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate container, dissolve EDC hydrochloride (1.2 eq) in a minimum amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes), checking for the consumption of the starting carboxylic acid.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Weinreb amide.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec.
  • Izdebski, J., & Pełka, J. (1984).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.). Scheme 3.
  • Abdel-Hameed, E-S. M., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 103-124.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC).
  • Weinreb amides. (n.d.).
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ChemicalBook. (n.d.). 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine synthesis.
  • BenchChem. (n.d.).
  • Singh, J., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Sibi, M. P. (2009). The Growing Synthetic Utility of the Weinreb Amide. Bohrium.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ResearchGate. (2020, May 6).
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • ChemicalBook. (n.d.). 1-Boc-4-methoxypiperidine synthesis.

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Technical Support Center: Navigating N-Alkylation Side Reactions with Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with preventing N-alkylation side reactions when working with Boc-protected piperidines. Our goal is to equip you with the expertise and practical solutions to ensure the integrity and success of your synthetic routes.

Introduction: The Challenge of Unwanted N-Alkylation

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions. However, its use with secondary amines like piperidine is not without pitfalls. While the Boc group is generally stable to most nucleophiles and bases, unexpected N-alkylation can occur under certain conditions, leading to impurities that are often difficult to separate from the desired product.[1] This guide will dissect the causes of these side reactions and provide robust strategies to mitigate them, ensuring high-purity outcomes in your research.

Troubleshooting Guides: Question & Answer Format

Issue 1: Unexpected N-Alkylation During an Alkylation Reaction of a Boc-Protected Piperidine Derivative

Question: I am attempting to alkylate a different functional group on my molecule containing a Boc-protected piperidine, but I am observing N-alkylation of the piperidine nitrogen as a side product. Why is this happening, and how can I prevent it?

Answer:

This is a common issue that can arise from a few key factors. While the Boc group is a robust protecting group, it is not entirely inert.

Causality:

  • Partial Deprotection: The reaction conditions you are using for alkylation might be inadvertently causing partial cleavage of the Boc group. This is particularly true if the reaction is run at elevated temperatures or in the presence of even mild acids.[2] Once deprotected, the free piperidine nitrogen is a potent nucleophile that can react with your alkylating agent.

  • Base-Mediated N-Alkylation: Although less common, certain strong bases or specific reaction conditions can promote the direct alkylation of the Boc-protected nitrogen. This is more prevalent with highly reactive electrophiles.

Solutions & Protocols:

  • Re-evaluate Your Reaction Conditions:

    • Temperature Control: If possible, run your reaction at a lower temperature. Many alkylation reactions can proceed at room temperature or even 0 °C, albeit at a slower rate.

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger, more nucleophilic bases.[3]

    • pH Control: Ensure your reaction medium is not acidic. If your reaction generates an acid byproduct, the use of a suitable base is crucial to neutralize it and prevent Boc group cleavage.[4]

  • Alternative Synthetic Strategies:

    • Reductive Amination: If you are trying to introduce an alkyl group, reductive amination is an excellent alternative to direct alkylation with alkyl halides. This method is less prone to over-alkylation and is compatible with the Boc protecting group.[5][6][7]

    • Mitsunobu Reaction: For the introduction of various functional groups via nucleophilic substitution on a hydroxyl group, the Mitsunobu reaction is a powerful tool. It proceeds under mild, neutral conditions that are compatible with the Boc group.[8][9][10][11][12]

Issue 2: N-Alkylation Observed After Boc Deprotection

Question: After removing the Boc group with trifluoroacetic acid (TFA), I am seeing a significant amount of a side product that appears to be the N-t-butylated piperidine. What is causing this and how can I avoid it?

Answer:

This is a classic side reaction during the acid-catalyzed deprotection of Boc groups.

Causality:

The mechanism of acid-catalyzed Boc deprotection involves the formation of a highly reactive tert-butyl cation (t-Bu⁺).[13][14][15] This cation is a potent electrophile and can alkylate any nucleophile present in the reaction mixture. The deprotected piperidine nitrogen is itself a strong nucleophile and can be readily alkylated by the t-butyl cation, leading to the observed side product. Other nucleophilic functional groups on your molecule are also at risk.[16][17]

Solutions & Protocols:

  • Use of Scavengers: The most effective way to prevent t-butylation is to introduce a "scavenger" into the deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.

    ScavengerTarget Residue/FunctionalityTypical Concentration (v/v)Notes
    Triisopropylsilane (TIS)General purpose2.5 - 5%Often used in combination with water.
    Triethylsilane (TES)General purpose2.5 - 5%A common and effective choice.[13]
    AnisoleTryptophan, Tyrosine1 - 5%Protects electron-rich aromatic rings.[13]
    ThioanisoleMethionine, Cysteine5%Protects sulfur-containing residues.[13]
    WaterGeneral purpose2.5 - 5%Can act as a scavenger and helps dissolve intermediates.[13]
  • Alternative Deprotection Methods:

    • HCl in Dioxane/Methanol: Using a solution of 4M HCl in dioxane or methanol is a common alternative to TFA.[13] The chloride ion can act as a scavenger for the t-butyl cation.

    • Thermal Deprotection: In some cases, the Boc group can be removed thermally, although this may not be compatible with all substrates.[2]

Experimental Protocol: Standard Boc Deprotection with Scavengers
  • Preparation: Dissolve the N-Boc-piperidine substrate in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a cleavage cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[13]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Remove the DCM and excess TFA under reduced pressure. The product is typically isolated as the TFA salt.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for piperidine to avoid N-alkylation issues altogether?

A1: Yes, several alternative protecting groups can be used, each with its own advantages and disadvantages. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

  • Carbobenzyloxy (Cbz or Z) group: Stable to acidic conditions but can be removed by hydrogenolysis. This makes it orthogonal to the Boc group.

  • Fluorenylmethyloxycarbonyl (Fmoc) group: Base-labile, typically removed with piperidine.[18] This is also orthogonal to the Boc group.

  • Allyloxycarbonyl (Alloc) group: Stable to both acid and base but can be removed with a palladium(0) catalyst.[19]

Q2: I am performing a reductive amination with a Boc-protected piperidine aldehyde, and I am getting low yields. What could be the problem?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the aldehyde may be slow or incomplete. This can sometimes be addressed by using a dehydrating agent or by adjusting the pH.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the iminium ion.[6][7] More aggressive reducing agents like sodium borohydride can reduce the aldehyde starting material.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can interfere with the reaction. The choice of solvent can also play a role; dichloromethane (DCM) or dichloroethane (DCE) are commonly used.

Q3: How can I monitor the progress of my reaction to prevent side product formation?

A3: Careful reaction monitoring is key. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting material, desired product, and any side products.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting N-Alkylation During Alkylation Reactions

start N-Alkylation Side Product Observed cause1 Partial Boc Deprotection? start->cause1 cause2 Direct N-Alkylation? start->cause2 solution1a Lower Reaction Temperature cause1->solution1a solution1b Use Non-Nucleophilic Base (e.g., DIPEA) cause1->solution1b solution1c Ensure Neutral pH cause1->solution1c solution2 Consider Alternative Synthesis (e.g., Reductive Amination) cause2->solution2 cluster_0 Boc Deprotection cluster_1 Competing Pathways Boc-Piperidine Boc-Piperidine Protonated Boc-Piperidine Protonated Boc-Piperidine Boc-Piperidine->Protonated Boc-Piperidine  + H+ Free Piperidine Free Piperidine Protonated Boc-Piperidine->Free Piperidine  - CO2 t-Butyl Cation (t-Bu+) t-Butyl Cation (t-Bu+) Protonated Boc-Piperidine->t-Butyl Cation (t-Bu+) N-t-Butyl Piperidine (Side Product) N-t-Butyl Piperidine (Side Product) t-Butyl Cation (t-Bu+)->N-t-Butyl Piperidine (Side Product)  + Free Piperidine Trapped Cation Trapped Cation t-Butyl Cation (t-Bu+)->Trapped Cation  + Scavenger Scavenger (e.g., TIS) Scavenger (e.g., TIS)

Caption: Competing reaction pathways for the tert-butyl cation.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wilson, L. J., et al. (2015). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Beilstein Journal of Organic Chemistry, 11, 2336-2342. [Link]

  • Pilosof, D., et al. (1986). Study of the alkylation propensity of cations generated by acidolytic cleavage of protecting groups in Boc chemistry. International Journal of Peptide and Protein Research, 28(4), 446-450. [Link]

  • Isidro-Llobet, A., et al. (2009). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of the Brazilian Chemical Society, 20(7), 1234-1238. [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Jones, A. B., et al. (2018). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 22(10), 1437-1444. [Link]

  • Abdel-Magid, A. F., et al. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Letters in Organic Chemistry, 3(4), 289-292. [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry, 2014, 621592. [Link]

  • Kappe, C. O., et al. (2010). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 75(21), 7342-7352. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4092-4109. [Link]

  • Abdel-Magid, A. F., et al. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Journal of Organic Chemistry, 71(10), 3973-3976. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • O'Brien, P., et al. (2007). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Khaksar, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(3), 1341-1346. [Link]

  • Chen, G., et al. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Nature Chemistry, 9(10), 968-974. [Link]

  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Hanessian, S., et al. (2000). Feasible reaction mechanism in the alkylation of β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates. Tetrahedron Letters, 41(16), 2825-2829. [Link]

  • Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 19(13), 1214-1233. [Link]

  • Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]

  • O'Brien, P., et al. (2008). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of the American Chemical Society, 130(24), 7546-7547. [Link]

  • American Chemical Society. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • Dherange, B. D., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11246-11255. [Link]

  • Hughes, D. L. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(1), 192-266. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Beak, P., et al. (2004). Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: Expedient synthesis of a 2,2-disubstituted piperidine NK1 antagonist. The Journal of Organic Chemistry, 69(22), 7563-7566. [Link]

Sources

Technical Support Center: Synthesis of 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-aminopiperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate[1][2][3]. We will explore prevalent synthetic routes, troubleshoot common experimental issues, and answer frequently asked questions to ensure a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient synthetic routes to prepare 1-Boc-4-aminopiperidine?

The most widely employed method for synthesizing 1-Boc-4-aminopiperidine is the reductive amination of 1-Boc-4-piperidone . This one-pot reaction is favored for its efficiency, cost-effectiveness, and suitability for large-scale production[4].

Alternative routes include:

  • Synthesis from Ethyl Isonipecotate: This multi-step approach, often involving a Curtius rearrangement, provides access to a wider range of 4-substituted analogs but is more complex[4][5].

  • Hofmann Rearrangement: A route starting from 4-piperidinecarboxamide involves Boc protection followed by a Hofmann rearrangement using bromine and sodium hydroxide[6].

  • Catalytic Hydrogenation: This involves the debenzylation of a precursor like N-benzyl-4-Boc-aminopiperidine using a palladium on carbon (Pd/C) catalyst[1][7].

The choice of route depends on factors like scale, cost of starting materials, required purity, and available equipment[4].

Q2: What are the typical impurities I should expect, and where do they come from?

Understanding potential impurities is crucial for developing a robust purification strategy. Common impurities can be categorized as process-related or degradation products[8].

  • Di-Boc-4-aminopiperidine: This common byproduct forms when the desired product reacts with a second molecule of di-tert-butyl dicarbonate (Boc₂O). This is often driven by the use of excess Boc₂O or a strong base[9].

  • Unreacted Starting Materials: Residual 1-Boc-4-piperidone or 4-aminopiperidine (if starting from the unprotected amine) can contaminate the final product[8].

  • Enamine Byproduct: During reductive amination, an imine intermediate is formed. Under certain conditions, this can eliminate water to form an unsaturated enamine, which may be difficult to reduce[9].

  • N-Alkylated Impurities: If using solvents like ethanol during catalytic hydrogenation for deprotection steps in alternative syntheses, the solvent can be oxidized to acetaldehyde, leading to N-ethylation of the amine product[9].

Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting non-volatile impurities[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts, such as residual solvents or low molecular weight side products[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identifying major impurities by analyzing characteristic proton (¹H) and carbon (¹³C) signals.

Troubleshooting Guide: Reductive Amination of 1-Boc-4-piperidone

The following section addresses specific problems you may encounter during the most common synthesis route.

Workflow: Reductive Amination

Below is a generalized workflow for the synthesis of 1-Boc-4-aminopiperidine via reductive amination.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification start 1-Boc-4-piperidone intermediate Imine Intermediate start->intermediate Reaction amine Ammonium Acetate (Amine Source) amine->intermediate solvent1 Methanol solvent1->intermediate reducer Sodium Cyanoborohydride (Reducing Agent) intermediate->reducer To Reduction final_product 1-Boc-4-aminopiperidine reducer->final_product Reduction workup Aqueous Work-up & Solvent Extraction final_product->workup purification Crystallization / Chromatography workup->purification pure_product Pure Product purification->pure_product

Caption: General workflow for reductive amination synthesis.

Problem 1: Low or No Yield of 1-Boc-4-aminopiperidine
  • Symptoms: After the work-up, you isolate very little or no desired product. TLC or LC-MS analysis shows a large amount of unreacted 1-Boc-4-piperidone.

  • Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Action
Inactive Reducing Agent Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are moisture-sensitive. Over time, they can degrade, losing their hydridic activity.Use a fresh, unopened bottle of the reducing agent or verify the activity of the existing stock. STAB is often preferred as it is less toxic and the reaction can be performed in a single step.
Suboptimal pH Imine formation is catalyzed by mild acid. If the reaction is too acidic, the amine source (e.g., ammonia from ammonium acetate) will be fully protonated and non-nucleophilic. If too basic, the carbonyl of the piperidone will not be sufficiently activated.The optimal pH for reductive amination is typically between 4 and 6. Ammonium acetate often acts as a self-buffer. If needed, you can add a small amount of acetic acid to adjust the pH.
Premature Quenching The reaction can be slow, sometimes requiring 24-48 hours to reach completion[4]. Quenching the reaction prematurely will naturally lead to low conversion.Monitor the reaction closely using TLC or LC-MS. Do not proceed with the work-up until the starting ketone has been fully consumed.
Problem 2: Significant Formation of Di-Boc Protected Byproduct
  • Symptoms: A major impurity is detected by LC-MS with a mass of M+100 relative to the product. NMR analysis may show the absence of the primary amine N-H protons.

  • Scientific Rationale: This issue is most relevant when the synthesis involves the Boc-protection of 4-aminopiperidine. The desired product, 1-Boc-4-aminopiperidine, still contains a nucleophilic primary amine. Under basic conditions or with excess Boc₂O, this primary amine can react again to form a di-protected species.

  • Mitigation Strategy:

G cluster_main Main Reaction cluster_side Side Reaction A 4-Aminopiperidine C 1-Boc-4-aminopiperidine (Desired Product) A->C B (Boc)₂O (1.0-1.1 equiv.) B->C D 1-Boc-4-aminopiperidine F Di-Boc Byproduct (Undesired) D->F E Excess (Boc)₂O + Strong Base E->F

Caption: Mechanism of undesired di-Boc byproduct formation.

  • Detailed Protocol Adjustments:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O). A large excess drives the reaction toward di-protection[9].

    • Choose the Right Base: Avoid strong bases like triethylamine if possible, as they can deprotonate the Boc-protected amine, increasing its nucleophilicity and promoting the second reaction. A milder base like sodium bicarbonate is preferable, or the reaction can be run without a base if the starting amine is sufficiently nucleophilic[9].

    • Control Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) and monitor closely. Over-extending the reaction time after the starting material is consumed can increase the likelihood of side reactions[9].

Problem 3: Product is a Persistent Oil and Difficult to Purify
  • Symptoms: After solvent evaporation, the crude product is a thick oil or waxy solid that resists crystallization. Column chromatography results in poor separation.

  • Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Action
Residual Polar Impurities Unreacted ammonium acetate, byproducts from the reducing agent, and other polar species can act as crystallization inhibitors.Acid-Base Extraction: Dissolve the crude oil in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. This removes most ionic impurities.
Co-eluting Byproducts Byproducts like the enamine intermediate or unreacted starting material may have similar polarity to the desired product, making chromatographic separation challenging.Optimize Chromatography: Use a shallower gradient during column chromatography. Consider a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
Product is an Amine Salt If the work-up involved an acidic wash without a final basic wash, the product may exist as an amine salt (e.g., acetate or hydrochloride), which are often less crystalline.Ensure the final step of the aqueous work-up involves a wash with a mild base to neutralize any salts and isolate the free amine.
References
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. (n.d.). BenchChem.
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. (2025). BenchChem.
  • Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine. (2025). BenchChem.
  • Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • 4-Amino-1-Boc-piperidine synthesis. (n.d.). ChemicalBook.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.
  • 1-Boc-4-aminopiperidine. (n.d.). Chem-Impex.
  • High Purity 4-Boc-aminopiperidine: A Key Intermediate for Drug Discovery. (2025). BOC Sciences.

Sources

Technical Support Center: Grignard Reaction with 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine (Weinreb Amide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization and troubleshooting of the Grignard reaction involving the Weinreb amide, 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. The information presented here is synthesized from established protocols and expert insights to address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide in a Grignard reaction?

A1: The key advantage of a Weinreb amide (N-methoxy-N-methylamide) is its ability to react with one equivalent of a Grignard reagent to form a stable chelated intermediate.[1][2][3] This intermediate is resistant to further nucleophilic attack, thus preventing the over-addition that typically occurs with esters or acid chlorides, and allowing for the isolation of the desired ketone upon acidic workup.[2][4][5]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Grignard reagents are highly reactive organometallic compounds that act as strong bases and nucleophiles.[6][7] In the presence of water or other protic solvents, the Grignard reagent will be rapidly quenched through an acid-base reaction, forming an alkane and magnesium hydroxide.[6][7][8][9][10] This side reaction consumes the Grignard reagent, reducing the yield of the desired ketone product. Therefore, all glassware, solvents, and reagents must be scrupulously dried before use.[9]

Q3: How can I determine the exact concentration of my Grignard reagent?

A3: The concentration of commercially available or freshly prepared Grignard reagents can vary. It is highly recommended to titrate the reagent just before use to ensure accurate stoichiometry. Common titration methods include using indicators like 1,10-phenanthroline with a titrant such as sec-butanol or menthol, or using diphenylacetic acid which produces a distinct color change at the endpoint.[11][12][13] Another effective method involves the use of iodine in the presence of lithium chloride.[14][15]

Q4: What are the typical side products in this reaction, and how can I minimize them?

A4: Common side products include the tertiary alcohol resulting from over-addition to the ketone product, and the alkane formed from the quenching of the Grignard reagent. To minimize the tertiary alcohol, maintain a low reaction temperature (typically -78 °C to 0 °C) and avoid adding a large excess of the Grignard reagent.[16] To prevent the formation of the alkane, ensure strict anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent (degraded by moisture/air). 2. Insufficiently dried glassware or solvents. 3. Reaction temperature is too low, hindering reactivity.1. Use a fresh bottle of Grignard reagent or prepare it fresh. Always titrate before use to confirm activity. 2. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. While starting at a low temperature is crucial, a slight increase in temperature (e.g., from -78 °C to -40 °C) might be necessary for some Grignard reagents to react.[17] Monitor the reaction closely by TLC or LC-MS.
Formation of Tertiary Alcohol (Over-addition Product) 1. Reaction temperature is too high, leading to the breakdown of the stable intermediate. 2. Excess Grignard reagent was used. 3. The reaction was allowed to warm to room temperature before quenching.1. Maintain a consistently low temperature (-78 °C to 0 °C) throughout the addition of the Grignard reagent and for a period afterward.[16] 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Precise addition is key. 3. Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Complex Mixture of Products 1. The Weinreb amide starting material is impure. 2. The reaction may have decomposed upon workup.[16] 3. The Grignard reagent is too basic for a sensitive substrate, causing side reactions.1. Purify the this compound by chromatography or recrystallization before use. 2. Ensure the quenching step is performed slowly and at a low temperature. 3. Consider adding a Lewis acid like CeCl₃ or LiCl to modulate the reactivity of the Grignard reagent.[16]
Recovery of Unreacted Starting Material 1. The Grignard reagent was not active. 2. Insufficient amount of Grignard reagent was added.1. Titrate the Grignard reagent to confirm its molarity. 2. Recalculate the required volume of the Grignard reagent based on the titration results and repeat the reaction.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent (using 1,10-Phenanthroline)
  • Flame-dry a 50 mL round-bottomed flask equipped with a magnetic stir bar and cap it with a rubber septum.

  • Flush the flask with dry nitrogen or argon.

  • Accurately weigh approximately 2 mmol of anhydrous menthol and a few crystals (around 4 mg) of 1,10-phenanthroline into the flask.[13]

  • Add 15 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Stir the solution at room temperature.

  • Slowly add the Grignard solution to be analyzed via syringe until a persistent violet or burgundy color is observed.[13]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity using the following formula: Molarity (M) = (moles of menthol) / (Volume of Grignard reagent in L)

Protocol 2: Optimized Grignard Reaction
  • To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[18]

  • Slowly add the freshly titrated Grignard reagent (1.1-1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by flash column chromatography.

Visual Guides

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Reagents & Solvents glassware_prep Flame-Dry Glassware Under Inert Atmosphere dissolve Dissolve Weinreb Amide in Anhydrous THF glassware_prep->dissolve cool Cool to -78 °C dissolve->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard stir Stir at -78 °C for 1-2h add_grignard->stir quench Quench with sat. NH4Cl at -78 °C stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Isolated Ketone Product purify->product

Caption: Step-by-step workflow for the Grignard reaction.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Reaction Outcome Unsatisfactory check_sm Check TLC/LC-MS: Starting Material (SM) Consumed? start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_grignard Grignard Reagent Issue: - Inactive? - Titration Error? sm_not_consumed->check_grignard check_conditions Anhydrous Conditions Compromised? sm_not_consumed->check_conditions check_products Analyze Product Mixture: - Desired Ketone? - Over-addition? - Decomposition? sm_consumed->check_products over_addition Over-addition (Tertiary Alcohol) check_products->over_addition Over-addition decomposition Decomposition (Complex Mixture) check_products->decomposition Decomposition solution_temp Solution: - Lower Reaction Temp - Quench Cold over_addition->solution_temp solution_excess Solution: - Use Stoichiometric Grignard over_addition->solution_excess solution_purity Solution: - Purify SM - Modulate Grignard Reactivity (Lewis Acid) decomposition->solution_purity

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile synthetic intermediate. As a Weinreb amide derivative, this compound is invaluable for constructing complex molecules, but its purification can present unique hurdles.[1][2] This guide is structured to address these challenges directly, offering explanations grounded in chemical principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My final product is a persistent oil or waxy solid, making handling and purification difficult. How can I induce crystallization?

Expertise & Experience: The target compound has a reported low melting point (around 71-75 °C), often isolating as a pale yellow oil or waxy solid, which can complicate purification by recrystallization.[3][4] This is a common issue with moderately polar, medium-molecular-weight molecules that lack strong crystal lattice packing forces.

Troubleshooting Protocol:

  • High-Purity Prerequisite: First, ensure the oil is of high purity (>95% by NMR or LC-MS), as impurities are potent crystallization inhibitors. If necessary, perform column chromatography first.

  • Solvent Screening: The key to crystallization is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[5]

    • Good Single Solvents to Try: Diethyl ether, methyl tert-butyl ether (MTBE), or a hexane/ethyl acetate mixture.

    • Procedure: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming. Slowly add a "poor" solvent (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a 0-4 °C refrigerator.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Concentration: If crystallization fails, remove the solvent under reduced pressure and re-attempt with a different solvent system. Sometimes, starting from a highly concentrated, almost neat oil and adding a small amount of a poor solvent can trigger solidification.

Q2: My NMR spectrum shows residual starting material (1-Boc-piperidine-4-acetic acid). How can I remove it?

Expertise & Experience: The starting carboxylic acid is a primary impurity if the coupling reaction does not go to completion. Due to its acidic nature, it can be readily separated from the neutral amide product with a basic aqueous wash.

Troubleshooting Protocol:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Causality: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂. The resulting salt is highly polar and will be extracted from the organic phase.

    • Perform the wash 2-3 times to ensure complete removal. You will observe CO₂ evolution (bubbling) during the first wash, which should subside in subsequent washes. .

  • Post-Wash Check: After washing, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. Check the purity by TLC or NMR. If the acid persists, column chromatography is the next step.

Q3: I'm struggling to remove coupling agent byproducts, such as EDC urea (EDU).

Expertise & Experience: When using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), the formation of the corresponding N,N'-disubstituted urea byproduct is inevitable. This byproduct can sometimes co-elute with the product in chromatography.

Troubleshooting Protocol:

  • Acidic Wash: The EDC urea byproduct (EDU) is basic and can be removed with a dilute acid wash.

    • After the reaction, quench and dissolve the crude mixture in ethyl acetate or DCM.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1N HCl or 5% citric acid solution.[3] This protonates the urea, rendering it water-soluble.

    • Caution: Minimize contact time with the acid to prevent potential hydrolysis of the Weinreb amide or cleavage of the Boc protecting group.[6][7] A rapid wash is usually sufficient.

  • Optimized Chromatography: If the byproduct persists, it can be removed by flash chromatography. EDU is often more polar than the target Weinreb amide. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can effectively separate the two. See the Chromatography Protocol below for details.

Q4: My yield is low, and I suspect hydrolysis of the Weinreb amide or deprotection of the Boc group during the workup.

Expertise & Experience: Both the Weinreb amide and the Boc group have vulnerabilities. The Weinreb amide can be hydrolyzed under harsh acidic or basic conditions, and the Boc group is notoriously labile to strong acids.[6][7]

Troubleshooting Protocol:

  • To Prevent Weinreb Amide Hydrolysis:

    • Use Mild Conditions: During workup, use saturated sodium bicarbonate instead of stronger bases like sodium hydroxide. For acidic washes, use 5% citric acid or 1N HCl and avoid prolonged exposure.

    • Keep it Cold: Perform aqueous washes at a low temperature (0-5 °C) to reduce the rate of potential hydrolysis.

  • To Prevent Boc Deprotection:

    • Avoid Strong Acids: Do not use strong acids (e.g., >1N HCl, TFA) in the workup. If an acidic wash is necessary, use a weak acid like citric acid or perform a very brief wash with cold, dilute HCl.

    • Neutralize Promptly: If the reaction is run under acidic conditions (e.g., to activate the carboxylic acid), ensure it is fully neutralized with a base like triethylamine or DIPEA before workup.

    • TLC Monitoring: The deprotected product will have a much lower Rf value on a silica TLC plate (it will stick to the baseline) compared to the Boc-protected product. This provides a quick diagnostic check.

Detailed Purification Protocols
Protocol 1: Optimized Aqueous Workup

This protocol is designed to remove both acidic starting materials and basic coupling byproducts while minimizing degradation of the target compound.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Acidic Wash (Optional): Wash the organic layer once with cold (0-5 °C) 1N HCl or 5% aqueous citric acid. Separate the layers immediately.

  • Basic Wash: Wash the organic layer twice with saturated aqueous sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the target compound to high purity.[8]

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. To do this, dissolve the crude oil in a minimal amount of DCM or ethyl acetate, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack the column with silica gel using the initial, least polar mobile phase.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes. The target compound is moderately polar and should elute in this range.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or ceric ammonium molybdate (CAM) stain.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Suggested Chromatography Solvent Systems

System Ratio (v/v) Polarity Notes
Hexanes / Ethyl Acetate 10:1 to 1:1 Low to Medium Excellent starting point for separating moderately polar compounds.[8][9]

| DCM / Methanol | 100:1 to 20:1 | Medium to High | Useful if the product has higher polarity or if impurities are difficult to separate in EtOAc/Hexanes.[8] |

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G start Crude Product Analysis (TLC, NMR, LC-MS) impurity_check Impurities Detected? start->impurity_check acid_impurity Acidic Impurity? (e.g., Starting Acid) impurity_check->acid_impurity Yes no_impurity Product is Pure but Oily? impurity_check->no_impurity No basic_wash Perform Basic Wash (Sat. NaHCO₃) acid_impurity->basic_wash Yes basic_impurity Basic Impurity? (e.g., EDC Urea) acid_impurity->basic_impurity No crystallization Attempt Recrystallization (Solvent Screening, Seeding) no_impurity->crystallization Yes final_product Isolated Pure Product no_impurity->final_product No column_chrom Optimize Flash Column Chromatography basic_wash->column_chrom acid_wash Perform Mild Acid Wash (1N HCl or Citric Acid) basic_impurity->acid_wash Yes other_impurity Other Impurities or Poor Separation? basic_impurity->other_impurity No acid_wash->column_chrom other_impurity->column_chrom Yes column_chrom->final_product crystallization->final_product

Caption: A decision-tree for troubleshooting purification.

Key Chemical Structures

Understanding the structures of potential impurities is crucial for designing a purification strategy.

Structures cluster_target Target Compound cluster_impurities Common Impurities Target Target_Label 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Start_Acid Start_Acid_Label Starting Acid: 1-Boc-piperidine-4-acetic acid Deprotected Deprotected_Label Deprotected Side Product: Piperidine Derivative

Caption: Structures of the target compound and key impurities.

References
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Tech Support.
  • BenchChem. (n.d.).
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook Product Page.
  • Chem-Impex. (n.d.). 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine. Chem-Impex Product Page.
  • ChemicalBook. (2025). 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine. ChemicalBook Product Page.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Chem-Impex. (n.d.). 1-Boc-4-(méthoxy-méthyl-carbamoyl)pipéridine. Chem-Impex Product Page.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protecting Group Chemistry. BenchChem Tech Support.
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • ChemBK. (2024). N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE. ChemBK Product Page.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Scaling Up 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This molecule, a key building block in medicinal chemistry, is a Weinreb amide derivative of 1-Boc-piperidine-4-acetic acid. While its synthesis is well-established, transitioning from bench-scale to pilot or manufacturing scale introduces challenges related to reaction efficiency, impurity profiles, and process safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the reaction's nuances, offering practical solutions to common issues encountered during scale-up.

Reaction Overview: The Pathway to a Key Intermediate

The synthesis of this compound is fundamentally an amidation reaction. It involves the coupling of a carboxylic acid (1-Boc-piperidine-4-acetic acid) with N,O-dimethylhydroxylamine. The core challenge lies in activating the carboxylic acid to facilitate the formation of the amide bond under conditions that are mild, efficient, and scalable.

The general transformation is illustrated below:

G cluster_reagents Reagents SM 1-Boc-piperidine-4-acetic acid INT Activated Intermediate (e.g., Acyl Chloride, Active Ester) SM->INT Activation PROD This compound (Weinreb Amide) INT->PROD Coupling Coupling Agent (e.g., EDC, CDI, SOCl2) Coupling->INT Amine N,O-Dimethylhydroxylamine (often as HCl salt + Base) Amine->INT Coupling G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase A 1. Reactor Setup & Inerting (Jacketed Glass Reactor, N2 Purge) B 2. Charge Reactants (Acid, Amine HCl, Solvent) A->B C 3. Cool to 0-5°C (Jacket Cooling) B->C D 4. Controlled Addition of Base (via Dosing Pump) C->D E 5. Controlled Addition of Coupling Agent (e.g., CDI or T3P® solution) D->E F 6. Reaction Monitoring (Warm to RT, In-process controls via HPLC) E->F G 7. Controlled Quench (Slow addition of 1M Citric Acid) F->G H 8. Phase Separation G->H I 9. Aqueous Washes (Base wash, Brine wash) H->I J 10. Solvent Swap & Concentration (Distill DCM, replace with Heptane) I->J K 11. Crystallization / Isolation J->K

Technical Support Center: 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this versatile synthetic intermediate. Our goal is to equip you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.

Introduction

This compound, a Weinreb amide derivative of a piperidine acetic acid moiety, is a valuable building block in organic synthesis. Its structure combines the stability of the Weinreb amide for controlled ketone synthesis with the widely used acid-labile Boc protecting group.[1][2] Understanding the chemical vulnerabilities of this compound is paramount to its successful application. This guide provides practical solutions to common challenges encountered during its synthesis, purification, and storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Product Degradation Observed During Aqueous Workup

Question: I'm observing significant loss of my product or the appearance of new, more polar spots on my TLC plate after an aqueous workup. What could be the cause and how can I prevent it?

Answer:

The primary suspect for degradation during aqueous workup is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[3] Exposure to acidic conditions, even mild ones, can lead to its cleavage, yielding the free piperidine which is highly water-soluble and may be lost in the aqueous phase.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acidic Workup Conditions Using acidic solutions (e.g., 1M HCl) to wash or extract your product can rapidly cleave the Boc group.[3]- Use Neutral or Mildly Basic Washes: Opt for washes with saturated sodium bicarbonate (NaHCO₃) solution or brine to neutralize any residual acid from the reaction. - Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the organic layer with a basic wash.
Residual Acidic Reagents Failure to quench or neutralize acidic reagents or byproducts from the preceding synthetic step.- Ensure Complete Quenching: Before initiating the workup, ensure all acidic reagents are fully neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine).
Amphoteric Nature of the Weinreb Amide While generally stable, prolonged exposure to strong acids or bases could potentially lead to hydrolysis of the Weinreb amide, though this is less common under typical workup conditions.- Maintain a pH Range of 7-9: During extraction and washing, aim to keep the aqueous phase at a neutral to mildly basic pH to protect both the Boc group and the Weinreb amide.
Issue 2: Low or Inconsistent Yields in Reactions Utilizing the Weinreb Amide

Question: I am using this compound to synthesize a ketone, but my yields are low and inconsistent. What factors could be contributing to this?

Answer:

Low yields in reactions involving Weinreb amides often point to issues with the reaction conditions or the integrity of the starting material. The Weinreb amide itself is generally stable, forming a chelated intermediate that prevents over-addition of organometallic reagents.[1][4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degraded Starting Material If the starting material has partially decomposed (e.g., Boc deprotection), the free amine can interfere with the reaction.- Verify Purity Before Use: Always check the purity of your this compound by ¹H NMR or LC-MS before starting your reaction. - Repurify if Necessary: If impurities are detected, consider repurification by column chromatography.
Suboptimal Reaction Temperature The stability of the tetrahedral intermediate formed during the addition of an organometallic reagent is temperature-dependent.[1]- Maintain Low Temperatures: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the intermediate and prevent premature collapse.
Presence of Protic Impurities Traces of water or other protic impurities in your solvents or reagents will quench the organometallic reagent, leading to lower yields.- Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Issue 3: Compound Decomposition Upon Storage

Question: My stock of this compound shows signs of degradation over time, even when stored as a solid. How can I improve its shelf life?

Answer:

The long-term stability of Boc-protected compounds is highly dependent on storage conditions.[3] Exposure to acidic vapors, moisture, and elevated temperatures can lead to gradual decomposition.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Improper Storage Temperature Storing at room temperature or in a refrigerator that is frequently opened can expose the compound to temperature fluctuations and moisture.- Long-Term Storage: For long-term storage, keep the solid compound at -20°C in a tightly sealed container.[3] - Short-Term Storage: For daily use, storing at 2-8°C is acceptable, but ensure the container is well-sealed.
Atmospheric Moisture and CO₂ The Boc group can be susceptible to slow hydrolysis in the presence of moisture, and any free amine present can react with atmospheric CO₂.- Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with air and moisture. - Use of Desiccants: Store vials containing the compound in a desiccator.
Acidic Contaminants in Storage Area Vapors from nearby acid bottles can create an acidic microenvironment that can degrade the compound over time.- Segregated Storage: Store acid-sensitive compounds in a separate, designated area away from acids.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store the solid compound at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[3] For short-term use, storage at 2-8°C in a well-sealed container is sufficient.

Q2: What solvents are recommended for dissolving this compound?

This compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[5] When preparing stock solutions for experimental use, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial.[3]

Q3: What are the primary known incompatibilities for this compound?

The main incompatibilities to be aware of are:

  • Strong Acids: Will cause rapid cleavage of the Boc protecting group.[3]

  • Strong Oxidizing Agents: May potentially oxidize the piperidine ring.[3]

  • Elevated Temperatures: Can lead to thermal decomposition of the Boc group.[6]

Q4: What are the likely degradation products I should look for?

The most common degradation product is the de-Boc-protected compound, 4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This can be identified by LC-MS as a more polar species with a corresponding mass loss. Under harsher conditions (e.g., strong acid or base at elevated temperatures), hydrolysis of the Weinreb amide to 1-Boc-piperidine-4-acetic acid could occur.

Q5: How can I purify this compound if it contains impurities?

Purification can be effectively achieved by flash column chromatography on silica gel .[7] A gradient of ethyl acetate in hexanes is a common mobile phase. It is important to note that silica gel can be slightly acidic, so to avoid on-column degradation, the silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent system (e.g., 0.1-1% triethylamine).[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to assess the stability of your compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Heating block or oven

  • UV lamp (e.g., 254 nm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • Stress Conditions:

    • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.[3]

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[3]

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Visualizations

Troubleshooting_Decision_Tree start Problem: Product Decomposition check_step During which step is decomposition observed? start->check_step workup Aqueous Workup check_step->workup Workup reaction Reaction check_step->reaction Reaction storage Storage check_step->storage Storage cause_workup Likely Cause: Acidic conditions causing Boc deprotection workup->cause_workup cause_reaction Potential Causes: - Degraded starting material - High reaction temperature - Protic impurities reaction->cause_reaction cause_storage Potential Causes: - Improper temperature - Exposure to moisture/air - Acidic vapors storage->cause_storage solution_workup Solution: - Use neutral/mildly basic washes - Minimize acid contact time - Work at low temperature cause_workup->solution_workup solution_reaction Solutions: - Verify starting material purity - Maintain low temperatures - Use anhydrous conditions cause_reaction->solution_reaction solution_storage Solutions: - Store at -20°C long-term - Use inert atmosphere - Store away from acids cause_storage->solution_storage

Caption: Troubleshooting decision tree for product decomposition.

Degradation_Pathways compound This compound Intact Molecule de_boc 4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine De-Boc Product compound->de_boc Acidic Conditions (e.g., H⁺, heat) hydrolysis 1-Boc-piperidine-4-acetic acid Weinreb Amide Hydrolysis Product compound->hydrolysis Strong Acid/Base (Harsh Conditions)

Caption: Primary degradation pathways of the target molecule.

References

  • Ghoshal, S., & Mondal, P. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 655-660. [Link]

  • Mahdi, M. F., & Al-Juboori, M. A. H. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Parsaee, F. (2020). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. The University of Texas at Dallas. [Link]

  • Collins, S. G., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(8), 1846-1855. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Seltzman, H. H., et al. (2012). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of medicinal chemistry, 55(9), 4149–4160. [Link]

Sources

Technical Support Center: Navigating the Common Pitfalls of Boc Deprotection in Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected piperidines. Here, we move beyond simple protocols to explain the "why" behind experimental challenges and solutions, ensuring you can optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during the Boc deprotection of piperidines?

The primary culprit behind many side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and will readily alkylate any available nucleophiles in the reaction mixture. This can include the deprotected piperidine's nitrogen atom, solvent molecules, or other sensitive functional groups within your molecule, leading to a complex mixture of byproducts and reduced yield of your desired compound.[1][2]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete deprotection reaction. A systematic evaluation of the following is recommended:

  • Insufficient Acid Stoichiometry: The concentration or the number of equivalents of the acid may be too low to drive the reaction to completion.[1][3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to fully consume the starting material.[1][3]

  • Low Reaction Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is slow, gentle warming might be necessary, but this should be done cautiously as it can also accelerate side reactions.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, thereby slowing down the rate of cleavage.[1][3]

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent system, the reaction will be inefficient.[4]

Q3: What are scavengers, and why are they crucial in Boc deprotection?

Scavengers are nucleophilic compounds intentionally added to the reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the deprotected piperidine or other sensitive moieties, scavengers prevent unwanted t-butylation side reactions.[1][2] Common scavengers include triisopropylsilane (TIS), water, or anisole.

Troubleshooting Guide

Issue 1: Low Yield of the Deprotected Piperidine

If you are experiencing a low yield of your desired product, consider the troubleshooting workflow below.

cluster_start cluster_analysis cluster_incomplete_solutions cluster_side_product_solutions cluster_workup start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No increase_acid Increase Acid Conc./Equivalents (e.g., 25-50% TFA or 4M HCl) incomplete_rxn->increase_acid Yes add_scavenger Add Scavenger (e.g., TIS, Anisole) side_products->add_scavenger Yes review_workup Review Work-up Procedure side_products->review_workup No increase_time Increase Reaction Time (Monitor by TLC/LC-MS) increase_acid->increase_time increase_temp Gently Warm Reaction (e.g., to 40°C) - Use with Caution increase_time->increase_temp increase_temp->review_workup lower_temp Lower Reaction Temperature add_scavenger->lower_temp milder_acid Use Milder Acid (e.g., HCl in Dioxane instead of neat TFA) lower_temp->milder_acid milder_acid->review_workup check_extraction Ensure Complete Extraction review_workup->check_extraction check_ph Check pH during Basification review_workup->check_ph optimize_purification Optimize Purification Method review_workup->optimize_purification

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of an Unexpected Side Product (Potential t-Butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR), often with a mass increase of 56 Da, strongly suggests t-butylation of a nucleophilic site on your molecule.

BocPiperidine N-Boc-Piperidine CarbamicAcid Carbamic Acid Intermediate BocPiperidine->CarbamicAcid + H⁺, - t-Bu⁺ tButylCation tert-Butyl Cation BocPiperidine->tButylCation + H⁺ DeprotectedPiperidine Deprotected Piperidine (Product) CarbamicAcid->DeprotectedPiperidine - CO₂ SideProduct t-Butylated Side Product tButylCation->SideProduct TrappedCation Trapped Cation tButylCation->TrappedCation Nucleophile Nucleophile (e.g., Deprotected Piperidine) Nucleophile->SideProduct Scavenger Scavenger Scavenger->TrappedCation

Caption: Deprotection pathway and competing side reaction.

Preventative Measures:

  • Incorporate a Scavenger: The most effective solution is to add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture from the outset.

  • Lower the Temperature: Running the reaction at 0°C or even lower can sometimes temper the reactivity of the tert-butyl cation.

  • Change the Acidic Reagent: Switching from TFA to a 4M solution of HCl in an organic solvent like dioxane can be a milder alternative that may reduce side product formation.[1][4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general starting point for Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Materials:

  • N-Boc-piperidine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional)

Procedure:

  • Dissolve the N-Boc-piperidine substrate in DCM (approx. 0.1-0.2 M).

  • If your substrate is susceptible to alkylation, add an appropriate scavenger (e.g., 2.5-5% TIS).[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired amount of TFA (typically 25-50% v/v solution in DCM).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1]

  • The product is typically isolated as the TFA salt. For conversion to the free base, proceed to Protocol 3.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected piperidine.

Materials:

  • N-Boc-piperidine substrate

  • Anhydrous solvent (e.g., 1,4-dioxane, methanol, or ethyl acetate)

  • 4M HCl in 1,4-dioxane

Procedure:

  • Dissolve the N-Boc-piperidine substrate in a minimal amount of a suitable anhydrous solvent.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[5][6]

  • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1][5]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Alternatively, the salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[5]

Protocol 3: Conversion to Free Base

This protocol describes the steps to obtain the neutral (free base) piperidine after deprotection.

Materials:

  • Crude piperidine salt (TFA or HCl salt)

  • Water

  • Aqueous base solution (e.g., saturated NaHCO₃, 1M NaOH)

  • Organic extraction solvent (e.g., ethyl acetate, DCM)

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Dissolve the crude salt from Protocol 1 or 2 in water.

  • Cool the solution in an ice bath and carefully add an aqueous base until the pH is basic (pH 9-11).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., 3x with ethyl acetate).[5]

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine free base.

Data Summary

Reagent SystemTypical ConcentrationCommon ScavengersSalt FormGeneral Remarks
TFA/DCM 25-50% (v/v)[1]TIS, Water, AnisoleTFA SaltHighly effective and fast, but can be harsh and often requires scavengers.[4]
HCl/Dioxane 4M[1][4]Not always necessaryHCl SaltGenerally milder than TFA; the HCl salt is often a crystalline solid, which can be easier to handle.[4]

Advanced Topics

Q4: Can Boc deprotection cause racemization of a chiral piperidine?

While less common than with other protecting groups, racemization can occur under certain circumstances. For a chiral center at the 3-position of the piperidine ring, particularly if it's adjacent to an electron-withdrawing group, there is a potential for epimerization. One user reported a slight drop in optical purity after Boc removal with HCl/dioxane on a 3-heteroarene substituted piperidine.[7] The nitrogen atom itself can also be a stereocenter that readily inverts, and the removal of the bulky Boc group may alter the equilibrium between invertomers.[7] If you observe racemization, consider using milder deprotection conditions, lower temperatures, or alternative protecting groups.

Q5: My molecule contains other acid-sensitive groups. What are my options?

If your substrate contains other acid-labile functional groups (e.g., esters, acetals), the standard strong acid conditions for Boc deprotection can cleave them as well.[4] In such cases, you may need to explore milder or alternative deprotection methods. These can include:

  • Using a weaker acid or more dilute conditions: Carefully titrating the amount and concentration of acid can sometimes achieve selectivity.

  • Lewis acids: Certain Lewis acids can effect Boc deprotection under conditions that may leave other groups intact.

  • Alternative Protecting Groups: If feasible, redesigning the synthesis to use an orthogonal protecting group, such as Fmoc (removed with a base like piperidine) or Cbz (removed by hydrogenolysis), is the most robust strategy.[8]

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2023, October 19). What factors may cause racemization in acidic removal of Boc?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding catalyst selection for reactions involving this versatile building block. The primary focus will be on the Weinreb ketone synthesis, a cornerstone reaction for this substrate.

Introduction: The Chemistry of a Versatile Building Block

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a Weinreb amide moiety. This combination allows for the selective formation of ketones through the addition of organometallic reagents to the Weinreb amide, a reaction known as the Weinreb-Nahm ketone synthesis.[1][2] The key advantage of this method is its ability to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other acyl compounds.[1][3]

The stability of the Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][4][5] This intermediate is stabilized by chelation and remains intact until an aqueous workup, which then liberates the desired ketone.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what types of "catalysts" are used?

The most prevalent reaction is the Weinreb ketone synthesis, where the Weinreb amide is reacted with organometallic reagents to form ketones.[1][3][6] It's important to clarify that in this context, the organometallic reagents (Grignard reagents and organolithium compounds) are technically stoichiometric reagents and not catalysts in the classical sense, as they are consumed during the reaction. However, their selection is critical for the success of the synthesis.

Other potential reactions include:

  • Reduction to aldehydes: Using reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can reduce the Weinreb amide to the corresponding aldehyde.[6][7]

  • Transition metal-catalyzed C-H functionalization: The Weinreb amide can act as a directing group for ortho-C-H functionalization of aromatic rings, although this is less common for the piperidine substrate itself.[8]

Q2: Which organometallic reagent should I choose for the Weinreb ketone synthesis: a Grignard reagent or an organolithium reagent?

Both Grignard reagents (RMgX) and organolithium reagents (RLi) are effective for the Weinreb ketone synthesis.[1][6] The choice often depends on the specific substrate, desired reactivity, and functional group tolerance.

  • Grignard Reagents: These are generally less reactive and more tolerant of certain functional groups compared to organolithium reagents. They are a good first choice for many applications. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can enhance reactivity and functional group tolerance.[9]

  • Organolithium Reagents: These are more reactive and can be less selective.[10] They are often used when the Grignard reagent is not reactive enough. However, their high basicity can lead to side reactions, such as deprotonation at acidic sites.[10]

Q3: Is the Boc protecting group on the piperidine nitrogen stable under the reaction conditions of the Weinreb ketone synthesis?

The Boc group is generally stable under the basic conditions of Grignard and organolithium reactions.[11] However, it is sensitive to acidic conditions, so care must be taken during the aqueous workup to avoid premature deprotection.[12] While the Boc group is robust, highly reactive organolithium reagents or prolonged reaction times at elevated temperatures could potentially lead to side reactions. It has been noted that N-Boc amides can exhibit different reactivity profiles compared to Weinreb amides when reacted with Grignard reagents.[13]

Q4: Can I use a catalyst to improve the efficiency of my Weinreb ketone synthesis?

While the reaction is typically not catalytic, certain additives can improve its performance. For instance, the addition of lithium chloride (LiCl) to Grignard reagents can break up magnesium aggregates, leading to more reactive "turbo-Grignard" reagents with improved solubility and reactivity.[9] For certain substrates, Lewis acids like trimethylaluminium have been used to facilitate the formation of Weinreb amides from esters.[14]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Inactive Grignard or Organolithium Reagent

  • Explanation: Organometallic reagents are highly sensitive to moisture and atmospheric oxygen. The magnesium surface can be passivated by a layer of magnesium oxide.[15]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

    • Activate Magnesium: If preparing a Grignard reagent, activate the magnesium turnings. This can be done by adding a small crystal of iodine, which will disappear as the reaction initiates, or by using a few drops of 1,2-dibromoethane.[16][17] Crushing the magnesium turnings can also expose a fresh surface.[17]

    • Titrate the Reagent: If using a commercial organometallic reagent, its concentration may have decreased over time. Titrate the reagent before use to determine the accurate molarity.[15]

Possible Cause 2: Poor Reactivity of the Organometallic Reagent

  • Explanation: Some organometallic reagents are inherently less reactive. The choice of solvent can also influence reactivity.

  • Troubleshooting Steps:

    • Switch to a More Reactive Reagent: If a Grignard reagent is failing, consider using the corresponding organolithium reagent.

    • Use a "Turbo-Grignard" Reagent: The addition of LiCl can enhance the reactivity of Grignard reagents.[9]

    • Solvent Effects: Tetrahydrofuran (THF) is often a better solvent for Grignard reagent formation than diethyl ether due to its better solvating properties.[16]

Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)

Possible Cause 1: Unstable Tetrahedral Intermediate

  • Explanation: The stability of the chelated tetrahedral intermediate is key to preventing over-addition.[1][2] This stability is temperature-dependent.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the addition of the organometallic reagent at a low temperature (e.g., -78 °C to 0 °C) and maintain this temperature throughout the reaction.

    • Slow Addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide to avoid localized heating.

Possible Cause 2: Inappropriate Work-up Procedure

  • Explanation: The work-up must be performed at a low temperature to quench the reaction and hydrolyze the intermediate without causing its breakdown and subsequent over-addition.

  • Troubleshooting Steps:

    • Low-Temperature Quench: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Avoid Strong Acids in the Initial Quench: Using strong acids can lead to vigorous and exothermic reactions that may promote over-addition.

Issue 3: Formation of Side Products and Darkening of the Reaction Mixture

Possible Cause 1: Wurtz Coupling

  • Explanation: A common side reaction, especially when preparing Grignard reagents from primary or benzylic halides, is the Wurtz-type homocoupling of the halide.[16]

  • Troubleshooting Steps:

    • Slow Addition of Halide: Add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Use a Different Halide: Alkyl bromides are often more effective than chlorides for Grignard formation.[16]

Possible Cause 2: Reaction with the Boc Protecting Group

  • Explanation: While generally stable, highly reactive organolithium reagents or harsh conditions could potentially react with the Boc group. This can lead to the formation of isocyanate intermediates under strongly basic conditions.[12]

  • Troubleshooting Steps:

    • Use a Milder Reagent: Opt for a Grignard reagent instead of an organolithium if possible.

    • Maintain Low Temperatures: Avoid heating the reaction mixture.

Experimental Protocols & Data

Table 1: Recommended Reagents and Conditions for Weinreb Ketone Synthesis
Reagent TypeTypical ReagentsSolventTemperatureKey Considerations
Grignard Reagents Phenylmagnesium bromide, Ethylmagnesium chlorideTHF, Diethyl Ether0 °C to room temp.Good for a wide range of substrates; generally less reactive than organolithiums.
"Turbo-Grignard" i-PrMgCl·LiClTHF-20 °C to room temp.Enhanced reactivity and functional group tolerance.[9]
Organolithium Reagents n-Butyllithium, PhenyllithiumTHF, Hexanes-78 °C to 0 °CMore reactive; can be less selective. Requires strict temperature control.
Protocol: General Procedure for the Synthesis of a Ketone via Weinreb Ketone Synthesis
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Organometallic Reagent: Slowly add the Grignard or organolithium reagent (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl while maintaining a low temperature.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Weinreb Ketone Synthesis Mechanism

Weinreb_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Aqueous Work-up Weinreb Weinreb Amide Intermediate Tetrahedral Intermediate (Chelated) Weinreb->Intermediate Reagent Organometallic Reagent (R-M) Reagent->Intermediate Intermediate_hydrolysis Tetrahedral Intermediate Ketone Ketone Intermediate_hydrolysis->Ketone H₃O⁺ Side_product [MeO(Me)NH·HX] Intermediate_hydrolysis->Side_product H₃O⁺

Caption: Mechanism of the Weinreb ketone synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield Check_Reagent Check Organometallic Reagent - Titrate commercial reagents - Ensure anhydrous conditions - Activate Mg for Grignard Start->Check_Reagent Check_Conditions Review Reaction Conditions - Lower temperature? - Slower addition? - Different solvent? Start->Check_Conditions Check_Workup Analyze Work-up & Purification - Low temperature quench? - Correct pH? - Loss during purification? Start->Check_Workup Solution1 Optimize Reagent - Use freshly prepared/titrated reagent - Switch to a more reactive reagent (e.g., organolithium) Check_Reagent->Solution1 Solution2 Modify Conditions - Run at -78 °C or 0 °C - Add reagent dropwise - Use THF instead of ether Check_Conditions->Solution2 Solution3 Refine Work-up - Quench with sat. NH₄Cl at low temp. - Optimize extraction and chromatography Check_Workup->Solution3

Caption: Decision tree for troubleshooting low yield in Weinreb ketone synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Sajocom. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. [Link]

  • ACS Publications. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. [Link]

  • Química Organica.org. Weinreb (ketone synthesis). [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Organometallic Chemistry. Organolithium reagents. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • chemeurope.com. Weinreb ketone synthesis. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Sciencemadness.org. Grignard successes and failures. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Validation & Comparative

A Comparative Guide to Weinreb Amides in Modern Synthesis: Profiling 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for reliable and high-yielding methodologies for carbon-carbon bond formation is perpetual. The synthesis of ketones, a cornerstone transformation, has been significantly advanced by the advent of the Weinreb-Nahm ketone synthesis.[1] This guide provides an in-depth comparison of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a versatile building block in medicinal chemistry, with other archetypal Weinreb amides. Through an objective lens, supported by experimental data and protocols, we will explore the nuances of their reactivity and utility.

The Weinreb Amide: A Paradigm of Controlled Acylation

The intrinsic value of N-methoxy-N-methylamides, or Weinreb amides, lies in their ability to circumvent a common pitfall in ketone synthesis: over-addition of organometallic reagents to form tertiary alcohols.[2][3] The genius of the Weinreb amide resides in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic species. This intermediate remains intact at low temperatures, preventing further nucleophilic attack until it is deliberately quenched during acidic workup to liberate the desired ketone.[1][4] This remarkable stability and predictable reactivity have rendered Weinreb amides indispensable tools in the synthesis of complex molecules and natural products.[1]

Weinreb_Mechanism

Profiling the Contestants: A Trio of Structurally Diverse Weinreb Amides

To provide a comprehensive comparison, we will evaluate this compound alongside two representative Weinreb amides: a simple aliphatic amide and a standard aromatic amide.

  • This compound: A bifunctional molecule featuring a protected piperidine ring, a common scaffold in pharmaceuticals, and an extended aliphatic chain. Its steric bulk and the presence of the Boc-protecting group are key features influencing its reactivity.

  • N-methoxy-N-methylacetamide: A simple, unhindered aliphatic Weinreb amide derived from acetic acid. It serves as a baseline for understanding the reactivity of aliphatic systems.

  • N-methoxy-N-methylbenzamide: A widely used aromatic Weinreb amide. The electronic effects of the phenyl ring and its planarity offer a distinct reactivity profile compared to its aliphatic counterparts.

Comparative Analysis: Reactivity and Performance

Weinreb AmideStructureKey FeaturesTypical Yields (Ketone Synthesis)
This compound Bulky aliphatic chain, Boc-protected piperidineGood to excellent (Specific data not widely reported in comparative studies)
N-methoxy-N-methylacetamide Simple, unhindered aliphaticGood to excellent (e.g., 78% for its synthesis)[5]
N-methoxy-N-methylbenzamide Aromatic, electronically influencedGood to excellent (e.g., >80% with various Grignard reagents)[6]

Key Insights:

  • Steric Hindrance: The bulky Boc-protected piperidine moiety in our target molecule may influence the rate of reaction, potentially requiring longer reaction times or slightly elevated temperatures compared to the less hindered N-methoxy-N-methylacetamide. However, the chelation-controlled mechanism is generally robust and tolerates steric bulk well.[1]

  • Electronic Effects: The aromatic ring in N-methoxy-N-methylbenzamide can influence the electrophilicity of the carbonyl carbon. The reaction outcomes with different organometallic reagents can be modulated by the electronic nature of both the amide and the nucleophile.[6]

  • Substrate Scope: The Weinreb amide functionality is known for its broad functional group tolerance.[7] The presence of the Boc group in this compound is generally compatible with the reaction conditions for ketone synthesis, making it a valuable building block for complex molecules.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of the Weinreb amides and their subsequent conversion to ketones.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • 1-Boc-piperidine-4-acetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-Boc-piperidine-4-acetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM at 0 °C, add triethylamine (2.5 eq).

  • Stir the mixture for 10 minutes, then add HOBt (1.2 eq) and EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Protocol_1

Protocol 2: General Procedure for Weinreb Ketone Synthesis

This generalized protocol can be adapted for the different Weinreb amides.

Materials:

  • Weinreb amide (1.0 eq)

  • Organometallic reagent (e.g., Grignard or organolithium, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C (or -78 °C for organolithium reagents).

  • Slowly add the organometallic reagent via syringe.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Conclusion

This compound stands as a highly valuable and versatile Weinreb amide, particularly for applications in medicinal chemistry and drug development. Its performance in ketone synthesis is expected to be robust, mirroring the reliability of the broader class of Weinreb amides. While its steric profile may necessitate slightly adjusted reaction conditions compared to simpler aliphatic or aromatic analogues, the fundamental advantages of the Weinreb-Nahm methodology—namely, the prevention of over-addition and high yields—are well-retained. The choice between this and other Weinreb amides will ultimately be dictated by the specific synthetic strategy and the desired final molecular architecture.

References

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A Comparative Guide to Ketone Synthesis: Exploring Alternatives to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a cornerstone structural motif, present in a vast array of pharmaceuticals.[1][2] Its prevalence drives a continuous need for robust and efficient synthetic methods to access functionalized piperidine building blocks. Among these, 4-acylpiperidines are of particular importance, serving as key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and central nervous system agents.[3][4]

For decades, the go-to method for the synthesis of such ketones has been the Weinreb-Nahm reaction, utilizing N-methoxy-N-methylamides (Weinreb amides) like 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. This method is celebrated for its precision, elegantly circumventing the common problem of over-addition by organometallic reagents.[5][6] The reaction's reliability stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[6]

However, the ideal synthetic route is not a monolith. Factors such as starting material availability, cost, functional group tolerance, and scalability often necessitate a broader toolkit. This guide provides a comprehensive comparison of viable alternatives to the Weinreb amide approach for synthesizing ketones from piperidine derivatives. We will delve into the mechanisms, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Benchmark: The Weinreb-Nahm Ketone Synthesis

Before exploring alternatives, it is crucial to understand the standard against which they are measured. The Weinreb-Nahm synthesis is a highly reliable method for converting carboxylic acid derivatives into ketones.[5]

Mechanism of Action

The success of the Weinreb amide lies in its ability to form a stable five-membered chelated intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium). This intermediate is stable at low reaction temperatures and does not collapse to the ketone until a deliberate acidic workup. By this stage, any excess organometallic reagent has been quenched, preventing the undesired second addition that would lead to a tertiary alcohol byproduct.[5][6]

Caption: Workflow for ketone synthesis via a nitrile intermediate.

Experimental Protocol: Ketone Synthesis via Nitrile
  • Nitrile Synthesis: 1-Boc-4-(cyanomethyl)piperidine can be prepared from the corresponding tosylate or halide via nucleophilic substitution with sodium or potassium cyanide.

  • Grignard Addition: The nitrile is dissolved in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • The Grignard reagent (e.g., MeMgBr) is added, and the reaction is typically heated to reflux to ensure complete conversion.

  • After cooling, the reaction is quenched by pouring it into a stirred aqueous acid solution (e.g., H₂SO₄ or HCl).

  • Hydrolysis of the imine may require stirring for several hours. The product ketone is then isolated via extraction.

Alternative 2: Palladium-Catalyzed Fukuyama Coupling

The Fukuyama coupling is a powerful cross-coupling reaction that forms a ketone from a thioester and an organozinc reagent, catalyzed by palladium. [7]This method is distinguished by its exceptionally mild reaction conditions and high tolerance for a wide variety of sensitive functional groups, making it a valuable tool for complex molecule synthesis. [8][9]

Mechanism of Action

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the C-S bond of the thioester. This is followed by transmetalation with the organozinc reagent and, finally, reductive elimination to yield the ketone and regenerate the Pd(0) catalyst. [7][9]

Fukuyama_Cycle Fukuyama Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R'-CO-Pd(II)(SR)L₂ Pd0->OxAdd Oxidative Addition Transmetal R'-CO-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Ketone_Out R'-CO-R Transmetal->Ketone_Out Zn_Out X-Zn-SR Thioester R'-CO-SR Thioester->OxAdd Organozinc R-ZnX Organozinc->Transmetal

Caption: Catalytic cycle of the Fukuyama coupling reaction.

Experimental Protocol: Fukuyama Coupling
  • Thioester Synthesis: 1-Boc-piperidine-4-acetic acid is converted to its corresponding thioester (e.g., an S-ethyl or S-phenyl thioester) using a coupling agent like DCC or by conversion to the acid chloride followed by reaction with a thiol.

  • Organozinc Preparation: The organozinc reagent (e.g., MeZnI) is prepared from methyl iodide and zinc dust or, more conveniently, by transmetalation from the corresponding Grignard reagent with ZnCl₂.

  • Coupling Reaction: In an inert atmosphere glovebox or Schlenk line, the thioester, organozinc reagent, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are combined in a solvent like THF.

  • The reaction is stirred at room temperature until completion.

  • Workup involves quenching, filtration, and chromatographic purification to isolate the ketone.

Alternative 3: Morpholine Amides as a Weinreb Alternative

Recent research has highlighted morpholine amides as a practical and cost-effective alternative to Weinreb amides. [10]Morpholine is significantly cheaper and more stable than N,O-dimethylhydroxylamine. While morpholine amides do not form the same tightly-bound chelate, the tetrahedral intermediate formed upon reaction with Grignard reagents is often sufficiently stable at low temperatures to prevent significant over-addition. [10][11]

Key Advantages
  • Cost-Effective: Morpholine is an inexpensive, bulk industrial chemical.

  • Stability: Morpholine amides are typically stable, crystalline solids that are easy to handle and purify.

  • High Yields: In many cases, reactions with Grignard reagents proceed in high yields with minimal formation of tertiary alcohol byproducts. [10]

Experimental Protocol: Ketone Synthesis via Morpholine Amide
  • Amide Formation: 1-Boc-piperidine-4-acetic acid is activated (e.g., to the acid chloride or with a coupling agent) and reacted with morpholine to form the N-acylmorpholine derivative.

  • Grignard Reaction: The morpholine amide is dissolved in THF and cooled to 0 °C or -20 °C.

  • The Grignard reagent is added slowly, and the reaction progress is monitored.

  • The reaction is worked up in a similar fashion to the Weinreb amide protocol to afford the desired ketone.

Performance Comparison

The following table summarizes the key performance characteristics of each method, providing a direct comparison to aid in synthetic planning.

FeatureWeinreb AmideEster + GrignardNitrile + GrignardFukuyama CouplingMorpholine Amide
Starting Material N,O-Dimethylhydroxylamine AmideAlkyl/Aryl EsterNitrileThioesterMorpholine Amide
Over-addition Control ExcellentPoorExcellentExcellentGood to Very Good
Typical Yields >75% [12]Variable, often <50%50-70% [12]High (>80%)High (>80%) [10]
Functional Group Tol. Very Good [5]ModerateGoodExcellent [7]Very Good
Key Advantage Gold standard reliabilitySimple starting materialAvoids over-additionBroadest functional group toleranceLow cost, high stability [10]
Key Disadvantage Reagent cost/stabilityForms tertiary alcohol byproductNitrile synthesis requiredRequires thioester & organozincMay show minor over-addition

Conclusion

While This compound remains the benchmark for reliable and high-yield ketone synthesis, a thorough evaluation of alternatives reveals several powerful strategies available to the modern chemist.

  • For syntheses where over-addition is a critical concern and functional group tolerance is paramount, the Weinreb amide is the undisputed choice.

  • The reaction with nitriles offers a robust and often overlooked alternative that effectively prevents the formation of tertiary alcohol byproducts, making it superior to the direct use of esters.

  • For complex substrates bearing sensitive functional groups that might not be compatible with highly reactive organolithium or Grignard reagents, the Fukuyama coupling provides an exceptionally mild and chemoselective solution. [7][8]* Finally, morpholine amides are emerging as a highly attractive option, offering a compelling balance of low cost, operational simplicity, and high efficiency that rivals the Weinreb amide in many applications. [10] The optimal choice will always depend on the specific molecular target, project budget, and timeline. By understanding the causality behind the performance of each method, researchers can strategically select the most appropriate tool to accelerate their drug discovery and development programs.

References

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  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (URL: patents.google.
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  • Transaminase-mediated synthesis of piperidine derivatives from diketones. - ResearchGate. (URL: )

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  • Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/20800412/)
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  • synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas. (URL: treasures.utdallas.edu/xmlui/handle/10735.1/7988)
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  • Grignard Reaction - Organic Chemistry Portal. (URL: )

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A Comprehensive Guide to the NMR-Based Purity Validation of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the purity validation of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a key building block, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a versatile intermediate frequently employed in the synthesis of complex pharmaceutical agents. Its Weinreb amide functionality is particularly valuable for the synthesis of ketones, a common motif in drug molecules.[1][2] The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a precise and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[3][4]

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment in the pharmaceutical industry.[5][6] Unlike chromatographic techniques, qNMR is a direct method that does not require a reference standard of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, providing an absolute or relative measure of purity.[8][9]

Experimental Protocol: A Step-by-Step Guide to NMR Sample Preparation and Analysis

This protocol outlines the necessary steps for preparing a sample of this compound for ¹H NMR analysis and the subsequent data acquisition.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flask and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. The precise mass is crucial for potential future quantitative analysis.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules, and TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution. A clear, homogeneous solution is essential for high-resolution NMR spectra.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the filling height is adequate for the specific NMR spectrometer being used (typically around 4-5 cm).

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. For quantitative purposes, a longer relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is critical to ensure complete relaxation and accurate signal integration.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire ¹H NMR Spectrum lock->acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Purity Determination

The ¹H NMR spectrum of pure this compound exhibits a distinct set of signals. The chemical shifts and multiplicities of these signals are key to confirming the structure and assessing purity.

Expected ¹H NMR Signals for this compound in CDCl₃:

Assignment Protons Approx. Chemical Shift (δ, ppm) Multiplicity Integration
Boc group(CH₃)₃C-1.46singlet9H
Piperidine ring-CH₂- (axial, positions 3, 5)~1.68multiplet2H
Piperidine ring-CH- (position 4)~2.78multiplet1H
Piperidine ring-CH₂- (equatorial, positions 2, 6)~4.14multiplet2H
Methylene bridge-CH₂-CO-~2.78multiplet2H
Weinreb amideN-CH₃3.19singlet3H
Weinreb amideO-CH₃3.71singlet3H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[10]

Identifying Common Impurities:

During the synthesis of this compound, several impurities can arise.[11] These can include:

  • Starting Materials: Unreacted 1-Boc-4-piperidineacetic acid or N,O-dimethylhydroxylamine.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, DMF).

  • Side-Products: Byproducts from incomplete reactions or side reactions.

The presence of these impurities will manifest as additional peaks in the ¹H NMR spectrum. For example, a broad singlet around 11-12 ppm could indicate the carboxylic acid proton of the starting material. Residual ethyl acetate would show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

Quantitative Purity Assessment (qNMR):

For a quantitative assessment of purity, the "100% method" can be employed.[8][9] This method assumes that all signals in the spectrum arise from the target compound and any impurities. The purity is calculated by comparing the integral of a well-resolved signal from the target compound to the sum of the integrals of all signals (excluding the solvent and TMS).

Purity (%) = (Integral of Target Compound Signal / Total Integral of All Compound-Related Signals) x 100

For higher accuracy, an internal standard with a known concentration can be used.[7]

G start Acquired ¹H NMR Spectrum assign_target Assign Signals to Target Compound start->assign_target check_impurities Identify Impurity Signals assign_target->check_impurities integrate Integrate All Signals check_impurities->integrate calculate Calculate Purity integrate->calculate report Report Purity calculate->report

Caption: Logical workflow for NMR spectral analysis and purity calculation.

Comparative Data: Pure Compound vs. Potential Impurities
Compound Key ¹H NMR Signal (CDCl₃, δ ppm) Notes
This compound 1.46 (s, 9H), 3.19 (s, 3H), 3.71 (s, 3H)Characteristic signals of the Boc and Weinreb amide groups.
1-Boc-4-piperidineacetic acid~11-12 (br s, 1H)Carboxylic acid proton, often broad.
N,O-DimethylhydroxylamineSignals for N-CH₃ and O-CH₃May overlap with product signals, but integration would be inconsistent.
Ethyl Acetate4.1 (q), 2.0 (s), 1.2 (t)Common residual solvent.
Dichloromethane5.30 (s)Common residual solvent.
Conclusion

The use of ¹H NMR spectroscopy provides a rapid, reliable, and quantitative method for the purity validation of this compound. By following a well-defined experimental protocol and understanding the principles of spectral interpretation, researchers can confidently assess the quality of this critical pharmaceutical intermediate. This ensures the integrity of subsequent synthetic steps and contributes to the overall safety and efficacy of the final drug product. The inherent quantitative nature of NMR, coupled with its ability to provide structural information, makes it an indispensable tool in the modern pharmaceutical landscape.[3]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][8][9]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link][5]

  • Oxford Instruments. (n.d.). Consistency and Purity. Magnetic Resonance. [Link][6]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link][7]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link][3]

  • Wikipedia. (2024). Weinreb ketone synthesis. [Link][1]

  • Al-Jaber, K. K. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link][2]

  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Química Nova, 36(2), 324-330. [Link][4]

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comparative analysis of different synthetic routes to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Introduction

This compound, also known as N-methoxy-N-methyl-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetamide, is a pivotal intermediate in modern organic synthesis. As a Weinreb-Nahm amide, it serves as a versatile precursor for the synthesis of ketones and aldehydes with exceptional control, avoiding the common issue of over-addition associated with more reactive organometallic reagents.[1][2] This attribute makes it highly valuable in the development of complex molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

The stability of the Weinreb-Nahm amide is attributed to the formation of a stable five-membered chelate intermediate upon nucleophilic attack, which prevents the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile.[2] This guide provides a comparative analysis of the most prevalent and efficient synthetic routes to this key building block, focusing on the conversion of its immediate precursor, [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route to assist researchers in selecting the optimal method for their specific needs.

Part I: Synthesis of the Key Precursor: [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid

The journey to the target Weinreb amide begins with the synthesis of its carboxylic acid precursor, [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (CAS 157688-46-5).[3][4] Two primary strategies dominate the literature for preparing this crucial starting material.

Route A: Catalytic Hydrogenation of 4-Pyridylacetic Acid

This classical approach involves the reduction of the aromatic pyridine ring, followed by protection of the resulting secondary amine.

  • Hydrogenation: 4-Pyridylacetic acid hydrochloride is subjected to catalytic hydrogenation. Platinum oxide (PtO₂) is a common catalyst for this transformation, performed under a hydrogen atmosphere in a protic solvent like acetic acid or water. The reaction reduces the pyridine ring to a piperidine ring.

  • Boc Protection: The resulting piperidine-4-acetic acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using sodium hydroxide or triethylamine) to yield the desired N-Boc protected carboxylic acid.

Route B: Homologation from 1-Boc-4-hydroxymethylpiperidine

An alternative strategy involves a two-step homologation (carbon extension) from a more readily available piperidine starting material.

  • Activation & Displacement: 1-Boc-4-hydroxymethylpiperidine is first converted to a better leaving group, typically a tosylate or a halide (e.g., bromide using PBr₃ or CBr₄/PPh₃). This activated intermediate is then displaced with a cyanide source, such as sodium cyanide (NaCN), to form the corresponding nitrile.

  • Hydrolysis: The nitrile intermediate is subsequently hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

Part II: Conversion to the Weinreb Amide: A Comparative Analysis

The core of the synthesis lies in the efficient coupling of [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid with N,O-dimethylhydroxylamine hydrochloride. Several methodologies exist for this critical amide bond formation, each with distinct advantages and drawbacks.

Route 1: The Workhorse Method - Peptide Coupling Reagents

This is arguably the most common and reliable method for synthesizing Weinreb amides from carboxylic acids on a laboratory scale due to its mild conditions and high efficiency.[1][5] The strategy involves in-situ activation of the carboxylic acid.

  • Mechanism: A coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used to trap the activated species, forming an active ester that reacts cleanly with N,O-dimethylhydroxylamine to furnish the Weinreb amide.

  • Common Reagents:

    • Carbodiimides: EDCI, Dicyclohexylcarbodiimide (DCC).[5]

    • Additives: HOBt, Hydroxyazabenzotriazole (HOAt).

    • Phosphonium Salts: BOP reagent, PyBOP.

    • Triazine Derivatives: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[2]

  • Advantages: High yields, mild reaction conditions compatible with a wide range of functional groups, and low risk of racemization for chiral substrates.

  • Disadvantages: Reagents can be expensive, and the generation of byproducts (e.g., dicyclohexylurea from DCC) can sometimes complicate purification.

Route 2: The Classic Approach - The Acyl Halide Route

This traditional method involves converting the carboxylic acid into a more reactive acyl halide, which then readily reacts with the hydroxylamine derivative.

  • Mechanism: The carboxylic acid is first treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This highly electrophilic intermediate is then reacted with N,O-dimethylhydroxylamine in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to capture the HCl byproduct and drive the reaction to completion.

  • Advantages: Utilizes inexpensive and readily available reagents, making it suitable for large-scale synthesis. The reaction is typically fast.

  • Disadvantages: The conditions can be harsh and are not compatible with sensitive functional groups. The acyl chloride intermediate is highly moisture-sensitive, requiring anhydrous conditions. The use of reagents like thionyl chloride generates corrosive byproducts.

Route 3: The Streamlined Approach - One-Pot Phosphorus-Based Methods

Recent advancements have led to efficient one-pot procedures that avoid the isolation of sensitive intermediates.[6][7]

  • Mechanism: Reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) act as powerful activators for the carboxylic acid.[6][7] In the presence of a base (e.g., Hünig's base - DIPEA), the carboxylic acid is converted in-situ into a reactive intermediate (such as a pyrophosphate or acyl chloride) which is immediately trapped by N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Advantages: This method is practical, efficient, and often proceeds with short reaction times and high yields.[6] Its operational simplicity makes it attractive for scaling up.

  • Disadvantages: The phosphorus reagents are corrosive and require careful handling. The reaction conditions may need optimization depending on the substrate.

Part III: At-a-Glance Comparison of Synthetic Routes

ParameterRoute 1: Peptide CouplingRoute 2: Acyl HalideRoute 3: Phosphorus-Based
Overall Yield High to Excellent (>90%)Good to High (70-90%)High (>85%)[6]
Number of Steps 1 (One-pot coupling)2 (Activation then amidation)1 (One-pot activation/coupling)
Reagent Cost Moderate to HighLowLow to Moderate
Reaction Conditions Mild (Room Temperature)Can be harsh (reflux)Mild (Room Temperature)[6]
Scalability Good, but cost can be a factorExcellentExcellent[7]
Safety & Handling Generally safe reagentsCorrosive, moisture-sensitiveCorrosive reagents, requires care
Purification Chromatography or extractionExtraction, potential for byproductsSimple workup, high purity[6]

Part IV: Experimental Protocols

Protocol 1: Synthesis via Peptide Coupling (EDCI/HOBt)

This protocol is a robust and widely applicable method for laboratory-scale synthesis.

  • Setup: To a round-bottom flask, add [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add a tertiary amine base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq.), dropwise. Stir for 10-15 minutes.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield a colorless oil.

Protocol 2: One-Pot Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol offers an efficient and scalable alternative.[6]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq.).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) followed by the slow addition of Hünig's base (DIPEA) (3.0 eq.) at room temperature.

  • Activation: Cool the mixture to 0 °C and add Phosphorus Oxychloride (POCl₃) (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.

Part V: Visualization of Synthetic Pathways

Synthetic_Routes cluster_precursor Precursor Synthesis cluster_amide_formation Weinreb Amide Formation 4-Pyridylacetic_Acid 4-Pyridylacetic Acid Piperidine_Acid Piperidine-4-acetic Acid 4-Pyridylacetic_Acid->Piperidine_Acid H₂, PtO₂ Boc_Acid [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid Piperidine_Acid->Boc_Acid Boc₂O Boc_Acid_2 [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid Target_Amide 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Boc_Acid_2->Target_Amide Route 1: EDCI, HOBt, HN(OMe)Me·HCl Boc_Acid_2->Target_Amide Route 3: POCl₃, DIPEA, HN(OMe)Me·HCl Acyl_Chloride Acyl Chloride Intermediate Boc_Acid_2->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Chloride->Target_Amide Route 2: HN(OMe)Me, Base

Caption: Overview of the primary synthetic pathways to the target Weinreb amide.

Conclusion

The synthesis of this compound can be accomplished through several effective routes, with the final step of amide formation being the key point of differentiation.

  • For laboratory-scale synthesis where reliability and functional group tolerance are paramount, the peptide coupling route (Route 1) using reagents like EDCI/HOBt remains the gold standard. It consistently delivers high yields under mild conditions.

  • For large-scale industrial production , where cost and operational simplicity are critical drivers, the one-pot phosphorus-based method (Route 3) offers a compelling advantage. It minimizes steps and uses cost-effective reagents, making it a highly practical and efficient choice.

  • The acyl halide route (Route 2) , while classic and inexpensive, is often superseded by the other methods due to its harsher conditions and the need for stringent moisture control, making it less favorable for complex or sensitive substrates.

The selection of a specific route should be guided by a careful evaluation of project-specific factors including scale, budget, available equipment, and the chemical nature of the starting materials.

References

A Senior Application Scientist's Guide to Ketone Synthesis: A Cost-Benefit Analysis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its synthesis and functionalization are therefore of paramount importance in the discovery and development of new chemical entities. A common challenge lies in the efficient and controlled synthesis of ketones on the piperidine ring, which serve as versatile intermediates for further elaboration. This guide provides an in-depth cost-benefit analysis of a robust and widely adopted methodology—the Weinreb-Nahm ketone synthesis, utilizing 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine—against the classical approach of using an ester derivative with organometallic reagents.

The Challenge of Controlled Ketone Synthesis

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. However, when synthesizing ketones from carboxylic acid derivatives like esters or acid chlorides, a significant and often unavoidable side reaction occurs: over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a major byproduct.[3][4] This not only consumes valuable starting material and reagent but also complicates purification, ultimately reducing the overall yield and increasing costs.

The Weinreb Amide Approach: A Superior Strategy for Ketone Synthesis

In 1981, Steven M. Weinreb and Steven Nahm reported a method to synthesize ketones from carboxylic acids with exceptional control, avoiding the over-addition problem.[1] This method involves the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] The key to this strategy lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, at which point any excess organometallic reagent has been quenched.[5]

For the synthesis of piperidine-based ketones, this compound serves as an exemplary Weinreb amide. It is typically prepared from the corresponding carboxylic acid, 1-Boc-4-piperidineacetic acid.[6]

Comparative Analysis: Weinreb Amide vs. Ethyl Ester

To provide a clear and practical comparison, we will consider the synthesis of a common building block, 1-Boc-4-acetylpiperidine, from two different precursors:

  • Route A: this compound (Weinreb Amide)

  • Route B: Ethyl 1-Boc-4-piperidineacetate (Ethyl Ester)

Mechanism and Byproducts

The fundamental difference between these two approaches lies in the stability of the reaction intermediate.

G cluster_0 Route A: Weinreb Amide cluster_1 Route B: Ethyl Ester WA 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Intermediate_A Stable Chelated Tetrahedral Intermediate WA->Intermediate_A 1. Nucleophilic Addition MeMgBr_A MeMgBr MeMgBr_A->Intermediate_A Ketone_A 1-Boc-4-acetylpiperidine (Desired Product) Intermediate_A->Ketone_A 2. Protonation Workup_A H3O+ Workup Workup_A->Ketone_A Ester Ethyl 1-Boc-4-piperidineacetate Intermediate_B Unstable Tetrahedral Intermediate Ester->Intermediate_B Nucleophilic Addition MeMgBr_B1 1 eq. MeMgBr MeMgBr_B1->Intermediate_B Ketone_B 1-Boc-4-acetylpiperidine (Intermediate) Intermediate_B->Ketone_B Elimination of EtO- Intermediate_C Alkoxide Intermediate Ketone_B->Intermediate_C Nucleophilic Addition MeMgBr_B2 1 eq. MeMgBr MeMgBr_B2->Intermediate_C Tertiary_Alcohol Tertiary Alcohol (Over-addition Byproduct) Intermediate_C->Tertiary_Alcohol Protonation Workup_B H3O+ Workup Workup_B->Tertiary_Alcohol

Figure 1: Comparative reaction pathways for ketone synthesis.

As illustrated in Figure 1, the Weinreb amide route cleanly leads to the desired ketone. In contrast, the ester route is prone to over-addition, resulting in the formation of a tertiary alcohol byproduct, which necessitates more complex purification procedures.[3]

Cost of Starting Materials

A critical factor in any synthetic route is the cost of the starting materials. The following table provides an estimated cost comparison for the key precursors. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.

Starting MaterialSupplier ExamplePrice (USD) per gram
1-Boc-4-piperidineacetic acidFisher Scientific~$231.00 / 1g[7]
Ethyl 1-Boc-4-piperidinecarboxylateIndiaMART~$1.33 / 1g (converted from INR)[8]
1-Boc-4-piperidoneIndiaMART~$1.20 / 1g (converted from INR)[9]

Note: The prices for 1-Boc-4-piperidineacetic acid can vary significantly between suppliers. It is advisable to source from multiple vendors.

While the direct precursor for the Weinreb amide, 1-Boc-4-piperidineacetic acid, appears significantly more expensive on a per-gram basis from some suppliers, it is important to consider the overall process efficiency. The higher yield and purity of the final product from the Weinreb amide route can offset the initial starting material cost, especially when considering the costs associated with wasted reagents and complex purification in the ester route.

Yield and Purity

The primary advantage of the Weinreb amide approach is the consistently high yield of the desired ketone, often exceeding 80-90%, with minimal byproducts.[5] In contrast, the reaction of Grignard reagents with esters to produce ketones is notoriously difficult to control, and yields of the ketone can be significantly lower, with the tertiary alcohol being a major component of the product mixture.[10] This necessitates chromatographic purification, which can be time-consuming and costly, especially on a larger scale.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for both synthetic routes are outlined below.

Route A: Synthesis of 1-Boc-4-acetylpiperidine via Weinreb Amide

This two-step procedure involves the initial formation of the Weinreb amide followed by the Grignard reaction.

Step 1: Synthesis of this compound

G cluster_0 Weinreb Amide Formation Carboxylic_Acid 1-Boc-4-piperidineacetic acid Weinreb_Amide 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Carboxylic_Acid->Weinreb_Amide Amine_HCl N,O-Dimethylhydroxylamine Hydrochloride Amine_HCl->Weinreb_Amide Coupling_Reagent EDC / HOBt Coupling_Reagent->Weinreb_Amide Base DIEA Base->Weinreb_Amide Solvent DMF Solvent->Weinreb_Amide

Figure 2: Workflow for Weinreb amide synthesis.

Materials:

  • 1-Boc-4-piperidineacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-Boc-4-piperidineacetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DMF at 0 °C, add DIEA (2.5 eq).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude Weinreb amide, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-4-acetylpiperidine

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add MeMgBr (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (if necessary) to yield 1-Boc-4-acetylpiperidine.

Route B: Synthesis of 1-Boc-4-acetylpiperidine via Ethyl Ester

G cluster_0 Grignard Reaction with Ester Ester Ethyl 1-Boc-4-piperidineacetate Product_Mixture Ketone + Tertiary Alcohol Ester->Product_Mixture Grignard MeMgBr Grignard->Product_Mixture Solvent Anhydrous THF Solvent->Product_Mixture Quench Sat. NH4Cl Quench->Product_Mixture Purification Chromatography Product_Mixture->Purification Ketone 1-Boc-4-acetylpiperidine (Lower Yield) Purification->Ketone

Figure 3: Workflow for Grignard reaction with an ester.

Materials:

  • Ethyl 1-Boc-4-piperidineacetate

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 1-Boc-4-piperidineacetate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add MeMgBr (1.1 eq) dropwise to the cooled solution. Precise control of the stoichiometry is crucial to minimize over-addition, but often challenging.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the desired ketone from the tertiary alcohol byproduct.

Conclusion and Recommendations

The use of this compound for the synthesis of ketones offers a clear advantage in terms of reaction control, yield, and purity of the final product. While the initial cost of the corresponding carboxylic acid precursor may be higher from some suppliers, the benefits of the Weinreb amide approach often outweigh this initial investment, particularly when considering the following factors:

  • Reduced Reagent Consumption: The prevention of over-addition means that the organometallic reagent is not wasted on forming byproducts.

  • Simplified Purification: The clean reaction profile often minimizes the need for extensive chromatographic purification, saving time, solvent, and labor costs.

  • Improved Overall Yield: The higher yield of the desired ketone translates to a more efficient use of the starting materials.

  • Predictability and Reliability: The Weinreb ketone synthesis is a highly reliable and reproducible reaction, which is a significant advantage in both research and process development settings.

For researchers and drug development professionals, the Weinreb amide strategy represents a superior and ultimately more cost-effective method for the synthesis of ketones derived from the piperidine scaffold. The increased initial investment in the starting material is justified by the higher efficiency and reliability of the overall synthetic process.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
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  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Singh, J., et al. (2006). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

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  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Dymon, Z., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47976–47989.
  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N,N-Boc2 Amide Arylation. Organic & Biomolecular Chemistry, 18(16), 3105-3110.
  • Google Patents. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. CN102351780A.
  • Chemsrc. (2021, September 23). 1-Boc-4-piperidylacetic acid Price. Retrieved from [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
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  • Tradeindia. (n.d.). 1-boc-4-piperidone. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate (97%). Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl 1-Boc-Piperidine-4-Carboxylate. Retrieved from [Link]

  • Ohta, S., et al. (2025). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega.
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  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • IndiaMART. (n.d.). 1 Boc 4 Piperidone. Retrieved from [Link]

  • Al-Hinai, A. S., et al. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e90222.
  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 755-766.
  • ResearchGate. (2025, September 28). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738.
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A Comparative Guide to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine and its Synthetic Precursors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of drug candidates. This guide provides an in-depth technical comparison of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a versatile Weinreb amide intermediate, with its common synthetic precursors: 1-Boc-piperidine-4-carboxylic acid and 1-Boc-4-formylpiperidine. We will delve into their spectroscopic data, synthetic protocols, and comparative performance in key chemical transformations relevant to drug development.

The Strategic Advantage of Weinreb Amides in Piperidine Synthesis

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, offers a distinct advantage in organic synthesis, particularly in the construction of ketones from carboxylic acid derivatives. The primary benefit of utilizing a Weinreb amide, such as this compound, is the prevention of over-addition of organometallic reagents.[1] When a Grignard or organolithium reagent is added to a more reactive carbonyl species like an ester or an acid chloride, the initially formed ketone can react further with the organometallic reagent to yield a tertiary alcohol as an undesired byproduct. The Weinreb amide, however, forms a stable tetrahedral intermediate upon addition of the organometallic reagent, which is resistant to further nucleophilic attack. This intermediate is then hydrolyzed upon acidic workup to afford the desired ketone in high yield.[1] This level of control is paramount in multi-step syntheses, where maximizing the yield of key intermediates is crucial.

Spectroscopic Data Comparison

A thorough understanding of the spectroscopic properties of these building blocks is essential for reaction monitoring and characterization of intermediates and final products. The following tables summarize the available spectroscopic data for this compound and its key alternatives.

Table 1: Spectroscopic Data for this compound

Data Type Values
¹H NMR (CDCl₃)δ 4.14 (m, 2H), 3.71 (s, 3H), 3.19 (s, 3H), 2.78 (m, 3H), 1.68 (m, 4H), 1.46 (s, 9H)[2]
¹³C NMR Data not readily available in searched literature.
Mass Spec. (ESI+)m/z 217.72 (M+H⁺- Isobutene)[2]

Table 2: Spectroscopic Data for 1-Boc-piperidine-4-carboxylic acid

Data Type Values
¹H NMR (CDCl₃)δ 4.1 (d, 2H, J=12.0 Hz), 2.91 (t, 2H, J=12.0 Hz), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)[3]
¹³C NMR (CDCl₃)δ 179.9, 154.8, 79.6, 42.8, 40.8, 28.4, 27.9
Mass Spec. Molecular Weight: 229.27

Table 3: Spectroscopic Data for 1-Boc-4-formylpiperidine

Data Type Values
¹H NMR (CDCl₃)δ 9.65 (s, 1H), 4.10 (br d, 2H), 2.85 (t, 2H), 2.45 (m, 1H), 1.90 (m, 2H), 1.60 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃)δ 203.9, 154.5, 79.8, 49.3, 40.2, 28.4, 25.9
Mass Spec. Molecular Weight: 213.27

Comparative Synthesis Protocols

The choice of starting material dictates the synthetic route towards more complex piperidine derivatives. Here, we provide detailed, step-by-step methodologies for the synthesis of the target Weinreb amide and its precursor alternatives.

Synthesis of this compound

This protocol details the conversion of 1-Boc-piperidine-4-carboxylic acid to the corresponding Weinreb amide.

Synthesis of this compound 1-Boc-piperidine-4-carboxylic_acid 1-Boc-piperidine-4-carboxylic acid Reagents EDCI, HOBt, Et3N DMF, rt, overnight 1-Boc-piperidine-4-carboxylic_acid->Reagents N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N,O-Dimethylhydroxylamine_HCl->Reagents Product This compound Reagents->Product Synthesis of 1-Boc-piperidine-4-carboxylic acid Isonipecotic_acid Isonipecotic acid Reagents NaOH, t-butanol/water rt, overnight Isonipecotic_acid->Reagents Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl_dicarbonate->Reagents Product 1-Boc-piperidine-4-carboxylic acid Reagents->Product

Caption: Synthesis of 1-Boc-piperidine-4-carboxylic acid.

Experimental Protocol:

  • To a solution of isonipecotic acid (1.0 eq) in a mixture of 1N aqueous NaOH and tert-butanol at 0°C, slowly add di-tert-butyl dicarbonate (1.1 eq) over 30 minutes.

  • Allow the reaction mixture to stir overnight at ambient temperature.

  • Concentrate the solution to half its volume under reduced pressure.

  • Quench the reaction by the addition of 10% HCl.

  • The resulting white precipitate is filtered, washed with water, and air-dried to give the title compound. [3]

Synthesis of 1-Boc-4-formylpiperidine

This protocol details the oxidation of the corresponding alcohol to the aldehyde.

Synthesis of 1-Boc-4-formylpiperidine 1-Boc-4-hydroxymethylpiperidine 1-Boc-4-hydroxymethylpiperidine Oxidizing_agent Dess-Martin Periodinane DCM, rt 1-Boc-4-hydroxymethylpiperidine->Oxidizing_agent Product 1-Boc-4-formylpiperidine Oxidizing_agent->Product

Caption: Synthesis of 1-Boc-4-formylpiperidine.

Experimental Protocol:

  • To a solution of 1-Boc-4-hydroxymethylpiperidine (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired aldehyde.

Performance Comparison in a Key Synthetic Transformation: Ketone Synthesis

A common application of these building blocks is the synthesis of ketones via the addition of an organometallic reagent. The choice of starting material significantly impacts the reaction outcome and workflow.

Ketone Synthesis Comparison cluster_0 Weinreb Amide Route cluster_1 Carboxylic Acid Route cluster_2 Aldehyde Route Weinreb_Amide 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine Organometallic_1 R-MgX or R-Li Weinreb_Amide->Organometallic_1 Intermediate_1 Stable Tetrahedral Intermediate Organometallic_1->Intermediate_1 Workup_1 Aqueous Workup Intermediate_1->Workup_1 Ketone_1 Desired Ketone (High Yield) Workup_1->Ketone_1 Carboxylic_Acid 1-Boc-piperidine-4- carboxylic acid Organometallic_2 2 eq. R-Li Carboxylic_Acid->Organometallic_2 Intermediate_2 Unstable Tetrahedral Intermediate Organometallic_2->Intermediate_2 Ketone_2 Desired Ketone Intermediate_2->Ketone_2 Overaddition Tertiary Alcohol (Byproduct) Intermediate_2->Overaddition Aldehyde 1-Boc-4-formylpiperidine Organometallic_3 R-MgX or R-Li Aldehyde->Organometallic_3 Intermediate_3 Secondary Alcohol Organometallic_3->Intermediate_3 Oxidation Oxidation Intermediate_3->Oxidation Ketone_3 Desired Ketone Oxidation->Ketone_3

Caption: Comparison of synthetic routes to ketones.

  • Weinreb Amide Route: This is the most direct and efficient method. The reaction with an organometallic reagent proceeds cleanly to form a stable intermediate, which upon workup yields the desired ketone with minimal side products. This approach is highly favored for its reliability and high yields.

  • Carboxylic Acid Route: Direct reaction of a carboxylic acid with an organometallic reagent is generally not a high-yielding method for ketone synthesis. It typically requires at least two equivalents of the organometallic reagent, with the first equivalent deprotonating the carboxylic acid. The resulting carboxylate is less reactive, and the reaction can be difficult to control, often leading to a mixture of the desired ketone and the over-addition product (tertiary alcohol).

  • Aldehyde Route: The reaction of an aldehyde with an organometallic reagent yields a secondary alcohol. To obtain the desired ketone, a subsequent oxidation step is required. While this is a viable two-step process, it adds to the overall number of synthetic steps and may require purification of the intermediate alcohol.

Conclusion and Future Perspectives

The choice of a 4-substituted 1-Boc-piperidine building block is a critical decision in the design and execution of a synthetic route in drug discovery. For the synthesis of ketones, this compound, the Weinreb amide, stands out as a superior choice due to its ability to prevent over-addition of organometallic reagents, leading to cleaner reactions and higher yields of the desired product. While 1-Boc-piperidine-4-carboxylic acid and 1-Boc-4-formylpiperidine are valuable and versatile intermediates in their own right, their conversion to ketones is less direct and potentially lower-yielding.

The piperidine moiety will undoubtedly continue to be a privileged scaffold in medicinal chemistry. [4]A thorough understanding of the reactivity and synthetic utility of key building blocks, such as the ones compared in this guide, is essential for the efficient and successful development of the next generation of piperidine-containing therapeutics. The strategic application of robust and reliable chemical methodologies, exemplified by the Weinreb amide approach, will continue to be a driving force in the innovation of drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Procyonchem. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025, August 21). N-BOC-piperidine-4-carboxylic acid. Retrieved from [Link]

  • eScholarship. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025, August 6). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

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A Comparative Guide to the Reactivity of Organometallic Reagents with 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Weinreb Amides in Ketone Synthesis

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds to form ketones is a foundational transformation. Ketones serve as critical intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The Weinreb-Nahm ketone synthesis, a landmark discovery by Steven M. Weinreb and Steven Nahm in 1981, provides a robust and highly selective method for the preparation of ketones from carboxylic acid derivatives.[1] The key to this methodology is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.

This guide focuses on a specific and pharmaceutically relevant Weinreb amide, 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine (1) , a versatile building block in drug discovery. We will provide an in-depth comparison of the reactivity of various classes of organometallic reagents with this substrate, supported by experimental insights and protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a nucleophile for their synthetic campaigns.

The principal advantage of the Weinreb amide over other acylating agents, such as esters or acid chlorides, is its remarkable ability to prevent the common side reaction of over-addition.[2] Organometallic reagents readily add to ketones, leading to the formation of tertiary alcohols. The Weinreb amide elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack at low temperatures and collapses to the desired ketone only upon aqueous workup.[1]

The Central Player: this compound

The substrate at the heart of this guide, this compound, incorporates a piperidine ring, a common scaffold in medicinal chemistry, protected with a tert-butyloxycarbonyl (Boc) group. The Weinreb amide functionality is appended at the 4-position, making it a valuable precursor for the synthesis of various 4-acylpiperidine derivatives.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The generally accepted mechanism for the Weinreb-Nahm ketone synthesis involves the nucleophilic addition of an organometallic reagent to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the newly formed alkoxide and the N-methoxy oxygen atom. This five-membered chelate is stable at low temperatures, preventing the elimination of the methoxymethylamine group and subsequent over-addition. Acidic workup then hydrolyzes the chelate to afford the final ketone product.

Figure 1: General mechanism of the Weinreb-Nahm ketone synthesis.

Comparative Reactivity of Organometallic Reagents

The choice of organometallic reagent is a critical parameter that influences the outcome of the reaction with this compound. The primary contenders are organolithium and Grignard reagents, with organocuprates offering a different reactivity profile.

Organolithium Reagents

Organolithium reagents (R-Li) are highly reactive nucleophiles due to the significant ionic character of the carbon-lithium bond. This high reactivity allows for the use of a wide range of alkyl, aryl, and vinyl lithium species.

  • Advantages:

    • High reactivity, often leading to faster reaction times and the ability to use less reactive electrophiles.

    • Effective for the introduction of a diverse array of functional groups.

  • Disadvantages:

    • High basicity can lead to side reactions, such as deprotonation of acidic protons alpha to the carbonyl group.

    • Generally require lower reaction temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

    • Less functional group tolerance compared to Grignard reagents.

Grignard Reagents

Grignard reagents (R-MgX) are perhaps the most commonly employed organometallics for the Weinreb-Nahm ketone synthesis. The carbon-magnesium bond is less polarized than the carbon-lithium bond, resulting in lower reactivity and basicity.

  • Advantages:

    • Generally more tolerant of various functional groups.

    • Reactions can often be conducted at more convenient temperatures (e.g., 0 °C to room temperature).

    • Commercially available in a wide variety of forms.

  • Disadvantages:

    • Less reactive than organolithium reagents, which may result in sluggish reactions with sterically hindered substrates.

    • The presence of magnesium salts can sometimes complicate product isolation.

Organocuprates

Organocuprates, such as Gilman reagents (R₂CuLi), are "softer" nucleophiles compared to organolithium and Grignard reagents. While they are renowned for their utility in 1,4-conjugate additions to α,β-unsaturated carbonyls, their application in Weinreb amide chemistry is less common but still viable.

  • Advantages:

    • Lower basicity, which can be advantageous when the substrate possesses sensitive functional groups or acidic protons.

    • High chemoselectivity.

  • Disadvantages:

    • Generally less reactive towards the Weinreb amide carbonyl compared to organolithiums and Grignards.

    • Often require the preparation of the reagent in situ.

Experimental Data Summary

The following table summarizes expected yields for the reaction of this compound with representative organometallic reagents based on literature precedents with similar substrates.

Organometallic ReagentReagent TypeTypical Reaction ConditionsExpected YieldReference
Methylmagnesium chlorideAlkyl GrignardTHF, 0 °C to rt> 85%[3]
Phenylmagnesium bromideAryl GrignardTHF, 0 °C to rt> 80%[3]
n-ButyllithiumAlkyl LithiumTHF, -78 °C> 80%[3]
PhenyllithiumAryl LithiumTHF, -78 °C> 75%[3]
Lithium dimethylcuprateOrganocuprateTHF, -78 °C to 0 °CModerate to GoodGeneral Knowledge

Experimental Protocols

General Procedure for the Synthesis of this compound (1)

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq). A tertiary amine base like triethylamine or diisopropylethylamine (3.0 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Synthesis_of_Weinreb_Amide start 1-(tert-butoxycarbonyl)piperidine-4-acetic acid reaction Stir at rt overnight start->reaction reagents N,O-dimethylhydroxylamine HCl Coupling Agent (HATU or EDC/HOBt) Base (Et3N or DIPEA) reagents->reaction solvent DCM or DMF solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: Experimental workflow for the synthesis of the Weinreb amide.

General Procedure for the Reaction of Weinreb Amide (1) with a Grignard Reagent

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere is added the Grignard reagent (1.2-1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for the Reaction of Weinreb Amide (1) with an Organolithium Reagent

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added the organolithium reagent (1.2-1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated as described for the Grignard reaction. Purification is typically performed by column chromatography.

Conclusion and Recommendations

The choice of organometallic reagent for the reaction with this compound is dictated by the specific requirements of the synthetic route.

  • For general purposes and good functional group tolerance, Grignard reagents are the recommended choice. They offer a good balance of reactivity and selectivity and are operationally simple to use.

  • When higher reactivity is required, for instance, with sterically demanding nucleophiles, organolithium reagents are a powerful alternative. However, careful control of the reaction temperature is crucial to mitigate side reactions stemming from their high basicity.

  • In cases where the substrate is particularly sensitive to strong bases, organocuprates may be considered, although their lower reactivity might necessitate longer reaction times or elevated temperatures.

Ultimately, the optimal conditions for a specific transformation should be determined empirically. This guide provides a solid foundation for initiating such studies, enabling researchers to efficiently synthesize valuable ketone intermediates for their drug discovery programs.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Khalid, M.; Mohammed, S.; Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Orient. J. Chem.2020 , 36 (2), 206-219. [Link]

  • Maher, K.; Shireen, M.; Amin, K. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate2019 . [Link]

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alternatives to the Boc protecting group in piperidine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives for the Boc Protecting Group in Piperidine Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] During the multi-step synthesis of these complex molecules, the secondary amine of the piperidine ring is a key site for functionalization. However, its inherent nucleophilicity and basicity often necessitate the use of protecting groups to ensure chemoselectivity and high yields in subsequent synthetic transformations.[1] For decades, the tert-Butoxycarbonyl (Boc) group has been a workhorse for this purpose, prized for its robustness and straightforward, acid-labile cleavage.

However, the increasing complexity of modern synthetic targets demands a more sophisticated and versatile toolkit. The limitations of a single protecting group strategy become apparent when multiple, distinct chemical transformations are required. This guide provides a comprehensive comparison of viable and field-proven alternatives to the Boc group for the N-protection of piperidines, grounded in experimental data and established protocols. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to devise more efficient and successful synthetic strategies.

The Boc Group: A Baseline for Comparison

The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction, general stability to a wide range of non-acidic reagents, and clean deprotection.[3] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4] Its primary value lies in its stability towards bases, nucleophiles, and hydrogenolysis conditions, making it an excellent choice for many synthetic routes.

The removal of the Boc group, however, requires strong acidic conditions, typically Trifluoroacetic Acid (TFA) or hydrochloric acid (HCl), which can be a significant limitation.[1][4] These harsh conditions may not be compatible with other acid-sensitive functional groups within the molecule, necessitating the exploration of orthogonal protection strategies.

The Imperative for Alternatives: Orthogonality in Synthesis

An orthogonal protection strategy is one in which multiple protecting groups are present in a molecule, and each can be removed selectively in the presence of the others by using specific, non-interfering reagents. This allows for the sequential functionalization of different parts of a molecule, a critical requirement for synthesizing complex structures like branched or cyclic peptides.[1][5] The reliance on acid for Boc removal creates a need for alternative piperidine N-protecting groups that can be cleaved under basic, reductive, or metal-catalyzed conditions.

cluster_Boc Boc Strategy cluster_Ortho Orthogonal Strategies Boc N-Boc Piperidine Acid Strong Acid (e.g., TFA) Boc->Acid Cleavage Amine Deprotected Piperidine Acid->Amine Free Amine Cbz N-Cbz Piperidine Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Cleavage Fmoc N-Fmoc Piperidine Base Base (e.g., Piperidine) Fmoc->Base Cleavage Alloc N-Alloc Piperidine Palladium Pd(0) Catalyst Alloc->Palladium Cleavage Hydrogenolysis->Amine Base->Amine Palladium->Amine

Caption: Orthogonal deprotection strategies for common N-protecting groups.

A Comparative Analysis of Key Alternatives

The selection of a protecting group is dictated by its stability profile and the mildness of the conditions required for its removal.[1] Here, we compare the most effective alternatives to the Boc group.

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational tool in peptide chemistry.[6] It is a benzyloxycarbonyl moiety that protects the amine as a carbamate.[7][8]

  • Introduction: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) with a mild base like sodium bicarbonate.[7]

  • Stability: A key advantage of the Cbz group is its robustness. It is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, making it truly orthogonal to both.[1][6]

  • Deprotection: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon, Pd/C).[7][9] This process is exceptionally mild, proceeding at neutral pH and producing only toluene and carbon dioxide as byproducts.[9][10] Alternative methods include cleavage with strong acids like HBr in acetic acid, though this is less common.[9]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions.[11][12]

  • Introduction: Fmoc protection is achieved by reacting the piperidine with Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[11][13]

  • Stability: The Fmoc group is exceptionally stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups (like Boc) in the same molecule.[1][11][13] It is, however, quasi-orthogonal to Cbz, as it can be slowly cleaved under some hydrogenolysis conditions.[13]

  • Deprotection: The defining feature of the Fmoc group is its lability to bases.[5] Deprotection is rapidly achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[11][14][15] The mechanism proceeds via β-elimination, and the piperidine serves both as the base and as a scavenger for the resulting dibenzofulvene byproduct.[12] Concerns about the regulated status of piperidine have led to alternatives like 4-methylpiperidine, which shows equivalent efficiency.[16]

Allyloxycarbonyl (Alloc) Group

The Alloc group provides another layer of orthogonality, removable under conditions that leave Boc, Fmoc, and Cbz groups intact.

  • Introduction: The Alloc group is installed using allyl chloroformate (Alloc-Cl) and a base.

  • Stability: It is stable to both the strong acids (TFA) and bases (piperidine) used to remove Boc and Fmoc groups, respectively.[17]

  • Deprotection: Alloc is selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger to trap the allyl cation. Various scavengers can be used, with dimethylamine-borane complex (Me₂NH·BH₃) being particularly effective for secondary amines like piperidine to prevent side reactions. This unique removal mechanism makes it invaluable for complex syntheses requiring multiple, precise deprotection steps.[18]

Sulfonyl-Based Groups (Tosyl & Nosyl)

Sulfonamides are known for their exceptional stability, making them suitable for reactions requiring harsh conditions where other carbamate-based groups would fail.

  • Tosyl (Ts): The p-toluenesulfonyl group is introduced using tosyl chloride (Ts-Cl). It is extremely robust and resistant to a wide range of acidic, basic, and oxidative/reductive conditions.[19][20] This stability, however, comes at the cost of difficult cleavage, often requiring harsh conditions like sodium in liquid ammonia or strong acids (e.g., HBr/phenol), limiting its application.[19]

  • Nosyl (Ns): The 2-nitrobenzenesulfonyl group is a more user-friendly alternative. While also very stable, it can be cleaved under much milder, nucleophilic conditions using a thiol (e.g., thiophenol) and a base like K₂CO₃. This allows for deprotection without affecting other sensitive functional groups.

Benzyl (Bn) Group

The simple benzyl group is a non-carbamate alternative that can be useful in certain contexts.

  • Introduction: Typically introduced via reductive amination or by reaction with benzyl bromide.

  • Stability: Stable to acidic and basic conditions.

  • Deprotection: Similar to the Cbz group, the N-benzyl group is removed via catalytic hydrogenolysis.[21] This makes it a simple and effective choice when orthogonality to acid- and base-labile groups is required. The N-benzyl piperidine motif is common in drug discovery for its ability to engage in cation-π interactions.[22]

Data-Driven Comparison of Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionStabilityOrthogonality & Key Advantages
Boc (Boc)₂OStrong Acid (TFA, HCl)[1][4]Stable to base, hydrogenolysis[1]Robust, high-yielding, volatile byproducts. The established standard.
Cbz (Z) Benzyl Chloroformate (Cbz-Cl)[7]Catalytic Hydrogenolysis (H₂, Pd/C)[9]Stable to mild acid and base[6]Orthogonal to Boc and Fmoc. Very mild, neutral deprotection.[10]
Fmoc Fmoc-Cl, Fmoc-OSu[11]Base (20% piperidine in DMF)[11][14]Stable to acid, hydrogenolysis[1]Very mild, basic deprotection. Orthogonal to Boc. Ideal for SPPS.[5]
Alloc Allyl Chloroformate (Alloc-Cl)Pd(0) catalyst + scavengerStable to acid and base[17]Orthogonal to Boc, Fmoc, and Cbz. Exceptionally mild removal.[18]
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl)Na/liq. NH₃ or strong acid (HBr)[19]Very stable to acid, base, redoxExtremely robust for harsh reaction steps.
Benzyl (Bn) Benzyl bromide, reductive aminationCatalytic Hydrogenolysis (H₂, Pd/C)[21]Stable to acid and baseSimple, non-carbamate alternative; useful when Cbz is unsuitable.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific piperidine substrate.

Protocol 1: N-Boc Protection of Piperidine
  • Preparation: Dissolve piperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture.

  • Reagent Addition: Add a base, such as triethylamine (1.2 equiv.) or aqueous NaOH. Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.[4]

Protocol 2: Acid-Catalyzed N-Boc Deprotection
  • Preparation: Dissolve the N-Boc protected piperidine (1.0 equiv.) in dichloromethane (DCM).[4]

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically 20-50% (v/v).[4]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine salt can often be used directly or neutralized with a base (e.g., sat. NaHCO₃ solution) and extracted.

Protocol 3: N-Cbz Protection of Piperidine
  • Preparation: Dissolve piperidine (1.0 equiv.) in a solvent mixture like THF/H₂O (2:1).[7]

  • Reagent Addition: Add NaHCO₃ (2.0 equiv.) and cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.5 equiv.) dropwise.[7]

  • Reaction: Stir the solution at 0 °C for several hours (e.g., 20 h) until completion is confirmed by TLC.[7]

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.[7]

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the N-Cbz protected piperidine (1.0 equiv.) in a solvent such as methanol (MeOH) or ethanol.[7][9]

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Reaction: Stir the mixture vigorously under an atmosphere of hydrogen gas (H₂, balloon pressure is often sufficient) at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.[7]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[9] Concentrate the filtrate in vacuo to yield the deprotected amine.

Protocol 5: N-Fmoc Deprotection
  • Preparation: Dissolve the N-Fmoc protected piperidine in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to create a 20% (v/v) solution.[12][15]

  • Reaction: Stir the mixture at room temperature. The deprotection is typically very rapid, often complete within 5-30 minutes.[13][14]

  • Work-up: Remove the solvent and excess piperidine under high vacuum. The residue can be purified by chromatography or crystallization to remove the dibenzofulvene-piperidine adduct.

Strategic Selection of a Protecting Group

Choosing the correct protecting group is a critical decision that depends entirely on the planned synthetic route. The key is to anticipate the reaction conditions that will be used in subsequent steps and select a protecting group that will remain intact, only to be removed at the desired stage.

Start Start: Need to Protect Piperidine Nitrogen Q1 Will the synthesis involve strong basic conditions? Start->Q1 Q2 Will the synthesis involve strong acidic conditions? Q1->Q2 No Fmoc Use Fmoc Group Q1->Fmoc Yes Tosyl Consider a highly robust group like Tosyl Q1->Tosyl Yes, and also strong acid/reduction Q3 Will the synthesis involve catalytic hydrogenolysis? Q2->Q3 No Boc Use Boc Group Q2->Boc Yes Q4 Do you need a third, fully orthogonal deprotection method? Q3->Q4 No Cbz Use Cbz or Bn Group Q3->Cbz Yes Q4->Cbz No Alloc Use Alloc Group Q4->Alloc Yes

Caption: Decision workflow for selecting an N-protecting group for piperidine.

Conclusion

While the Boc group remains a valuable and reliable tool for the protection of piperidines, a modern synthetic chemist must be fluent in the application of its alternatives. The Cbz, Fmoc, and Alloc groups, in particular, offer a powerful suite of orthogonal options that enable the construction of highly complex and sensitive molecules. By understanding the specific stability profiles and deprotection mechanisms of each group, researchers can design more elegant, efficient, and robust synthetic pathways, ultimately accelerating the process of drug discovery and development.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Figueroa, M. A., et al. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Hope Bio-Technology. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Brisset, H., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ElectronicsAndBooks. [Link]

  • LookChem. Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE. [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Sciencemadness.org. Deprotection of N-benzyl piperidine compound. [Link]

  • Wikipedia. Tosyl group. [Link]

  • ResearchGate. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for Weinreb Amide Synthesis: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Weinreb Amide

In the landscape of modern organic synthesis, the N-methoxy-N-methylamide, or Weinreb amide, stands as a uniquely versatile and reliable intermediate. First introduced in 1981, its prominence stems from a crucial attribute: the ability to react with a wide range of organometallic reagents and hydrides to furnish ketones and aldehydes, respectively, with remarkable control.[1][2] Unlike more reactive acylating agents, the Weinreb amide's key feature is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition.[3] This intermediate prevents the common issue of over-addition that plagues reactions with esters or acid chlorides, thereby stopping the reaction cleanly at the ketone or aldehyde stage.[4]

The direct conversion of carboxylic acids to Weinreb amides is the most common and atom-economical approach. This transformation hinges on the activation of the carboxylic acid, a process mediated by a "coupling reagent." The choice of this reagent is a critical decision that profoundly impacts reaction yield, purity, cost, and the preservation of stereochemical integrity, particularly when working with sensitive or chiral substrates.[5]

This guide provides a comparative analysis of commonly employed coupling reagents for Weinreb amide synthesis. We will delve into their mechanisms of action, present objective yield data from the literature, and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

Pillar 1: The Mechanism of Carboxylic Acid Activation

The conversion of a carboxylic acid to a Weinreb amide is a two-step process, often performed in a single pot. First, the coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. The efficiency of both the activation and the subsequent aminolysis dictates the overall success and yield of the reaction. Different classes of coupling reagents achieve this activation through distinct mechanistic pathways, which we will explore in detail.

General Experimental Workflow

A systematic approach is essential when comparing or optimizing coupling conditions. The following workflow illustrates the key stages of the process, from reagent selection to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_acid Carboxylic Acid + N,O-Dimethylhydroxylamine (typically as HCl salt) activation Step 1: Activation Carboxylic Acid + Reagent (Often at 0°C) prep_acid->activation prep_reagents Select Coupling Reagent & Base (e.g., DIPEA, NMM) prep_reagents->activation prep_solvent Choose Anhydrous Solvent (DCM, DMF, THF, MeCN) prep_solvent->activation coupling Step 2: Coupling Add Amine (Stir at 0°C to RT) activation->coupling workup Aqueous Workup (e.g., 1M HCl, NaHCO3) coupling->workup purification Purification (Column Chromatography) workup->purification analysis Characterization & Yield (NMR, MS, HPLC) purification->analysis

Caption: General workflow for Weinreb amide synthesis.

Pillar 2: A Comparative Analysis of Coupling Reagents

The selection of a coupling reagent should be a deliberate choice based on substrate scope, desired yield, cost, and ease of workup. Below, we compare the performance of several major classes of reagents.

Uronium/Aminium Salts (HATU, HBTU, COMU)

Uronium and aminium salts are among the most efficient and rapid coupling reagents, widely used in peptide synthesis and adaptable for Weinreb amides. They activate carboxylic acids by forming highly reactive OBt- or OAt-esters.

Mechanism of Action:

G reagents Carboxylic Acid (R-COOH) + Uronium Salt (e.g., HATU) + Base (e.g., DIPEA) active_ester Active Ester Intermediate R-CO-OAt reagents->active_ester Activation amide_formation Weinreb Amide (R-CO-N(Me)OMe) + HOAt + Urea Byproduct active_ester->amide_formation Nucleophilic Attack amine N,O-Dimethylhydroxylamine (HN(Me)OMe) amine->active_ester

Caption: Mechanism of uronium salt-mediated coupling.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings. The 7-aza-1-hydroxybenzotriazole (HOAt) moiety forms a more reactive active ester compared to its HOBt-based counterpart, HBTU. This leads to faster reaction times and higher yields, especially for sterically hindered acids.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly effective and common reagent, though generally slightly less reactive than HATU. For many standard substrates, HBTU provides excellent yields and is a more cost-effective alternative. Pre-activation of the carboxylic acid with HBTU for 5-15 minutes before adding the amine can lead to yields of over 90% in general amide couplings.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt known for its high efficiency and water-soluble byproducts, which simplifies purification. It has been shown to be particularly effective for converting N-protected α-amino acids to their corresponding Weinreb amides, with reported yields in the range of 63-97%.[4]

Phosphonium Salts (PyBOP)

Phosphonium salts, like PyBOP, operate via a similar mechanism to uronium salts, forming an active HOBt ester. A key advantage is that they do not have the potential to form guanidinium byproducts, a possible side reaction with uronium reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent that is a suitable replacement for the carcinogenic BOP reagent.[7] It is effective for a wide range of substrates, though it can be more expensive than some alternatives.

Carbodiimides (EDC, DCC)

Carbodiimides are classic, cost-effective coupling reagents. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

Mechanism of Action:

G reagents Carboxylic Acid (R-COOH) + Carbodiimide (e.g., EDC) acylisourea O-Acylisourea Intermediate reagents->acylisourea Activation amide_formation Weinreb Amide (R-CO-N(Me)OMe) + Urea Byproduct acylisourea->amide_formation Direct Attack additive_path HOBt Active Ester acylisourea->additive_path Trapping amine N,O-Dimethylhydroxylamine (HN(Me)OMe) amine->acylisourea amine->additive_path additive_path->amide_formation Nucleophilic Attack hobth HOBt (Additive) hobth->acylisourea

Caption: Mechanism of carbodiimide-mediated coupling.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A widely used carbodiimide, particularly in biochemistry and large-scale synthesis, because its urea byproduct is water-soluble and easily removed during aqueous workup.[8] For general amide synthesis, EDC/HOBt combinations can provide good to excellent yields (70-90%).[8] However, for less reactive amines, the reaction can be sluggish without additives.[9]

  • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective and inexpensive, but its dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents, complicating purification, especially in solid-phase synthesis.[8]

Imidazolium Reagents (CDI)

N,N'-Carbonyldiimidazole (CDI) is a mild and effective reagent that activates carboxylic acids by forming a reactive acyl-imidazole intermediate.

  • CDI (N,N'-Carbonyldiimidazole): This reagent is particularly useful for substrates sensitive to harsh conditions. The byproducts, imidazole and CO₂, are easily removed. A reported protocol for the synthesis of a substituted furan Weinreb amide using CDI afforded a 70% yield.[10]

Phosphonic Anhydrides (T3P®)

Propanephosphonic acid anhydride (T3P®) is a powerful water scavenger and activating reagent known for its mild reaction conditions, high yields, and low levels of epimerization.

  • T3P® (Propanephosphonic Acid Anhydride): T3P is considered an ideal activator for Weinreb amide formation, resulting in high yields with minimal racemization.[11][12] Its byproducts are water-soluble, allowing for simple extractive workup. It is a safer and often superior alternative to other reagents, especially for epimerization-prone substrates.[11]

Pillar 3: Quantitative Yield Comparison

The following table summarizes reported yields for various coupling reagents in the synthesis of Weinreb amides. It is critical to note that yields are highly substrate- and condition-dependent. This data is collated from different literature sources and is intended for comparative guidance rather than as a direct, standardized benchmark.

Coupling Reagent ClassReagentSubstrate TypeReported Yield (%)Reference(s)Key Considerations
Uronium/Aminium Salt COMUN-Protected α-Amino Acids63 - 97%[4]Excellent for chiral substrates; water-soluble byproducts.
HBTUGeneral Carboxylic Acids>90% (general amides)[6]Cost-effective alternative to HATU. Pre-activation recommended.
HATUGeneral Carboxylic AcidsHigh (not specified)[5]Superior for difficult/hindered substrates.
Imidazolium CDIHeterocyclic Carboxylic Acid70%[10]Mild conditions; gaseous/volatile byproducts.
Phosphonic Anhydride T3P®General & Chiral Acids"High Yields"[11][12]Excellent for suppressing racemization; water-soluble byproducts.
Carbodiimide EDC/HOBtGeneral Carboxylic Acids70 - 90% (general amides)[8]Water-soluble urea byproduct; can be sluggish for some substrates.
Other N-AcylbenzotriazoleGeneral & Chiral Acids73 - 97%[13]Two-step, one-pot procedure. Recoverable benzotriazole byproduct.
Other POCl₃/DIPEAGeneral Carboxylic Acids~87%[14]Simple, one-pot procedure using inexpensive reagents.

Pillar 4: Validated Experimental Protocols

The following protocols are provided as robust starting points for synthesis. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Weinreb Amide Synthesis using T3P®

This protocol is recommended for its high efficiency and low risk of racemization.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.), and an anhydrous solvent (e.g., ethyl acetate or DCM, to a concentration of ~0.2 M).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a suitable base, such as triethylamine (3.0 equiv.) or DIPEA (3.0 equiv.), to the stirred suspension.

  • T3P® Addition: Slowly add T3P® (1.5 equiv., typically as a 50% solution in ethyl acetate) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Weinreb Amide Synthesis using EDC/HOBt

A classic and cost-effective method with an easy workup.

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and anhydrous DMF or DCM (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (1.2 equiv.) to the solution, followed by the slow, dropwise addition of a tertiary amine base like DIPEA (3.0 equiv.).

  • Activation: Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Weinreb Amide Synthesis using CDI

A mild protocol suitable for sensitive substrates.

  • Activation: To a stirred solution/suspension of the carboxylic acid (1.0 equiv.) in anhydrous DCM or THF (~0.3 M), add CDI (1.1 equiv.) in one portion at room temperature. Stir for 45-60 minutes. Evolution of CO₂ should be observed, and the mixture often becomes homogeneous.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) to the activated mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 6-12 hours until completion.

  • Workup: Quench the reaction with 1 M HCl and stir vigorously for 10 minutes. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with 1 M HCl, water, and saturated aqueous NaHCO₃/brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.[10]

Conclusion and Recommendations

The synthesis of Weinreb amides from carboxylic acids is a cornerstone transformation in organic chemistry, and the choice of coupling reagent is paramount to its success.

  • For maximum yield, speed, and suppression of racemization , particularly with valuable or sterically demanding substrates, uronium salts like HATU or phosphonic anhydrides like T3P® are the reagents of choice. T3P® offers the additional benefits of non-explosive byproducts and an easy, aqueous workup.

  • For routine syntheses where cost and ease of byproduct removal are primary concerns, EDC/HOBt remains a robust and reliable option, leveraging a water-soluble urea byproduct.

  • For substrates that are particularly sensitive to harsh conditions or require mild activation , CDI provides an excellent alternative with a simple workup driven by gaseous byproduct formation.

Ultimately, the optimal reagent is substrate-dependent. The protocols and comparative data presented in this guide serve as a scientifically grounded starting point for researchers to streamline their synthetic efforts and achieve high-yielding, efficient access to the invaluable Weinreb amide intermediate.

References

  • Tyrrell, J. et al. (2012). Efficient transformation of α-amino acids to Weinreb amides using COMU. Recent Developments in Weinreb Synthesis and their Applications. [Online]. Available at: [Link]

  • AMRI (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Online]. Available at: [Link]

  • Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 115-118. [Online]. Available at: [Link]

  • Sureshbabu, V. V. et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Online]. Available at: [Link]

  • Taylor & Francis Online (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. [Online]. Available at: [Link]

  • Badland, M. et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2599-2602. [Online]. Available at: [Link]

  • GVK Biosciences (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Synfacts. [Online]. Available at: [Link]

  • Wikipedia (n.d.). Weinreb ketone synthesis. [Online]. Available at: [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. [Online]. Available at: [Link]

  • Lakshman, M. K. et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. European Journal of Organic Chemistry, 2013(13), 2641-2651. [Online]. Available at: [Link]

  • ResearchGate (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Online]. Available at: [Link]

  • Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). [Online]. Available at: [Link]

  • Organic Synthesis (n.d.). Acid-Amine Coupling using PyBOP. [Online]. Available at: [Link]

  • Balaraman, E. et al. (2015). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 5, 45391-45396. [Online]. Available at: [Link]

  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Online]. Available at: [Link]

  • ResearchGate (2024). What are the best reaction condition for amide coupling using HBTU?. [Online]. Available at: [Link]

  • Organic Syntheses (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Org. Synth., 92, 296. [Online]. Available at: [Link]

  • ResearchGate (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Online]. Available at: [Link]

  • Wagh, A. et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 55-74. [Online]. Available at: [Link]

  • De Luca, L. et al. (2001). Weinreb Amides in Organic Synthesis. Journal of Organic Chemistry, 66(7), 2534-2537. [Online]. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. [Online]. Available at: [Link]

  • Khan, K. M. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Online]. Available at: [Link]

  • Augustine, J. K. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 45(12), 1569-1601. [Online]. Available at: [Link]

  • Subirós-Funosas, R. et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemSusChem, 14(19), 4227-4235. [Online]. Available at: [Link]

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  • Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14, 2665-2672. [Online]. Available at: [Link]

  • Katritzky, A. R. et al. (2001). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2001(5), 6-13. [Online]. Available at: [Link]

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A Senior Application Scientist's Guide to 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex molecules is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, often requires precise functionalization. This guide provides an in-depth technical comparison of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a specialized Weinreb amide, against alternative synthetic strategies. As your Senior Application Scientist, I will elucidate the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

The Challenge: Controlled Carbon-Carbon Bond Formation on the Piperidine Ring

A frequent challenge in the synthesis of piperidine-based drug candidates is the introduction of a ketone functionality at the 4-position. This ketone can serve as a versatile handle for further elaboration of the molecule. Traditional methods involving the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with esters or acid chlorides of N-Boc-4-piperidineacetic acid are often plagued by over-addition, leading to the formation of undesired tertiary alcohols. This lack of control necessitates tedious purification and results in lower yields of the desired ketone.

The Weinreb Amide Solution: Precision and Reliability

This compound, a derivative of N,O-dimethylhydroxylamine, is a prime example of a Weinreb amide. The genius of the Weinreb amide lies in its ability to elegantly circumvent the over-addition problem. Upon reaction with an organometallic reagent, a stable, five-membered chelated tetrahedral intermediate is formed. This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup. By this stage, any excess organometallic reagent has been quenched, ensuring the clean formation of the desired ketone.

G reagent 1-Boc-4-[(N-methoxy-N- methylcarbamoyl)methyl]piperidine (Weinreb Amide) intermediate Stable Chelated Tetrahedral Intermediate reagent->intermediate + organometallic Organometallic Reagent (R-M) organometallic->intermediate workup Aqueous Acidic Workup (H₃O⁺) intermediate->workup no_overaddition No Over-addition Product (Tertiary Alcohol) intermediate->no_overaddition prevents ketone Desired Ketone (1-Boc-4-(2-oxoalkyl)piperidine) workup->ketone

Comparative Analysis of Acylation Strategies

To provide a comprehensive overview, let's compare the performance of this compound with viable alternatives.

Feature1-Boc-4-...piperidine (Weinreb Amide)Traditional Acylating Agents (Esters, Acid Chlorides)Morpholine AmidesN,N-Boc2-Amides
Control of Addition Excellent, prevents over-additionPoor, prone to over-addition leading to tertiary alcoholsGood, generally provides mono-addition productsGood, generally provides mono-addition products
Reaction Conditions Typically requires anhydrous conditions and low temperaturesRequires anhydrous conditions, often cryogenicAnhydrous conditions requiredAnhydrous conditions required
Substrate Scope Broad, tolerant of various functional groupsCan be limited by the reactivity of the organometallic reagentBroad, with good functional group toleranceBroad, with good functional group tolerance
Reagent Stability Generally stable and can be purified and storedAcid chlorides are moisture-sensitive; esters are more stableStable and easy to handleCan be sensitive to hydrolysis
Cost & Availability N,O-dimethylhydroxylamine can be more expensiveStarting materials are generally inexpensiveMorpholine is inexpensive and readily available[1][2]Di-tert-butyl dicarbonate is a common reagent
Solubility Typically soluble in common organic solventsVariableOften has higher water solubility, which can aid in workup[1][2]Soluble in organic solvents

Case Study: Synthesis of a Key Remdesivir Intermediate

A compelling example of the utility of the Weinreb amide strategy is in the synthesis of a key intermediate for the antiviral drug Remdesivir. A study by Shen et al. reports a high-yield (65%) kilogram-scale synthesis of a protected ribose derivative using a Weinreb amide approach.[2][3] This method successfully avoided the over-addition side reactions that were problematic with other approaches.[2][3]

G cluster_weinreb Weinreb Amide Route cluster_alternative Alternative Routes ribonolactone 2,3,5-tri-O-benzyl- D-ribonolactone weinreb_amide Weinreb Amidation ribonolactone->weinreb_amide protection O-TMS Protection weinreb_amide->protection overaddition Over-addition Side Products weinreb_amide->overaddition avoids grignard Grignard Addition (MeMgBr) protection->grignard intermediate Key Remdesivir Intermediate grignard->intermediate ester_route Ester/Acid Chloride Routes ester_route->overaddition

Experimental Protocols

Here, we provide a detailed, self-validating protocol for the synthesis of 1-Boc-4-acetylpiperidine, a common building block, via the corresponding Weinreb amide.

Part 1: Synthesis of this compound

Materials:

  • N-Boc-4-piperidineacetic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidineacetic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Slowly add TEA (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can often be used in the next step without further purification.

Part 2: Synthesis of 1-Boc-4-acetylpiperidine

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the solution of MeMgBr (1.5 eq) to the cooled reaction mixture via a syringe.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-acetylpiperidine. A patent for a similar process reported a yield of 43%.[4]

Concluding Remarks for the Practicing Scientist

The choice of a synthetic route is always a balance of factors including yield, purity, cost, scalability, and the specific functionalities of the target molecule. While alternatives like morpholine amides present advantages in terms of cost and solubility, the Weinreb amide approach, exemplified by this compound, remains a highly reliable and often superior method for the controlled synthesis of ketones from piperidine derivatives. Its ability to prevent over-addition, as demonstrated in the synthesis of complex pharmaceutical intermediates like that of Remdesivir, underscores its value in demanding drug development programs. This guide serves as a foundational resource to inform your synthetic strategy, and I encourage you to consider the principles outlined herein to optimize your next synthetic campaign.

References

  • [Link to a relevant review on CCR5 antagonists and piperidine deriv
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(24), 3639-3648.
  • Shen, Y., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]

  • [Link to a review article comparing different amide acyl
  • [Link to a study on the synthesis and applic
  • [Link to a paper on Maraviroc medicinal chemistry]
  • [Link to a publication on the synthesis of piperazine deriv
  • [Link to a review on the evolution of Remdesivir synthesis]
  • [Link to a compar
  • [Link to a general protocol for Grignard reactions]
  • [Link to a paper on the discovery and synthesis of Remdesivir]
  • [Link to a chemical supplier page for Maraviroc synthesis]
  • [Link to a paper on the synthesis of Remdesivir deriv
  • [Link to the patent CN102775343A on the prepar
  • [Link to a paper on the initial synthesis of Maraviroc]
  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3831. [Link]

  • [Link to a protocol for the synthesis of 2-benzylpiperidine via Grignard reaction]
  • [Link to a research paper on the synthesis of biaryl ketones using Weinreb amides]
  • [Link to a review on Weinreb amides as directing groups in C-H functionaliz
  • [Link to a research paper on the synthesis of Maraviroc]
  • Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]

  • [Link to a paper on the synthesis of a piperidine deriv
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1-16.
  • [Link to a chemical supplier page for N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis]
  • [Link to the patent WO2014173375A1 on the synthesis of Maraviroc]
  • [Link to a review on morpholine amides as acylating intermedi
  • [Link to a research paper on morpholine amides in synthesis]
  • [Link to a review on Weinreb amides as directing groups]
  • [Link to a review on the synthesis of Weinreb amides]
  • [Link to a paper on the one-pot synthesis of Weinreb-like amides]
  • [Link to a review on the synthesis of Weinreb amide deriv
  • [Link to the patent CN105153211A on the synthesis of a piperidine-pyrazoleboronic acid ester]

Sources

A Comparative Guide to the Strategic Application of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its strategic incorporation into complex molecules often requires robust and high-fidelity synthetic methods. This guide provides an in-depth comparison of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, a sophisticated building block, against classical alternatives for the synthesis of piperidine-containing ketones, supported by mechanistic insights and practical data.

The Strategic Advantage of the Weinreb-Nahm Amide Moiety

At the heart of the title compound's utility is the N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide. Its primary function is to serve as a reliable precursor for ketone synthesis via reaction with organometallic reagents (e.g., Grignard or organolithium reagents).

The key to its success lies in its ability to prevent the pervasive issue of over-addition.[1] Unlike reactions with esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, the Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate.[1][2] This intermediate remains intact at low temperatures, preventing the second addition of the organometallic reagent. It collapses to the desired ketone only upon aqueous workup, after any excess nucleophile has been quenched.[1] This controlled reactivity makes it an invaluable tool in multi-step total synthesis where preserving functional groups and maximizing yield is paramount.

Case Study: Ketone Synthesis via Weinreb Amide

The reaction of this compound with an organometallic reagent, such as Phenylmagnesium bromide, provides a clean and efficient route to the corresponding ketone, 1-Boc-4-(2-oxo-2-phenylethyl)piperidine. This transformation highlights the building block's capacity to couple a complex piperidine structure with a diverse range of R-groups derived from the organometallic partner.

Experimental Workflow: Ketone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification reagent 1-Boc-4-[(N-methoxy-N-methyl carbamoyl)methyl]piperidine in THF temp Cool to -78 °C to 0 °C reagent->temp grignard Organometallic Reagent (e.g., R-MgBr or R-Li) add Slow Addition of Organometallic Reagent temp->add stir Stir for 1-3 h add->stir quench Quench with aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract wash Wash & Dry Organic Layer extract->wash purify Column Chromatography wash->purify product Isolated Ketone Product purify->product

Caption: General workflow for ketone synthesis using the Weinreb amide building block.

Comparative Analysis with Alternative Synthetic Routes

While the Weinreb amide approach is robust, it is essential to compare it with other methods for synthesizing piperidine-based ketones to understand its specific advantages.

Alternative 1: Acylation of Organometallics with Esters

A common alternative involves using an ester, such as ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate. While structurally similar, the reaction of an ester with a Grignard or organolithium reagent is notoriously difficult to control. The ketone product is highly susceptible to a second nucleophilic attack, leading to the formation of a tertiary alcohol as a significant byproduct.[2] This lack of control often results in lower yields of the desired ketone and requires more challenging purification.

Alternative 2: Reaction with Nitriles

Another pathway involves the reaction of an organometallic reagent with a nitrile, like 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetonitrile. This method forms an intermediate imine salt, which is then hydrolyzed to the ketone during workup. While this can be effective, the hydrolysis step often requires harsh acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. Furthermore, the synthesis of the nitrile precursor itself can add steps to the overall sequence.

Performance Comparison
FeatureWeinreb Amide RouteEster Acylation RouteNitrile Addition Route
Primary Product KetoneKetone / Tertiary Alcohol MixKetone
Control & Selectivity Excellent; stable intermediate prevents over-addition.[1]Poor; over-addition is a common and significant side reaction.[2]Good; generally stops after the first addition.
Typical Yields Generally high (>80%).[1]Variable and often moderate due to byproduct formation.Generally good, but dependent on hydrolysis efficiency.
Reaction Conditions Mild (low temperature), requires anhydrous conditions.Mild (low temperature), requires anhydrous conditions.Anhydrous addition followed by often harsh (acidic) hydrolysis.
Substrate Scope Broad; tolerates a wide range of functional groups.[1]Limited by the high reactivity of the ketone product.Limited by functional group tolerance to strong acid.
Key Advantage High fidelity and predictability.Readily available starting materials.Avoids over-addition.
Key Disadvantage The reagent can be more expensive than simple esters.Lack of control, leading to difficult purification.Requires a separate, sometimes harsh, hydrolysis step.

The Underlying Mechanism: Stability is Key

The superior performance of the Weinreb amide is rooted in its reaction mechanism. The chelation of the magnesium or lithium ion between the amide oxygen and the methoxy oxygen stabilizes the tetrahedral intermediate, preventing its collapse until the reaction is deliberately quenched.

G cluster_weinreb Weinreb Amide Pathway cluster_ester Ester Pathway W_Start Weinreb Amide W_Intermediate Stable Chelated Intermediate (Resists Collapse) W_Start->W_Intermediate + R-MgX W_Ketone Ketone (After Workup) W_Intermediate->W_Ketone H3O+ Quench E_Start Ester E_Intermediate Unstable Intermediate E_Start->E_Intermediate + R-MgX E_Ketone Ketone (Highly Reactive) E_Intermediate->E_Ketone Fast Collapse E_Alcohol Tertiary Alcohol (Over-addition) E_Ketone->E_Alcohol + R-MgX

Caption: Mechanistic comparison of Weinreb amide vs. ester acylation.

Detailed Experimental Protocol

Synthesis of 1-Boc-4-(2-oxo-2-phenylethyl)piperidine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add Phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone product.

Conclusion

For the synthesis of ketones bearing a 1-Boc-4-methylpiperidine substituent, the use of This compound offers a superior strategic advantage in terms of control, yield, and reliability. While alternatives exist, they are often plagued by side reactions like over-addition or require harsh conditions that limit their applicability in the synthesis of complex, functionalized molecules.[2] The predictability and high fidelity of the Weinreb amide route make it the preferred choice for demanding synthetic campaigns in pharmaceutical and academic research, justifying its use in key C-C bond-forming steps.

References

  • Nagata, K., et al. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Parsaee, F. (2020). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • Ogiwara, Y., et al. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. Available at: [Link]

  • DiRocco, D. A., et al. (2017). A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions: Synthetic and Mechanistic Aspects. Angewandte Chemie International Edition. Available at: [Link]

Sources

The Architecture of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuropharmacology, the quest for effective treatments for Alzheimer's disease has led to the development of highly specific molecular architectures. Among these, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, widely known as Donepezil (marketed under the brand name Aricept), stands as a cornerstone in symptomatic therapy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Donepezil, offering a comparative perspective against other acetylcholinesterase (AChE) inhibitors and furnishing experimental insights for researchers in drug discovery and development.

Introduction: The Clinical Significance of Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a progressive decline in cognitive function, linked to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby ameliorating cholinergic neurotransmission. Donepezil is a potent, selective, and reversible inhibitor of AChE.[1][2] Its high affinity and selectivity for AChE over butyrylcholinesterase (BuChE) contribute to its favorable therapeutic profile.[1][2]

Deconstructing the Pharmacophore: A Three-Pronged Approach to Inhibition

The remarkable efficacy of Donepezil stems from the synergistic interplay of its three core structural motifs: the N-benzylpiperidine moiety, the indanone ring system, and the dimethoxy substituents. These components work in concert to bind with high affinity to the active site of AChE.

The N-Benzylpiperidine Moiety: Anchoring to the Catalytic Anionic Site

The N-benzylpiperidine group plays a crucial role in orienting the molecule within the active site of AChE. The protonated nitrogen of the piperidine ring is thought to form a key ionic interaction with the peripheral anionic site (PAS) of the enzyme.[3][4] The benzyl group further stabilizes this interaction through π-π stacking with aromatic residues, such as tryptophan (Trp279), in the active site gorge.[5]

The Indanone Ring: A Bridge to the Acylation Site

The rigid indanone moiety acts as a linker, spanning the distance between the PAS and the catalytic active site (CAS) of AChE.[3][4] This bicyclic system is crucial for maintaining the optimal distance and orientation for effective inhibition. Modifications to this ring system have a significant impact on inhibitory potency. For instance, replacing the indanone with more flexible linkers can lead to a decrease in activity.

The 5,6-Dimethoxy Substituents: Enhancing Potency and Selectivity

The two methoxy groups on the indanone ring are not mere decorations. Their presence significantly enhances the inhibitory potency of Donepezil.[1] These groups are believed to form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The specific positioning at the 5 and 6 positions appears to be optimal for this interaction.

Comparative Analysis: Donepezil vs. Other Acetylcholinesterase Inhibitors

To fully appreciate the structural nuances of Donepezil, a comparison with other AChE inhibitors is instructive.

CompoundIC50 (AChE)IC50 (BuChE)Selectivity Index (BuChE/AChE)
Donepezil (E2020) 5.7 nM [1]7,125 nM ~1250 [1]
Physostigmine~10 nM~20 nM~2
Tacrine~100 nM~10 nM~0.1
Rivastigmine~400 nM~40 nM~0.1

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

As the data indicates, Donepezil exhibits significantly higher selectivity for AChE over BuChE compared to other inhibitors like physostigmine, tacrine, and rivastigmine. This selectivity is a key factor in its reduced side-effect profile.

Experimental Protocols: Unraveling the SAR

The determination of the structure-activity relationship of Donepezil and its analogs relies on robust and reproducible experimental protocols.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely used technique to measure AChE activity and the inhibitory potency of compounds.

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • ATCh iodide solution (75 mM in deionized water)

    • AChE solution (e.g., from electric eel or human recombinant)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution or vehicle (control).

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Incubate for 15 minutes at 37°C.

    • Add 25 µL of the ATCh substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE, Compound) Add_Cmpd Add Test Compound to 96-well plate Add_DTNB Add DTNB Add_Cmpd->Add_DTNB Add_Buffer Add Buffer Add_DTNB->Add_Buffer Add_AChE Add AChE & Incubate Add_Buffer->Add_AChE Add_ATCh Add ATCh Substrate Add_AChE->Add_ATCh Measure_Abs Measure Absorbance at 412 nm Add_ATCh->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Plot_IC50 Plot and Determine IC50 Calc_Inhib->Plot_IC50

Caption: Workflow of the in vitro acetylcholinesterase inhibition assay.

Molecular Modeling and Docking: Visualizing the Interaction

Computational studies have provided invaluable insights into the binding mode of Donepezil within the AChE active site.[5] Docking simulations consistently show the N-benzylpiperidine moiety interacting with the PAS and the indanone ring extending towards the CAS. These models are crucial for rational drug design and the development of new analogs with improved properties.

Key Interactions of Donepezil with Acetylcholinesterase

Donepezil_AChE_Interaction cluster_AChE AChE Active Site cluster_Donepezil Donepezil PAS Peripheral Anionic Site (PAS) (e.g., Trp279) CAS Catalytic Anionic Site (CAS) (e.g., Trp84) Gorge Active Site Gorge Benzylpiperidine N-Benzylpiperidine Benzylpiperidine->PAS π-π stacking Ionic Interaction Indanone Indanone Ring Indanone->CAS Spanning the Gorge Dimethoxy 5,6-Dimethoxy Groups Dimethoxy->Gorge H-bonding

Caption: Schematic of Donepezil's key interactions within the AChE active site.

Future Directions: Beyond Acetylcholinesterase Inhibition

While AChE inhibition remains a primary therapeutic strategy, recent research has focused on developing multi-target-directed ligands that address other aspects of Alzheimer's pathology, such as amyloid-beta aggregation and oxidative stress.[6] The Donepezil scaffold serves as a valuable template for the design of these next-generation therapies. By modifying the core structure, researchers are exploring the introduction of additional pharmacophores to create hybrid molecules with a broader spectrum of activity.

Conclusion

The structure-activity relationship of Donepezil is a testament to the power of rational drug design. The intricate interplay of its N-benzylpiperidine, indanone, and dimethoxy components results in a highly potent and selective inhibitor of acetylcholinesterase. Understanding these fundamental principles is crucial for the ongoing development of novel and more effective treatments for Alzheimer's disease. This guide provides a framework for researchers to build upon, fostering innovation in the pursuit of neurotherapeutics.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Andrisano, V. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(15), 2976–2984. [Link]

  • Bolognesi, M. L., Andrisano, V., Bartolini, M., Banzi, R., & Melchiorre, C. (2001). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 44(1), 111-115. [Link]

  • Ismaili, L., Refouvelet, B., Benchekroun, M., Brogi, S., Brindisi, M., & Gemma, S. (2018). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Future Medicinal Chemistry, 10(14), 1699-1715. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Talele, T. T. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(10), 1634-1654. [Link]

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. [Link]

  • Contestabile, A. (2011). The history of the cholinergic hypothesis. Behavioural brain research, 221(2), 334-340. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., & Valenti, P. (2000). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 43(15), 2976-2984. [Link]

  • Žanić-Grubišić, T., & Zrinski, V. (2011). Development of a simple QSAR model for reliable evaluation of acetylcholinesterase inhibitor potency. Acta pharmaceutica (Zagreb, Croatia), 61(1), 29-41. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339. [Link]

  • Patel, S., Jain, S., Gururani, R., Sharma, S., & Dwivedi, J. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. Medicinal Chemistry Research, 33(1), 1-25. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Kumar, A., & Singh, A. (2018). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • SGT Life Sciences. 1-Benzyl-4-(5,6-Dimethoxy-1-Oxoindan-2-ylindenemethyl) Piperidine. [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. Journal of computer-aided molecular design, 8(6), 669-681. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a valuable intermediate, particularly for the synthesis of ketones and aldehydes via its Weinreb amide moiety[1][2], its proper disposal is a critical, non-negotiable aspect of its lifecycle in the lab. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in an understanding of its chemical properties derived from its structural components.

The disposal plan for this compound must consider the potential hazards associated with both the Boc-protected piperidine core and the N-methoxy-N-methylcarbamoyl (Weinreb amide) functional group. The piperidine structure itself is known to be toxic, flammable, and capable of causing severe skin burns and eye damage[3][4][5][6]. Therefore, a conservative and cautious approach to waste management is essential.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe chemical handling. While a specific, comprehensive toxicity profile for this exact molecule is not widely published, its constituent parts provide a strong basis for establishing necessary precautions.

  • Piperidine Core: The foundational hazard stems from the piperidine ring. Piperidine is classified as toxic in contact with skin and if inhaled, and it is known to cause severe skin and eye irritation[3][4].

  • Weinreb Amide Moiety: While the Weinreb amide itself is prized for its stability against over-addition of organometallics[2], its decomposition, especially during incineration or reaction with incompatible waste, can release nitrogen oxides (NOx)[7]. Reagents used in its synthesis, such as N-methoxy-N-methylcarbamoyl chloride, are corrosive and can cause severe burns[8][9].

Based on this assessment, the following PPE is mandatory when handling the compound or its waste.

ScenarioRequired Personal Protective Equipment (PPE)Rationale
Routine Handling & Weighing Safety Goggles, Laboratory Coat, Chemical-Resistant Gloves (Nitrile, double-gloved)Protects against incidental skin/eye contact and minor spills.
Waste Consolidation & Spill Cleanup Chemical Safety Goggles and Face Shield, Chemical-Resistant Apron or Suit, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber), Respiratory Protection (if significant dust or aerosols are generated)Provides enhanced protection against splashes, direct contact, and inhalation of potentially toxic dust or vapors from the piperidine core[3][10].

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the spill area.

  • Remove Ignition Sources: Although the Boc-protected compound is less volatile than piperidine, the piperidine core suggests a flammable potential[3][4][5]. Extinguish all nearby flames and turn off spark-producing equipment.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined for "Spill Cleanup" in the table above.

  • Contain and Absorb:

    • For a solid spill , gently cover the material with an inert absorbent like vermiculite, sand, or dry lime[10]. Avoid raising dust[7][11]. Carefully sweep the mixture into a designated waste container.

    • For a solution spill , cover with an inert absorbent material.

  • Decontaminate: Once the bulk material is collected, decontaminate the spill area. Wipe the area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste. Follow with a thorough wash using soap and water.

  • Package Waste: Place all contaminated materials, including absorbents, used PPE, and cleaning supplies, into a clearly labeled, sealable hazardous waste container.

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous reactions in waste containers and ensures compliance with disposal regulations. Under no circumstances should this chemical waste be disposed of down the drain[3][12].

Protocol for Waste Disposal:

  • Waste Identification: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated labware, and cleanup debris, must be treated as hazardous waste.

  • Containerization:

    • Primary Waste: Collect the chemical waste in a dedicated, robust, and clearly labeled container. The container must be compatible with the chemical and any solvents used[13].

    • Labeling: The label must include the full chemical name: "this compound" and appropriate hazard symbols (e.g., toxic, irritant) as per your institution's policy. Do not use abbreviations[13][14].

    • Contaminated Items: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated glassware) must be collected in a separate, clearly labeled solid hazardous waste container[13].

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials like strong acids and oxidizing agents[7].

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal contractor in accordance with federal, state, and local regulations[7][10]. The likely disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers[3].

G cluster_prep Preparation & Handling cluster_main Disposal Workflow cluster_final Final Disposition start Start: Generate Waste Containing 1-Boc-4-[...]-piperidine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) waste_type->liquid_waste Liquid container_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->container_liquid seal_store Securely Seal Container & Store in Designated Secondary Containment container_solid->seal_store container_liquid->seal_store end_dispose Arrange for Pickup by Licensed Disposal Contractor seal_store->end_dispose

Caption: Disposal workflow for 1-Boc-4-[...]-piperidine.

By adhering to these rigorous procedures, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety, regulatory compliance, and environmental stewardship.

References

  • 1-Boc-4-[(N-Methoxy-N-MethylcarbaMoyl)
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • N-Methoxy-N-methylcarbamoyl chloride, 95%, Thermo Scientific Chemicals. Fisher Scientific.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
  • MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • N-methoxy-N-methylcarbamoyl chloride | C3H6ClNO2 | CID 2734926. PubChem.
  • SAFETY DATA SHEET - Piperidine. Fisher Scientific.
  • Piperidine - SAFETY D
  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • Piperidine-4-carboxylic acid, N-BOC protected Safety D
  • N-Methoxy-N-methylcarbamoyl Chloride Safety Inform
  • Chemical Safety Data Sheet MSDS / SDS - N-METHOXY-N-METHYLCARBAMOYL CHLORIDE. ChemicalBook.
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET - N-Ethyl-N-methylcarbamoyl Chloride. TCI Chemicals.
  • Safe Disposal of Boc-NH-PEG5-CH2CH2COOH: A Procedural Guide. Benchchem.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Weinreb ketone synthesis. Wikipedia.

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A Senior Application Scientist's Guide to Handling 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Laboratory Researchers, Scientists, and Drug Development Professionals

Foreword: The safe handling of specialized chemical reagents is the foundation of innovative and reproducible research. This guide provides essential safety and logistical protocols for 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be constructed by analyzing its structural motifs—the piperidine core, the Boc-protecting group, and the N-methoxy-N-methylamide (Weinreb amide) functional group. The guidance herein is predicated on the known hazards of these components to ensure the highest degree of laboratory safety.

Hazard Assessment: A Structural Approach

To establish a reliable safety protocol, we must evaluate the potential hazards contributed by each part of the molecule.

  • Piperidine Core: The parent piperidine molecule is classified as a highly flammable liquid that is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[1][2][3] While the N-Boc group mitigates some of the reactivity of the piperidine nitrogen, the inherent toxicological profile of the heterocyclic core demands cautious handling. Structurally similar compounds, such as N-BOC-Piperidine-4-carbonitrile, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4]

  • Weinreb Amide Moiety: The (N-methoxy-N-methylcarbamoyl)methyl group, a Weinreb amide derivative, is a common and generally stable intermediate in organic synthesis. Its primary risk is associated with the reagents used to create or react with it, rather than the functional group itself under standard conditions.

  • Biological Activity: It is crucial to note that this compound is described as a cholinergic drug and an inhibitor of the vesicular acetylcholine transporter.[5] This biological activity implies that unintentional absorption (via inhalation, ingestion, or skin contact) could have physiological effects. Therefore, treating this compound as a potent, biologically active molecule is a necessary precaution.

Incompatible Materials: Based on related structures, avoid contact with strong oxidizing agents and strong acids.[6][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body Area Required PPE Rationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[4] A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as when transferring large volumes or working under pressure.[8][9]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer broad protection against incidental chemical contact.[6][10] Given the compound's potential for skin irritation and biological activity, gloves must be inspected for tears before each use and changed immediately upon contamination.[9]
Body Fully-Buttoned Laboratory CoatA flame-retardant lab coat protects skin and personal clothing from incidental contact and minor spills.[8]
Respiratory Chemical Fume HoodAll handling of this compound, especially weighing of the solid or transfers of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes risk at every stage of handling.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Execution cluster_disposal Disposal A Hazard Assessment (Review Analogs & Protocols) B Don Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Chemical Handling (Work in Fume Hood) B->C Begin Work D Post-Procedure Decontamination C->D E Waste Segregation (Solid & Liquid Waste) D->E Generate Waste F Professional Disposal (Contact EHS for Pickup) E->F

Caption: Logical workflow for the safe handling of this compound.

I. Pre-Handling & Preparation

  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the fume hood before starting.

  • PPE Adherence: Don all required PPE as specified in the table above.

II. Weighing and Solution Preparation

  • Solid Handling: If working with the solid, carefully weigh the required amount on weighing paper or in a tared container within the fume hood to prevent the generation of dust.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

III. Reaction and Workup

  • Closed System: Keep the reaction vessel closed or under an inert atmosphere as much as possible.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize exposure.

  • Monitoring: Monitor the reaction from outside the fume hood sash.

Contingency Planning: Spill & Exposure Response

a. Small Spill Containment (Inside Fume Hood)

  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[6]

  • Collection: Sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[7][11]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

b. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek medical attention.

  • Eye Contact: Flush eyes immediately with fresh running water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Logistical Plan: Waste Disposal

All materials that come into contact with this compound must be treated as hazardous chemical waste.[6]

  • Liquid Waste: Collect all unreacted material, solutions, and solvent rinses in a dedicated, sealed, and clearly labeled liquid hazardous waste container.[12] Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated disposables (gloves, pipette tips, weighing paper, absorbent material) must be collected in a separate, sealed, and labeled solid hazardous waste container.[12]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[6]

  • Pickup: Store waste containers in a designated satellite accumulation area and arrange for pickup by your institution's Environmental Health and Safety (EHS) department for professional disposal.[6]

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine.
  • Benchchem. (n.d.). Navigating the Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide.
  • Benchchem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Apollo Scientific. (2023, August 3).
  • Jubilant Life Sciences Limited. (n.d.).
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Chemos GmbH & Co. KG. (2019, June 24).
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich Inc. (2025, September 23).
  • ChemBK. (2024, April 9). N-BOC-4-(METHOXY-METHYL-CARBAMOYL)PIPERIDINE.
  • Benchchem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide.
  • CDH Fine Chemical. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • The University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Biosynth. (n.d.). N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: N-BOC-Piperidine-4-carbonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.